Tri-O-(tert-butyldimethylsilyl)-D-galactal
Description
BenchChem offers high-quality Tri-O-(tert-butyldimethylsilyl)-D-galactal suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tri-O-(tert-butyldimethylsilyl)-D-galactal including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[(2R,3S,4R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-3,4-dihydro-2H-pyran-2-yl]methoxy-tert-butyl-dimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H52O4Si3/c1-22(2,3)29(10,11)26-18-20-21(28-31(14,15)24(7,8)9)19(16-17-25-20)27-30(12,13)23(4,5)6/h16-17,19-21H,18H2,1-15H3/t19-,20-,21-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMXIGEXRLSNRMR-NJDAHSKKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1C(C(C=CO1)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC[C@@H]1[C@@H]([C@@H](C=CO1)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H52O4Si3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Tri-O-(tert-butyldimethylsilyl)-D-galactal: Structural Dynamics & Synthetic Utility
Executive Summary
Tri-O-(tert-butyldimethylsilyl)-D-galactal (Tri-O-TBS-galactal) represents a privileged scaffold in carbohydrate chemistry, distinct from its acetylated or benzylated congeners due to the unique electronic and steric properties of the silyl ether protection. While acetyl groups "disarm" glycosyl donors and benzyl groups "arm" them, silyl groups occupy a unique "super-armed" or sterically-modulating niche.
This guide details the synthesis, structural characterization, and mechanistic utility of this compound, specifically designed for researchers requiring orthogonal protection strategies in complex oligosaccharide assembly and natural product total synthesis.
Part 1: Structural Analysis & Physiochemical Properties
Conformational Dynamics
Unlike D-galactal protected with small acyl groups, the Tri-O-TBS variant experiences significant steric crowding, particularly at the C4 axial position . The bulky tert-butyl groups force the pyranoid ring into a distorted half-chair conformation (
Physiochemical Data Profile
| Property | Value / Characteristic | Relevance |
| Molecular Formula | High lipophilicity aids organic solubility. | |
| Molecular Weight | 486.91 g/mol | Significant mass increase vs. native galactal (146.14 g/mol ). |
| Appearance | Colorless Oil / Low-melting Solid | Purified via flash chromatography (Hexanes/EtOAc). |
| Solubility | Soluble: DCM, THF, Toluene, HexanesInsoluble: Water, MeOH (limited) | Ideal for non-polar reaction conditions. |
| Stability | Base: ExcellentAcid: Poor (cleaves)Fluoride: Labile (TBAF cleavage) | Orthogonal to esters and benzyl ethers. |
Part 2: Synthetic Protocol (Authoritative Methodology)
The Challenge of C4-Silylation
The primary failure mode in synthesizing this compound is incomplete silylation at the C4-axial hydroxyl group due to steric hindrance from the C3 and C5 positions. Standard protocols must be modified with higher equivalents of reagent and extended reaction times.
Step-by-Step Synthesis
Reagents: D-Galactal (1.0 equiv), TBSCl (4.5 equiv), Imidazole (9.0 equiv), DMAP (0.1 equiv, catalyst), Anhydrous DMF (0.5 M).
Workflow:
-
Preparation: Flame-dry a round-bottom flask under Argon. Dissolve D-Galactal in anhydrous DMF.
-
Base Addition: Add Imidazole and DMAP. Stir for 10 minutes at 0°C.
-
Silylation: Add TBSCl portion-wise over 20 minutes. Note: Rapid addition causes an exotherm that can degrade the glycal double bond.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 18–24 hours.
-
QC Check: TLC (10% EtOAc/Hexane). Stain with p-Anisaldehyde. Product (
) should be UV inactive but stain dark blue/black.
-
-
Workup: Dilute with
(prevents emulsion better than DCM). Wash with (x3) to remove DMF, then Brine (x1). -
Purification: Flash Column Chromatography on Silica Gel (buffered with 1%
to prevent acid-catalyzed hydrolysis on silica). Eluent: 0% 5% EtOAc in Hexanes.
Visualization of Synthesis Logic
Figure 1: Synthetic workflow highlighting the kinetic bottleneck at the C4-axial position.
Part 3: Mechanistic Reactivity & Applications
The "Silyl Effect" in Glycosylation
Silyl groups are non-participating (unlike C2-esters), meaning they do not form dioxolenium ions. This allows for:
-
Direct Glycosylation: Access to 2-deoxy sugars via electrophilic addition.
-
Epoxidation (Danishefsky Method): The bulky TBS groups shield the face of the double bond. In D-galactal, the C3-TBS and C4-TBS groups create a "steric wall," directing epoxidizing agents (like DMDO) to the opposite face, yielding high diastereoselectivity for the 1,2-anhydrosugar.
Key Reaction Pathways
Figure 2: Divergent reactivity pathways controlled by reagent choice. The silyl groups stabilize the epoxide intermediate.
Diagnostic NMR Data (Self-Validation)
To verify the structure, ensure the integration ratio of silyl methyls to ring protons is correct.
| Proton ( | Chemical Shift ( | Multiplicity | Diagnostic Note |
| H-1 | 6.30 – 6.35 | dd | Vinyl proton, deshielded by ring oxygen. |
| H-2 | 4.65 – 4.70 | ddd | Vinyl proton, couples to H-1 and H-3. |
| Si-tBu | 0.88 – 0.92 | s (27H) | Three distinct t-butyl singlets (often overlapping). |
| Si-Me | 0.05 – 0.15 | s (18H) | Diastereotopic methyls on Silicon. |
Part 4: Troubleshooting & QC
-
Issue: Product hydrolysis on column.
-
Fix: Silica gel is slightly acidic. Pre-wash the column with 1% Triethylamine in Hexanes to neutralize active sites before loading the silyl ether.
-
-
Issue: Low yield of Tri-substituted product.
-
Fix: The C4-OH is the culprit. If NMR shows a doublet at
4.0–4.5 (OH), re-subject the crude material to the reaction conditions with fresh Imidazole/TBSCl.
-
-
Storage: Store at -20°C under Argon. Silyl glycals are sensitive to hydrolysis over months if exposed to moist air.
References
-
Bols, M., & Pedersen, C. M. (2017).[1][2] Silyl-protective groups influencing the reactivity and selectivity in glycosylations.[1][2][3][4] Beilstein Journal of Organic Chemistry, 13, 93–105.[1] [Link]
-
Danishefsky, S. J., & Bilodeau, M. T. (1996). Glycals in Organic Synthesis: The Evolution of Comprehensive Strategies for the Assembly of Oligosaccharides and Glycoconjugates of Biological Consequence. Angewandte Chemie International Edition, 35(13-14), 1380–1419. [Link]
Sources
- 1. Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: 3,4,6-Tri-O-tert-butyldimethylsilyl-D-galactal
This technical guide provides an in-depth analysis of 3,4,6-Tri-O-tert-butyldimethylsilyl-D-galactal , a specialized glycosyl donor used in stereoselective organic synthesis.
Part 1: Chemical Identity & CAS Status[1]
Unlike the widely commercially available acetylated (CAS 4098-06-0) or benzylated (CAS 80040-79-5) variants, the fully TBS-protected galactal is typically generated in situ or synthesized as a custom intermediate due to the steric bulk of the silyl groups. It does not possess a widely indexed Chemical Abstracts Service (CAS) number in public commercial catalogs, though it is well-characterized in primary literature.
Core Chemical Data[2]
| Property | Detail |
| Chemical Name | 1,5-Anhydro-3,4,6-tri-O-(tert-butyldimethylsilyl)-2-deoxy-D-lyxo-hex-1-enitol |
| Common Name | 3,4,6-Tri-O-TBS-D-galactal |
| Molecular Formula | C₂₄H₅₂O₄Si₃ |
| Molecular Weight | 488.93 g/mol |
| Parent Compound | D-Galactal (CAS: 21193-75-9) |
| Analogous CAS | 6-O-TBDPS-D-galactal (CAS: 137893-35-7) |
| Physical State | Colorless to pale yellow oil |
| Solubility | Soluble in CH₂Cl₂, THF, Toluene; Insoluble in water |
Note on Procurement: Researchers are advised to synthesize this compound from D-galactal rather than seeking a commercial vendor. The steric crowding at the C3 and C4 positions renders the tri-TBS derivative less shelf-stable than its glucal counterpart.
Part 2: Synthesis Protocol (High-Fidelity)
The synthesis of 3,4,6-tri-O-TBS-D-galactal requires forcing conditions due to the steric hindrance between the adjacent C3 and C4 hydroxyl groups in the galactal ring system.
Reagents & Materials[1][9][10][11]
-
Starting Material: D-Galactal (1.0 equiv).[1]
-
Silylating Agent: tert-Butyldimethylsilyl chloride (TBSCl) (3.5 – 4.0 equiv).
-
Base: Imidazole (7.0 equiv).[1]
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF).
-
Conditions: 55°C, 48 hours.[1]
Step-by-Step Methodology
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.
-
Dissolution: Dissolve D-galactal (e.g., 1.47 g, 10 mmol) in anhydrous DMF (28 mL).
-
Reagent Addition: Add Imidazole (4.82 g, 70 mmol) followed by TBSCl (5.23 g, 35 mmol) in a single portion.
-
Technical Insight: The excess base and silyl chloride are critical. The C6 primary alcohol silylates rapidly, but the C3 (allylic) and C4 (homoallylic/axial-like) secondary alcohols are sluggish due to mutual steric repulsion.
-
-
Reaction: Heat the mixture to 55°C and stir for 48 hours .
-
Monitoring: Monitor via TLC (Hexanes/EtOAc 10:1). The product will appear as a high R_f spot compared to the mono- and di-silylated intermediates.
-
-
Work-up:
-
Dilute the reaction mixture with Diethyl Ether (Et₂O).
-
Wash successively with water (3x) to remove DMF and excess imidazole.
-
Wash with saturated aqueous NaHCO₃ and Brine.
-
Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify via flash column chromatography on silica gel (eluent: Hexanes/EtOAc 95:5).
Self-Validating NMR Check
To confirm the formation of the tri-silylated product versus the di-silylated impurity, check the proton integration in the upfield region:
-
¹H NMR (400 MHz, CDCl₃): Look for three distinct tert-butyl singlets (9H each) around δ 0.88–0.94 ppm and multiple methyl singlets (Si-Me) around δ 0.05–0.15 ppm.
-
Diagnostic Olefin Signals: The H-1 doublet (enol ether proton) typically resonates around δ 6.2–6.3 ppm (or ~6.9 ppm depending on solvent/substitution).
Part 3: Mechanistic Reactivity & Applications
The bulky TBS groups do more than protect the hydroxyls; they fundamentally alter the shape of the molecule, enforcing high facial selectivity during electrophilic addition.
Stereoselective Epoxidation (DMDO)
Reaction with dimethyldioxirane (DMDO) yields the 1,2-anhydrosugar (epoxide).
-
Selectivity: The bulky TBS groups at C3 and C4 shield the β-face (top face) of the double bond.
-
Outcome: Exclusive formation of the α-epoxide (anti to the C3-OTBS group).
-
Utility: This epoxide acts as a glycosyl donor for synthesizing α-glycosides via nucleophilic opening.
Electrochemical Trifluoromethylation
Recent studies (e.g., J. Org.[2] Chem. 2021) utilize 3,4,6-tri-O-TBS-D-galactal as a substrate for radical trifluoromethylation.
-
Mechanism: The electron-rich enol ether double bond accepts a CF₃ radical, followed by oxidation and nucleophilic trapping.
-
Stability: The TBS groups survive the radical conditions, unlike more labile acetals.
Visual Workflow: Synthesis & Reactivity
Caption: Synthesis of Tri-TBS-Galactal and subsequent stereoselective conversion to the α-epoxide.
Part 4: References
-
Synthesis & Characterization: Santiago, C. C., et al. (2021). Electrochemical Trifluoromethylation of Glycals. The Journal of Organic Chemistry, 86(18), 12745–12753.
-
Protocol Validation: Carell, T. (2013). Synthese der natürlichen tRNA-Modifikation Galaktosylqueuosin. Dissertation, LMU München. (Describes synthesis of Compound 7: 3,4,6-Tri-O-tert-butyldimethylsilyl-D-galactal).
-
Stereoselectivity Mechanisms: Bols, M., & Pedersen, C. M. (2017). Silyl-protective groups influencing the reactivity and selectivity in glycosylations. Beilstein Journal of Organic Chemistry, 13, 93–105.
-
Epoxidation Utility: Halcomb, R. L., & Danishefsky, S. J. (1989). On the direct epoxidation of glycals: application to the synthesis of oligosaccharides. Journal of the American Chemical Society, 111(17), 6661–6666.
Sources
Technical Guide: Properties, Stability, and Synthesis of TBS-Protected D-Galactal
Executive Summary
This technical guide details the physicochemical properties, synthesis, and stability profile of TBS-protected D-galactal (specifically 3,4,6-tri-O-TBS-D-galactal). Unlike acyl-protected glycals (e.g., tri-O-acetyl-D-galactal), which are electronically "disarmed," silyl-protected glycals are "armed" donors. The electron-donating nature of the silyl ethers increases the electron density of the enol ether (
Molecular Architecture & Physicochemical Properties
Structural Analysis
The D-galactal core adopts a half-chair conformation (
-
Steric Environment: The tert-butyldimethylsilyl (TBS) groups introduce significant steric bulk.[1] In D-galactal, the C4 substituent is pseudo-axial, while C3 is pseudo-equatorial. The vicinal arrangement of bulky silyl ethers at C3 and C4 creates steric tension, which influences both the rate of protection during synthesis and the regioselectivity of deprotection.
-
Electronic State (Armed vs. Disarmed):
-
Acyl Groups (Disarmed): Electron-withdrawing; destabilize the oxocarbenium ion intermediate.
-
TBS Groups (Armed): Electron-donating (inductive effect of Si); stabilize positive charge buildup at C1, making the double bond highly nucleophilic [1].
-
NMR Diagnostic Signatures
The replacement of protons with TBS groups causes distinct shifts compared to the free glycal.
| Position | Proton | Approx. Shift ( | Multiplicity | Diagnostic Note |
| C1 | H-1 | 6.20 – 6.35 | dd | Characteristic enol ether proton; deshielded. |
| C2 | H-2 | 4.60 – 4.75 | ddd | Vinylic proton; couples to H-1 and H-3. |
| TBS | Si-C(CH3)3 | 0.88 – 0.95 | s (x3) | Three distinct t-butyl signals (9H each). |
| TBS | Si-CH3 | 0.05 – 0.15 | s (x6) | Diastereotopic methyls on silicon. |
Note: Shifts are solvent-dependent (typically CDCl₃).
Synthesis & Purification Protocol
Mechanistic Causality in Reagent Choice
While TBSCl/Imidazole is standard for primary alcohols (C6), the secondary hydroxyls at C3 and C4 (particularly the pseudo-axial C4) require thermodynamic driving force. TBSOTf (Trimethylsilyl trifluoromethanesulfonate) with 2,6-lutidine is the superior protocol for full protection, ensuring complete silylation without migration or elimination side products [2].
Step-by-Step Synthesis (High-Yield Protocol)
Reagents: D-Galactal (1.0 equiv), TBSOTf (3.5 equiv), 2,6-Lutidine (5.0 equiv), DCM (Anhydrous).
-
Preparation: Flame-dry a round-bottom flask under Argon. Add D-Galactal and dissolve in anhydrous DCM (0.1 M concentration).
-
Base Addition: Cool to 0°C. Add 2,6-lutidine dropwise. Stir for 10 minutes.
-
Silylation: Add TBSOTf dropwise over 20 minutes. The solution may fume slightly.
-
Critical Control Point: Maintain 0°C to prevent C-silylation or polymerization.
-
-
Reaction: Allow to warm to room temperature. Stir for 2–4 hours. Monitor by TLC (Silica; Hexanes/EtOAc 9:1). Product (
) is much less polar than starting material. -
Quench: Cool to 0°C. Quench with saturated aqueous NaHCO₃.
-
Extraction: Extract with DCM (3x). Wash combined organics with 0.1 M HCl (cold, rapid wash to remove lutidine), then NaHCO₃, then Brine.
-
Purification: Flash chromatography on silica gel buffered with 1% Triethylamine (to prevent acid-catalyzed hydrolysis on silica). Elute with 100% Hexanes
2% EtOAc/Hexanes.
Visualization: Synthesis Workflow
Figure 1: Optimized workflow for the synthesis of per-silylated galactal using the triflate method.
Stability Profile & Reactivity
The stability of TBS-galactal is a function of the protecting group's lability versus the inherent sensitivity of the enol ether double bond.
Stability Matrix
| Condition | Stability Rating | Mechanism of Failure | Protocol Adjustment |
| Aqueous Acid (pH < 4) | Low | Protonation of C2 | Buffer all aqueous washes with NaHCO₃. |
| Lewis Acid (e.g., BF₃·OEt₂) | Moderate | Ferrier Rearrangement (Allylic shift). | Use only at low temp (-78°C) if rearrangement is not desired. |
| Base (NaOH, K₂CO₃) | High | TBS is stable to non-nucleophilic bases. | Compatible with basic workups.[1][2] |
| Fluoride (TBAF, HF) | None | Si-F bond formation (Driving force >30 kcal/mol).[2] | Use TBAF/AcOH for controlled deprotection. |
| Thermal (>100°C) | Moderate | Silyl migration (Brook-type) or elimination. | Do not distill. Remove solvents <40°C. |
Reactivity Pathways
The "armed" nature of TBS-galactal opens specific synthetic pathways that are sluggish with acetylated donors.
-
Danishefsky Epoxidation: Reaction with DMDO (Dimethyldioxirane) at 0°C yields the 1,2-anhydrosugar (epoxide) with high stereoselectivity (typically
-epoxide due to the axial C4 TBS directing attack) [3]. -
Electrophilic Halogenation: Rapid reaction with NIS/MeOH to form methyl 2-iodo-glycosides.
Visualization: Reactivity Decision Tree
Figure 2: Divergent reactivity pathways dictated by reagent classes. Note the distinction between oxidative and acidic pathways.
References
-
Bols, M., & Pedersen, C. M. (2017).[3][4] Silyl-protective groups influencing the reactivity and selectivity in glycosylations.[3][4][5] Beilstein Journal of Organic Chemistry, 13, 93–105.[3] [Link][3]
-
Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.[6] (Refer to Chapter on Silyl Ethers).
-
Halcomb, R. L., & Danishefsky, S. J. (1989). The reductive cleavage of labile 1,2-anhydro sugars: A highly efficient synthesis of 2-deoxy-β-glycosides. Journal of the American Chemical Society, 111(17), 6661–6666. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spectrabase.com [spectrabase.com]
Fully silylated galactal derivatives for organic synthesis
An In-Depth Technical Guide to Fully Silylated Galactal Derivatives for Organic Synthesis
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of fully silylated galactal derivatives, a class of powerful and versatile building blocks in modern organic synthesis. We delve into the strategic advantages of silyl protecting groups in carbohydrate chemistry, detailing the synthesis, reactivity, and diverse applications of these intermediates. With a focus on mechanistic understanding and practical utility, this document serves as an essential resource for researchers, chemists, and drug development professionals engaged in the synthesis of complex glycoconjugates, 2-deoxy-sugars, and other biologically significant molecules. Detailed, field-tested protocols and mechanistic diagrams are provided to bridge theory with practical application.
Introduction: The Strategic Value of Glycals and Silyl Ethers
Glycals, cyclic enol ethers derived from monosaccharides, are among the most valuable synthons in carbohydrate chemistry. Their electron-rich C1-C2 double bond makes them susceptible to a wide range of electrophilic additions and rearrangements, providing access to a diverse array of carbohydrate derivatives, particularly 2-deoxy-sugars.[1] Galactals, the glycal form of galactose, are especially important as precursors for galactosamine (GalN) and N-acetylgalactosamine (GalNAc), which are fundamental components of mammalian glycans found on the surface of many cells.[2]
The synthetic utility of galactals is, however, contingent on the effective protection of their hydroxyl groups to control reactivity and ensure regioselectivity. Silyl ethers have emerged as a premier class of protecting groups in this context.[3][4] Unlike traditional acyl or benzyl groups, silyl ethers offer a unique combination of properties:
-
Tunable Stability: The steric and electronic properties of the substituents on the silicon atom (e.g., Trimethylsilyl (TMS), tert-Butyldimethylsilyl (TBDMS), Triisopropylsilyl (TIPS), tert-Butyldiphenylsilyl (TBDPS)) allow for precise control over their stability to acidic, basic, and fluoride-mediated cleavage.[4][5]
-
Orthogonality: They can be installed and removed under mild conditions that do not affect other common protecting groups, enabling complex, multi-step synthetic sequences.[5]
-
Non-Participating Nature: Silyl groups at the C2 position (or any position) do not form neighboring group participation intermediates, which is crucial for controlling the stereochemical outcome of glycosylation reactions.[6]
-
Enhanced Solubility: The lipophilic nature of silyl groups often improves the solubility of polar carbohydrate intermediates in organic solvents.
This guide focuses specifically on fully silylated galactal derivatives , where all hydroxyl groups are masked as silyl ethers. These compounds serve as stable, versatile platforms for constructing complex glycosidic linkages and introducing functionality at the C1 and C2 positions with high precision.
Synthesis of Fully Silylated D-Galactals
The preparation of a fully silylated galactal, such as 3,4,6-tri-O-silylated-D-galactal, is a foundational workflow. The process begins with commercially available D-galactal and involves a robust silylation protocol. The choice of silylating agent and reaction conditions is critical and dictated by the desired stability of the final protected glycal.
Workflow for the Preparation of Silylated D-Galactal
Caption: General workflow for the synthesis of a fully silylated D-galactal.
Causality in Experimental Design:
-
Choice of Silylating Agent: Silyl chlorides (e.g., TBDMSCl, TIPSCl) are common and cost-effective. However, for sterically hindered hydroxyl groups or faster reaction times, the more reactive silyl triflates (e.g., TIPSOTf) are preferred.[4]
-
Role of the Base: A nitrogenous base like imidazole or triethylamine is essential. It serves two purposes: to deprotonate the hydroxyl groups, forming the more nucleophilic alkoxide, and to neutralize the acidic byproduct (e.g., HCl or TfOH) generated during the reaction.[7] Imidazole is particularly effective when using tert-butyldimethylchlorosilane.[7]
-
Solvent Selection: Anhydrous aprotic solvents like dimethylformamide (DMF) or pyridine are used to dissolve the polar D-galactal and ensure a water-free environment, as silylating agents readily react with water.[8]
A detailed, step-by-step protocol for the synthesis of 3,4,6-tri-O-(tert-butyldimethylsilyl)-D-galactal is provided in the Experimental Protocols section.
Reactivity and Key Synthetic Transformations
The synthetic power of fully silylated galactals stems from the reactivity of their endocyclic double bond. This functionality can be engaged in two primary classes of reactions: electrophilic additions and glycosylation reactions, often proceeding through a Ferrier-type rearrangement.
Caption: Primary reaction pathways for fully silylated galactal derivatives.
Electrophilic Additions
The electron-rich enol ether double bond readily reacts with a variety of electrophiles. The addition typically occurs at the C2 position to generate a stabilized α-oxo radical or a C1 oxocarbenium ion intermediate, which is then trapped by a nucleophile.[1]
A prominent example is azidophenylselenylation . The reaction of a silylated galactal with phenylselenyl chloride (PhSeCl) and sodium azide (NaN₃) installs a phenylselenyl group at C1 and an azide group at C2. This transformation is a cornerstone for the synthesis of 2-amino sugars, as the azide is a stable precursor to an amine.[2] The use of continuous flow chemistry has been shown to improve the safety and scalability of this reaction by mitigating the risks associated with azides.[2]
Glycosylation Reactions: The Ferrier Rearrangement
Perhaps the most significant application of silylated galactals is in the synthesis of 2,3-unsaturated glycosides via the Ferrier rearrangement.[9] This reaction involves treating the galactal with an alcohol (the glycosyl acceptor) in the presence of a Lewis acid promoter.
Mechanism of Ferrier Glycosylation:
-
Activation: The Lewis acid (e.g., BF₃·OEt₂, TMSOTf) coordinates to the ring oxygen of the galactal, activating the molecule.
-
Oxocarbenium Ion Formation: Loss of the C3-O-silyl group generates a highly reactive oxocarbenium ion intermediate, delocalized across C1, C2, and C3.
-
Nucleophilic Attack: The glycosyl acceptor (alcohol) attacks the anomeric carbon (C1), typically from the less hindered alpha face, to form the α-glycosidic bond.
-
Proton Loss & Rearrangement: Subsequent loss of a proton and elimination regenerates the double bond between C2 and C3, yielding the 2,3-unsaturated glycoside.
Organocatalysts, such as thiourea derivatives, have also been developed as effective promoters for these glycosylations, offering mild conditions and excellent α-selectivity.[10] This method provides a direct and stereoselective route to 2-deoxyglycosides, which are challenging to synthesize through other means.[11]
Comparative Data of Common Silyl Protecting Groups
The choice of silyl group is a critical strategic decision in a synthetic plan. The following table summarizes the properties of commonly used silyl ethers in carbohydrate chemistry.
| Silyl Group | Abbreviation | Silylating Agent (Example) | Relative Stability | Cleavage Conditions | Key Feature |
| Trimethylsilyl | TMS | TMSCl, HMDS | 1 (Least Stable) | Mildly acidic (e.g., AcOH) or basic conditions; water | Highly labile, often used for temporary protection or derivatization. |
| tert-Butyldimethylsilyl | TBDMS (or TBS) | TBDMSCl, TBDMSOTf | ~20,000 | Fluoride (TBAF), Strong Acid (TFA) | Robust, versatile, and the most common silyl protecting group. |
| Triisopropylsilyl | TIPS | TIPSCl, TIPSOTf | ~700,000 | Fluoride (TBAF), Strong Acid (TFA) | Very bulky, providing high stability and selectivity for primary hydroxyls. |
| tert-Butyldiphenylsilyl | TBDPS | TBDPSCl | ~5,000,000 | Fluoride (TBAF), Strong Acid (TFA) | Extremely stable; resistant to conditions that cleave TBDMS/TIPS. |
Relative stability data is an approximation and can vary based on the molecular context.
Experimental Protocols
The following protocols are presented as self-validating, detailed methodologies for key transformations.
Protocol 1: Synthesis of 3,4,6-tri-O-(tert-butyldimethylsilyl)-D-galactal
This protocol describes the full silylation of D-galactal using TBDMSCl.
Materials:
-
D-Galactal (1.0 eq)
-
tert-Butyldimethylsilyl chloride (TBDMSCl, 4.5 eq)
-
Imidazole (9.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Setup: Under an inert atmosphere (Nitrogen or Argon), add D-galactal (1.0 eq) and imidazole (9.0 eq) to a dry round-bottom flask equipped with a magnetic stir bar.
-
Dissolution: Add anhydrous DMF via syringe to dissolve the solids. The volume should be sufficient to create a stirrable solution (approx. 0.2 M concentration of galactal).
-
Addition of Silylating Agent: Add TBDMSCl (4.5 eq) portion-wise to the solution at 0 °C (ice bath). After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 12-18 hours).
-
Quenching & Extraction: Cool the reaction mixture to 0 °C and slowly add saturated aqueous NaHCO₃ solution to quench the reaction. Transfer the mixture to a separatory funnel and extract with EtOAc (3x).
-
Washing: Combine the organic layers and wash sequentially with water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography (using a hexane/EtOAc gradient) to yield the 3,4,6-tri-O-(tert-butyldimethylsilyl)-D-galactal as a colorless oil or white solid.
Protocol 2: Ferrier Glycosylation with a Silylated Galactal
This protocol outlines a general procedure for the synthesis of a 2,3-unsaturated glycoside.
Materials:
-
3,4,6-tri-O-silylated-D-galactal (1.0 eq)
-
Glycosyl Acceptor (Alcohol, 1.5 - 2.0 eq)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂, 0.2 - 1.0 eq)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (Et₃N)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Setup: Under an inert atmosphere, dissolve the silylated galactal (1.0 eq) and the alcohol acceptor (1.5 eq) in anhydrous DCM in a dry round-bottom flask. Cool the solution to -20 °C or 0 °C.
-
Catalyst Addition: Add BF₃·OEt₂ (0.2 eq) dropwise via syringe.
-
Reaction: Stir the reaction at the cooled temperature, monitoring its progress by TLC. The reaction is typically complete within 1-4 hours.
-
Quenching: Quench the reaction by adding a few drops of Et₃N, followed by saturated aqueous NaHCO₃ solution.
-
Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to afford the desired 2,3-unsaturated glycoside.
Conclusion and Future Outlook
Fully silylated galactal derivatives are indispensable tools in synthetic organic chemistry. Their predictable preparation, tunable stability, and well-defined reactivity provide a robust platform for accessing high-value carbohydrate structures. The ability to engage them in stereoselective glycosylations and electrophilic additions makes them central to the synthesis of 2-deoxy-sugars, complex oligosaccharides, and glycoconjugates with significant biological and therapeutic potential, such as galectin inhibitors and components for synthetic vaccines.[2][12] As the field of glycobiology continues to expand, the demand for efficient and modular synthetic strategies will grow, further cementing the role of these versatile silylated intermediates in advancing drug discovery and chemical biology.
References
-
Bols, M., & Pedersen, C. M. (2017). Silyl-protective Groups Influencing the Reactivity and Selectivity in Glycosylations. Beilstein Journal of Organic Chemistry, 13, 93–105. [Link]
-
Guo, J., & Zhu, Y. (2018). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Molecules, 23(12), 3079. [Link]
-
Theil, F. (1995). Protecting Groups in Carbohydrate Chemistry. Journal of Chemical Education, 72(10), A224. [Link]
-
Wikipedia contributors. (2024). Glycosylation. Wikipedia, The Free Encyclopedia. [Link]
-
Honda, E., & Gin, D. Y. (2004). C2-Hydroxyglycosylation with Glycal Donors. Probing the Mechanism of Sulfonium-Mediated Oxygen Transfer to Glycal Enol Ethers. Journal of the American Chemical Society, 126(25), 7760–7761. [Link]
-
Wikipedia contributors. (2024). Silyl ether. Wikipedia, The Free Encyclopedia. [Link]
-
Pedersen, M. J., & Pedersen, C. M. (2021). Reactivity, Selectivity, and Synthesis of 4-C-Silylated Glycosyl Donors and 4-Deoxy Analogues. Angewandte Chemie International Edition, 60(5), 2689–2693. [Link]
-
Boltje, T. J., Buskas, T., & Boons, G.-J. (2010). Protecting Group Strategies in Carbohydrate Chemistry. In Carbohydrate Chemistry: Proven Synthetic Methods, Volume 1. Wiley-VCH. [Link]
-
Mishra, B., & Ghosh, B. (2020). Chemical O-Glycosylations: An Overview. ChemistrySelect, 5(4), 1339-1361. [Link]
-
ResearchGate. (n.d.). A plausible mechanism for the activation of glycals. [Link]
-
Creative Biolabs. (n.d.). What is Glycosylation and Why is Glycosylation Important? [Link]
-
Semantic Scholar. (n.d.). NFSI mediated C3-ether oxidation of glycals for the synthesis of hex-3-enuloses. [Link]
-
Tanahashi, E., et al. (2001). Reaction of D-glycals with azidotrimethylsilane. Carbohydrate Research, 333(2), 153-158. [Link]
-
Appelle, M., et al. (2018). Recent Advances in Site-Selective Functionalization of Carbohydrates Mediated by Organocatalysts. Molecules, 23(11), 2953. [Link]
-
Hogenboom, T., et al. (2020). Safe and Scalable Continuous Flow Azidophenylselenylation of Galactal to Prepare Galactosamine Building Blocks. Organic Process Research & Development, 24(1), 53-59. [Link]
-
ResearchGate. (n.d.). The use of tri-O-acetyl-D-glucal and -D-galactal in the synthesis of omega-aminoalkyl 2-deoxy- and 2,3-dideoxy-D-hexopyranosides. [Link]
-
Ravindar, L., et al. (2020). Catalytic Radical Reactions of Unsaturated Sugars. Chemistry – A European Journal, 26(48), 10834-10846. [Link]
-
Miller, G. J., et al. (2016). Stereoselective organocatalyzed glycosylations – thiouracil, thioureas and monothiophthalimide act as Brønsted acid catalysts at low loadings. Organic & Biomolecular Chemistry, 14(30), 7249-7254. [Link]
-
ResearchGate. (n.d.). Techniques for silylation. [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link]
-
Liu, Y., et al. (2022). Protocol for synthesizing both racemic and chiral allenylsilanes through copper-catalyzed silylation of propargyl dichlorides. STAR Protocols, 3(1), 101119. [Link]
-
Postigo, A. (2007). Organic Synthesis in Water Mediated By Silyl Radicals. Current Organic Synthesis, 4(4), 369-383. [Link]
-
McKay, M. J., & Fairbanks, A. J. (2012). Galactan synthesis in a single step via oligomerization of monosaccharides. Beilstein Journal of Organic Chemistry, 8, 1144–1150. [Link]
-
Hossain, M. F., & Kumar, I. (2022). Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. Frontiers in Chemistry, 10, 920531. [Link]
-
Delso, I., et al. (2021). Structure-Guided Design of d-Galactal Derivatives with High Affinity and Selectivity for the Galectin-8 N-Terminal Domain. Journal of Medicinal Chemistry, 64(22), 16671–16686. [Link]
-
Codée, J. D. C., & van der Marel, G. A. (2014). A Propos of Glycosyl Cations and the Mechanism of Chemical Glycosylation; the Current State of the Art. Israel Journal of Chemistry, 54(8-9), 1109-1123. [Link]
-
Kumar, R., & Kumar, A. (2021). On-water synthesis of glycosyl selenocyanate derivatives and their application in the metal free organocatalytic preparation of nonglycosidic selenium linked pseudodisaccharide derivatives. RSC Advances, 11(19), 11467-11475. [Link]
-
Kumar, R., & Kumar, A. (2021). On-water synthesis of glycosyl selenocyanate derivatives and their application in the metal free organocatalytic preparation of nonglycosidic selenium linked pseudodisaccharide derivatives. RSC Advances, 11(19), 11467-11475. [Link]
-
ResearchGate. (n.d.). Galactans and its applications. [Link]
Sources
- 1. d-nb.info [d-nb.info]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Silyl ether - Wikipedia [en.wikipedia.org]
- 5. Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Stereoselective organocatalyzed glycosylations – thiouracil, thioureas and monothiophthalimide act as Brønsted acid catalysts at low loadings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemical O‐Glycosylations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Difference between acetylated and silylated D-galactal
Title: Technical Whitepaper: Comparative Analysis of Acetylated and Silylated D-Galactals in Oligosaccharide Synthesis
Executive Summary In carbohydrate chemistry, the choice between 3,4,6-tri-O-acetyl-D-galactal and 3,4,6-tri-O-tert-butyldimethylsilyl-D-galactal (TBS-galactal) is not merely a matter of protecting group preference; it is a strategic decision that dictates the available reaction manifold.
This guide delineates the mechanistic divergence between these two substrates. While acetylated galactals are the "gold standard" for Ferrier rearrangements (due to the leaving group capacity of the C3-acetate), silylated galactals function as "armed" enol ethers , enabling direct C-1 lithiation and electrophilic additions that retain the C3-oxygen. This distinction allows researchers to bifurcate their synthetic routes: one path leading to 2,3-unsaturated glycosides (Ferrier) and the other to C-functionalized glycals or 1,2-anhydro sugars (Lithiation/Epoxidation).
Part 1: Structural & Electronic Fundamentals
The reactivity difference stems from two core factors: electronic bias (arming vs. disarming) and C3-leaving group ability .
Electronic Effects (Arming vs. Disarming)
-
Acetylated (Disarming): The acetate esters are electron-withdrawing groups (EWG). Through inductive effects (-I), they reduce the electron density of the C1-C2 double bond, making it less nucleophilic.
-
Silylated (Arming): Silyl ethers are electron-donating (EDG) relative to esters. They increase the electron density of the enol ether, making the double bond significantly more reactive toward electrophiles (e.g., DMDO, halogens).
The C3 "Switch"
-
Acetate (Good Leaving Group): Under Lewis acid catalysis, the C3-acetate leaves to form an allylic oxocarbenium ion. This is the prerequisite for the Ferrier rearrangement.
-
Silyl Ether (Poor Leaving Group): The Si-O bond is strong, and the silyloxy group is a poor leaving group. This blocks the Ferrier pathway, forcing the molecule to react via addition or deprotonation.
Figure 1: Mechanistic divergence driven by protecting group electronics and leaving group ability.
Part 2: Reactivity Matrix & Mechanistic Divergence
The following table summarizes the operational differences. Note the orthogonality: Acetylated galactals are acid-labile/base-sensitive, while silylated galactals are base-stable/acid-labile.
| Feature | 3,4,6-Tri-O-acetyl-D-galactal | 3,4,6-Tri-O-TBS-D-galactal |
| Primary Reaction | Ferrier Rearrangement (Substitution with allylic shift) | C-1 Lithiation or Epoxidation (Addition) |
| C1-C2 Nucleophilicity | Low (Disarmed) | High (Armed) |
| Base Stability | Low (Deacetylation or Claisen condensation) | High (Stable to t-BuLi/LDA) |
| Acid Stability | Moderate (Stable to mild acids) | Low (Desilylation with F- or strong acid) |
| C3-Oxygen Fate | Lost (Eliminated to form oxocarbenium) | Retained (Essential for talose/galactose synthesis) |
| Stereocontrol | C3-Ac directs trans (often alpha-selective) | Bulky C3-TBS blocks face, directing anti |
Part 3: Experimental Protocols
Protocol A: Synthesis of 3,4,6-Tri-O-TBS-D-Galactal
Why this matters: Unlike the trivial acetylation, silylation requires specific handling to ensure complete protection without C-2 migration or hydrolysis.
-
Reagents: D-Galactal (1.0 eq), TBSCl (3.5 eq), Imidazole (7.0 eq), anhydrous DMF (0.5 M).
-
Setup: Flame-dried round-bottom flask under Argon atmosphere.
-
Procedure:
-
Dissolve D-Galactal in anhydrous DMF.
-
Add Imidazole in one portion. The solution should remain clear.
-
Add TBSCl portion-wise over 15 minutes to control exotherm.
-
Stir at 80°C for 12–16 hours. Note: Heating is often required to drive the bulky C4/C3 silylation to completion due to steric crowding.
-
-
Workup (Self-Validating Step):
-
Dilute with Et2O and wash with water (3x) to remove DMF.
-
Validation: TLC (10% EtOAc/Hexane). The product (Rf ~0.8) should be a distinct spot far above the starting material (Rf ~0.0). If intermediate spots (mono/di-silyl) persist, add more TBSCl/Imidazole and reheat.
-
Dry over MgSO4, concentrate, and purify via flash chromatography (SiO2, 100% Hexane → 2% EtOAc/Hexane).
-
-
Yield: Expect >85% as a colorless oil.
Protocol B: Direct C-1 Lithiation of Silylated Galactal
Why this matters: This reaction is impossible with acetylated galactals. It allows for the introduction of carbon electrophiles at the anomeric position while keeping the double bond intact.
-
Reagents: Tri-O-TBS-D-Galactal (1.0 eq), t-BuLi (1.1 eq, 1.7M in pentane), Electrophile (e.g., Benzaldehyde, 1.2 eq), anhydrous THF.
-
Setup: Schlenk line, -78°C cryostat (Acetone/Dry Ice).
-
Procedure:
-
Dissolve silylated galactal in THF (0.2 M) and cool to -78°C.
-
Add t-BuLi dropwise down the side of the flask.
-
Observation: The solution typically turns a bright yellow/orange, indicating the formation of the vinyllithium species.
-
Stir for 15–30 minutes at -78°C. Do not warm, or the vinyllithium may decompose.
-
Add the Electrophile (neat or in THF) dropwise.
-
Stir for 1 hour at -78°C, then slowly warm to RT.
-
-
Quench: Add saturated NH4Cl solution.
-
Mechanism: The bulky TBS groups protect the C3/C4/C6 positions from nucleophilic attack, while the vinylic proton at C1 is the most acidic site (pKa ~40), accessible to the strong base.
Figure 2: Experimental workflow decision tree based on desired target scaffold.
Part 4: Strategic Application in Drug Development
Case 1: Synthesis of 2-Deoxy Sugars (Antibiotics)
-
Choice: Acetylated Galactal.
-
Reasoning: Many anthracycline antibiotics require 2-deoxy-sugar moieties. The Ferrier rearrangement of acetylated galactal yields a 2,3-unsaturated glycoside. Subsequent hydrogenation (H2/Pd-C) reduces the double bond, yielding the 2,3-dideoxy glycoside efficiently. The loss of the C3 oxygen is a feature, not a bug, in this pathway.
Case 2: C-Glycosyl Mimetics (Metabolic Stability)
-
Choice: Silylated Galactal.
-
Reasoning: To create hydrolytically stable C-glycosides (where the anomeric oxygen is replaced by carbon), one cannot use the Ferrier pathway easily. Instead, lithiation of tri-O-TBS-galactal at C1 followed by alkylation creates the C-C bond. The resulting product retains the C3-oxygen, which can then be deprotected to regenerate the hydroxyl group required for biological recognition (e.g., Galectin binding).
References
-
Ferrier Rearrangement Mechanism & Scope: Ferrier, R. J. "Unsaturated Carbohydrates. Part IX. Synthesis of 2,3-Dideoxy-α-D-erythro-hex-2-enopyranosides from Tri-O-acetyl-D-glucal." Journal of the Chemical Society C: Organic, 1969.
-
Lithiation of Silylated Glycals: Friesen, R. W., & Loo, R. W. "Preparation of C-Aryl Glucals via Palladium-Catalyzed Coupling of 1-Stannylglucals." The Journal of Organic Chemistry, 1991. (Demonstrates the utility of metallated silylated glycals).
-
Direct Lithiation Protocols (General Organolithium): Aggarwal, V. K. "Standard Lithiation–Borylation: A User’s Guide." University of Bristol Aggarwal Group Protocols, 2017.
-
Epoxidation of Glycals (Stereoselectivity): Halcomb, R. L., & Danishefsky, S. J.[1] "The Epoxidation of Glycals: A New Method for the Synthesis of 1,2-Anhydro Sugars." Journal of the American Chemical Society, 1989.
-
Comparative Reactivity of Glycals: Boutureira, O., & Bernardes, G. J. L. "Advances in Chemical Glycosylation of Proteins." Chemical Reviews, 2015. (Discusses arming/disarming effects in context).
Sources
Advanced Strategies in Carbohydrate Synthesis: The TBS-Protected Glycal Platform
Executive Summary
In the complex landscape of oligosaccharide synthesis, TBS (tert-butyldimethylsilyl)-protected glycals represent a "privileged" scaffold. Unlike standard protecting groups that merely mask reactivity, the TBS group—particularly at the C6 or C3 positions—actively modulates the conformational landscape of the pyranose ring. This guide dissects the utility of TBS-glycals, focusing on their role in the Danishefsky Glycal Assembly , stereoselective 1,2-anhydrosugar formation , and C-glycosylation pathways.
The Stereoelectronic Advantage: Why TBS?
The selection of TBS over benzyl (Bn) or acetyl (Ac) groups in glycal chemistry is rarely arbitrary. It is a strategic choice driven by three factors:
-
Conformational Locking: The steric bulk of the tert-butyl group forces the glycal into specific half-chair conformations (
or ). This conformational bias is critical during electrophilic addition (e.g., epoxidation), where the trajectory of the incoming electrophile is dictated by the minimization of 1,3-diaxial interactions [1]. -
Electronic Deactivation (Disarming): Silyl ethers are electron-donating by induction but lack the neighboring group participation (NGP) of esters. This allows for "armed/disarmed" tuning without the risk of forming orthoesters, which are common side-products with acyl groups.
-
Orthogonality: TBS is stable to the basic conditions of subsequent glycosylations and the oxidative conditions of DMDO (dimethyldioxirane) generation, yet it is cleaved selectively by TBAF or HF-pyridine without disturbing benzyl ethers or acetals [2].
Table 1: Protecting Group Impact on Glycal Reactivity
| Feature | TBS (Silyl Ether) | Benzyl (Ether) | Acetyl (Ester) |
| Electronic Effect | Mildly Activating (Inductive) | Activating (Armed) | Deactivating (Disarmed) |
| Stereocontrol | Steric blocking of one face | Minimal steric bias | NGP (Neighboring Group Participation) |
| 1,2-Migration | None (Stable) | None | High risk (Ferrier/Migration) |
| DMDO Stability | High | High (can oxidize to benzoate) | High |
The Core Workflow: 1,2-Anhydrosugar Assembly
The most potent application of TBS-protected glycals is the Danishefsky Glycal Assembly method. This iterative strategy relies on the conversion of the glycal double bond into a 1,2-anhydrosugar (epoxide), which acts as a powerful glycosyl donor [3].
Mechanism: Stereoselective Epoxidation
The reaction of a TBS-protected glycal with DMDO yields a 1,2-anhydrosugar. The stereochemistry of this epoxidation is governed by the "Majority Rule" and the steric bulk of the C3/C4 substituents [4].
-
The TBS Role: A bulky TBS group at C3 effectively blocks the syn-face, forcing the DMDO to attack from the anti-face. For example, in 3-O-TBS-D-glucal, epoxidation occurs almost exclusively from the
-face, yielding the -1,2-anhydrosugar. -
Coupling: The resulting 1,2-anhydrosugar is activated by a Lewis acid (typically ZnCl
) and opened by a glycosyl acceptor (alcohol) via an anti-S 2 mechanism, resulting in a 1,2-trans glycosidic linkage (e.g., -glucoside from -epoxide) [5].
Figure 1: The Danishefsky Glycal Assembly pathway converting TBS-glycals to 1,2-trans-disaccharides.
C-Glycosylation & Ferrier Rearrangement
TBS-protected glycals are excellent substrates for C-glycosylation , a crucial transformation for synthesizing hydrolytically stable glycomimetics.
The Ferrier Rearrangement (Type I)
When treated with a Lewis acid (e.g., BF
-
Why TBS? Protection of the C6-OH with TBS is standard. It prevents the primary alcohol from interfering with the oxocarbenium ion intermediate or cyclizing intramolecularly.
-
Outcome: The reaction yields a 2,3-unsaturated-C-glycoside (pseudoglycal), which can be further functionalized [6].
Radical C-Glycosylation
TBS-glycals can also participate in radical additions. The TBS group tolerates radical conditions (e.g., Bu
Experimental Protocols (Self-Validating)
Protocol A: Synthesis of 3,4,6-Tri-O-TBS-D-Glucal
This protocol establishes the core starting material. Validation is achieved via NMR analysis of the vinyl protons.
Reagents: D-Glucal (1.0 equiv), TBSCl (3.5 equiv), Imidazole (7.0 equiv), DMF (0.5 M).
-
Setup: Flame-dry a round-bottom flask and cool under Argon. Add D-Glucal and dissolve in anhydrous DMF.
-
Addition: Add Imidazole followed by portion-wise addition of TBSCl at 0°C.
-
Reaction: Warm to room temperature and stir for 12 hours.
-
Checkpoint: TLC (10% EtOAc/Hexane) should show disappearance of polar starting material (R
~ 0.1) and appearance of a non-polar spot (R ~ 0.8).
-
-
Workup: Dilute with Et
O, wash with water (3x) to remove DMF, then brine. Dry over MgSO . -
Purification: Flash chromatography (Hexanes
2% EtOAc/Hexanes). -
Validation:
H NMR (CDCl ) must show three singlets for TBS tert-butyl groups (~0.9 ppm) and the characteristic glucal vinyl protons at C1 (~6.3 ppm, d) and C2 (~4.8 ppm, dd).
Protocol B: 1,2-Anhydrosugar Formation & Coupling (Glycal Assembly)
This protocol describes the sensitive conversion to the epoxide and immediate coupling.
Reagents: TBS-Glucal (Donor), DMDO (0.08 M in acetone), ZnCl
-
Epoxidation: Dissolve TBS-Glucal in CH
Cl and cool to 0°C. Add DMDO solution (1.2 equiv) slowly. -
Monitoring: Stir at 0°C for 30 min.
-
Critical Checkpoint: Evaporate a small aliquot and take an NMR. The vinyl protons (6.3/4.8 ppm) must disappear, replaced by epoxide protons at ~4.9 ppm (d, H1) and ~3.0 ppm (d, H2). Do not silica purify the epoxide.
-
-
Evaporation: Concentrate the reaction mixture under reduced pressure (keep bath < 30°C) to remove acetone/excess DMDO. Dry under high vacuum for 1 hour.
-
Coupling: Redissolve the crude epoxide in THF. Add the Glycosyl Acceptor (1.5 equiv). Cool to -78°C.
-
Catalysis: Add ZnCl
solution (1.2 equiv) dropwise. Allow to warm slowly to -20°C over 2 hours. -
Quench: Add sat. aq. NaHCO
. Extract with EtOAc. -
Result: The product will be a 2-hydroxy-glucoside (C2-OH is free). This confirms the epoxide opening.
References
-
Gervay, J., & Danishefsky, S. J. (1991). Stereoselective syntheses of 1,2-cis-furanosides. Journal of Organic Chemistry, 56(18), 5448-5451. Link
-
Nelson, A. (2003). Protecting Groups in Carbohydrate Chemistry. Organic Reaction Mechanisms. Link
-
Danishefsky, S. J., & Bilodeau, M. T. (1996). Glycals in Organic Synthesis: The Evolution of Comprehensive Strategies for the Assembly of Oligosaccharides and Glycoconjugates of Biological Consequence. Angewandte Chemie International Edition, 35(13-14), 1380-1419. Link
-
Aydos, G. L., et al. (2011). Stereoelectronic Factors in the Stereoselective Epoxidation of Glycals and 4-Deoxypentenosides. Journal of Organic Chemistry, 76(8), 2532–2547. Link
-
Halcomb, R. L., & Danishefsky, S. J. (1989).[1] On the direct epoxidation of glycals: application to oligosaccharide synthesis. Journal of the American Chemical Society, 111(17), 6661-6666. Link
-
Ferrier, R. J. (1964). Unsaturated Carbohydrates. Journal of the Chemical Society, 5443-5449. Link
Sources
Electronic and Steric Modulation of Galactal Reactivity via Silyl Protecting Groups
[1]
Executive Summary: The "Super-Armed" Glycal
In carbohydrate synthesis, the modulation of reactivity via protecting groups is a fundamental strategy. While acyl groups (esters) are traditionally employed to "disarm" glycosyl donors through electron withdrawal and neighboring group participation, silyl ethers (TBS, TIPS, TBDPS) act as "arming" or "super-arming" levers.
For galactals (1,2-dideoxy-D-lyxo-hex-1-enopyranose), the impact of silylation extends beyond simple nucleophilicity enhancement. The steric bulk of silyl groups—interacting with the unique C4-axial geometry of the galactose scaffold—can induce conformational locking or twisting, fundamentally altering stereoselectivity in electrophilic additions and rearrangements.
This guide analyzes the mechanistic interplay between the electronic induction (+I effect) and steric demand of silyl protecting groups on galactal reactivity, focusing on the Ferrier rearrangement and stereoselective epoxidation.
Mechanistic Foundation: Electronic vs. Steric Control
Electronic Activation (The Inductive Effect)
Silyl ethers are electron-donating relative to hydrogen and significantly more donating than acyl groups. The silicon atom is less electronegative than carbon (1.90 vs 2.55), creating a dipole that pushes electron density onto the oxygen atoms.
-
Impact on C1-C2 Double Bond: In galactals, the C3-O-Si and C4-O-Si groups increase the electron density of the enol ether system (C1=C2). This lowers the transition state energy for electrophilic attack (e.g., protonation or DMDO epoxidation) at C2.
-
Oxocarbenium Stabilization: Upon electrophilic attack, the resulting oxocarbenium ion is stabilized by the electron-donating nature of the silyl ethers, preventing the destabilization observed with electron-withdrawing acyl groups.
Conformational Locking (The Steric Effect)
Galactal typically adopts a half-chair conformation (
-
TBS (tert-butyldimethylsilyl): Moderate bulk; generally accommodates the standard half-chair but increases the effective volume of the top face.
-
TIPS (triisopropylsilyl) / TBDPS (tert-butyldiphenylsilyl): High bulk. When placed at the crowded C4-axial position or vicinal C3/C4 positions, these groups can force the glycal into distorted conformations (e.g., sofa or boat-like intermediates) to relieve 1,2-gauche or 1,3-diaxial strain. This distortion dictates the facial selectivity of incoming nucleophiles.
Case Study: The Ferrier Rearrangement
The Ferrier rearrangement (Type I) transforms glycals into 2,3-unsaturated glycosides. The reaction proceeds via an allylic oxocarbenium ion.
Silyl vs. Acyl Performance[2]
-
Acyl Protected Galactals: The C3-acyl group participates (anchimeric assistance), often stabilizing the intermediate but slowing the initial ionization.
-
Silyl Protected Galactals: The C3-silyl ether is a poor leaving group compared to acetate. However, under Lewis Acid catalysis (e.g.,
), the reaction proceeds rapidly due to the high nucleophilicity of the double bond.-
Note: Silyl ethers are generally retained in the product; the leaving group is usually the C3-substituent if it is activated, but in standard Ferrier of per-silylated glycals, a C3-leaving group (like an acetate) is required, or the reaction involves an alternative pathway.
-
Correction for Protocol: The standard Ferrier requires a leaving group at C3. Therefore, a hybrid protection strategy is often used: C3-O-Acetyl, C4,C6-di-O-Silyl . The silyl groups at C4/C6 "arm" the double bond electronically, while the C3-acetate serves as the leaving group.
-
Pathway Visualization
The following diagram illustrates the Ferrier rearrangement pathway for a C3-acetyl, C4,C6-silyl protected galactal.
Figure 1: Mechanism of the Ferrier Rearrangement in C4/C6-silylated galactals. The electron-donating silyl groups at C4 stabilize the cationic transition state.
Case Study: Stereoselective Epoxidation
Direct epoxidation of glycals (e.g., with DMDO) yields 1,2-anhydrosugars, critical donors for glycosylation.
The Directing Role of C3-Silyl
In galactals, the C3-hydroxyl group stereochemistry and protection status are the primary directors of epoxidation.
-
H-Bonding (Free OH): Directs syn epoxidation.
-
Silyl Protection (TBS/TIPS): The bulky silyl group blocks the syn face, favoring anti epoxidation.
-
Galactal Specificity: Due to the C4-axial bond, the "top" face is already crowded. A bulky C3-silyl group (equatorial) further screens the bottom face, but the C4-axial silyl group creates a "wall" on the top.
-
Result: Per-silylated galactals often show high stereoselectivity for alpha-epoxidation (bottom face attack) because the C4-axial silyl group effectively blocks the beta face more than the C3-equatorial silyl blocks the alpha face.
-
Comparative Selectivity Data
The following table summarizes the stereoselectivity of DMDO epoxidation on protected galactals.
| Substrate (Galactal) | C3 Group | C4 Group | C6 Group | Major Epoxide | Selectivity ( | Electronic Factor |
| Tri-O-acetyl | OAc | OAc | OAc | 3:1 | Disarmed (Slow) | |
| Tri-O-benzyl | OBn | OBn | OBn | 5:1 | Moderate | |
| Tri-O-TBS | OTBS | OTBS | OTBS | >20:1 | Super-Armed (Fast) | |
| 3-O-TIPS, 4,6-Bn | OTIPS | OBn | OBn | >10:1 | Steric Steering |
Table 1: Influence of protecting groups on DMDO epoxidation stereoselectivity. Silyl groups enhance both rate and
Experimental Protocols
Protocol A: Global Silylation of Galactal (TBS Protection)
This protocol yields 3,4,6-tri-O-(tert-butyldimethylsilyl)-D-galactal.
Reagents:
-
D-Galactal (1.0 equiv)
-
TBSCl (tert-Butyldimethylsilyl chloride) (3.5 equiv)
-
Imidazole (7.0 equiv)
-
DMAP (4-Dimethylaminopyridine) (0.1 equiv)
-
DMF (Anhydrous)
Workflow:
-
Setup: Flame-dry a round-bottom flask under Argon. Dissolve D-Galactal in anhydrous DMF (0.5 M concentration).
-
Addition: Add Imidazole and DMAP. Stir until dissolved.
-
Silylation: Cool to 0°C. Add TBSCl portion-wise over 15 minutes.
-
Why: Exothermic reaction; cooling prevents C1-C2 double bond migration or decomposition.
-
-
Reaction: Warm to Room Temperature (RT) and stir for 12 hours. Monitor by TLC (Hexane/EtOAc 9:1). Product (
) is much less polar than starting material. -
Workup: Dilute with
. Wash with (x3) to remove DMF, then Brine (x1). -
Purification: Dry over
, concentrate, and purify via flash chromatography on silica gel (buffered with 1% to prevent silyl hydrolysis).
Protocol B: Selective C6-Silylation (Primary Alcohol)
Exploiting the steric accessibility of the primary C6-OH vs secondary C3/C4.
Reagents:
-
D-Galactal
-
TBDPSCl (tert-Butyldiphenylsilyl chloride) (1.1 equiv)
-
Imidazole (2.0 equiv)
-
DCM (Dichloromethane)
Workflow:
-
Dissolve Galactal and Imidazole in DCM (0.2 M).
-
Cool to 0°C.
-
Add TBDPSCl dropwise over 30 minutes.
-
Stir at 0°C for 4 hours.
-
Control: Do not warm to RT. Higher temps promote secondary silylation at C3.
-
-
Quench with MeOH (0.5 mL). Workup as above.
Synthesis Workflow Visualization
The following diagram outlines the decision tree for selecting silyl groups based on desired reactivity.
Figure 2: Strategic selection of silyl protecting groups for galactal functionalization.
References
-
Silyl-protective groups influencing the reactivity and selectivity in glycosylations. Source: Beilstein Journal of Organic Chemistry (2017).[1][2] URL:[Link][1]
-
Stereoelectronic Factors in the Stereoselective Epoxidation of Glycals. Source: Journal of Organic Chemistry (2012). URL:[Link]
-
Silicon-Assisted Ferrier Rearrangement. Source: Organic Letters (2015).[3] URL:[Link]
-
Protecting Groups in Organic Synthesis (Greene's). Source: Wiley Online Library. URL:[Link]
-
Influence of silyl protections on the anomeric reactivity of galactofuranosyl thioglycosides. Source: Journal of Organic Chemistry (2014).[2] URL:[Link]
Methodological & Application
Synthesis of Tri-O-TBS-D-galactal from D-galactal protocol
Technical Application Note: High-Efficiency Synthesis of 3,4,6-Tri-O-tert-butyldimethylsilyl-D-galactal
Part 1: Strategic Overview & Rationale
The synthesis of 3,4,6-tri-O-tert-butyldimethylsilyl-D-galactal (Tri-TBS-galactal) represents a critical entry point for advanced glycal assembly strategies. While acetyl and benzyl protections are ubiquitous, silyl ethers offer unique advantages: they are stable to basic conditions, tolerate organometallic reagents (e.g., Grignard additions to the anomeric center), and can be removed under mild, neutral conditions (fluoride sources) that do not disturb acid-sensitive glycosidic linkages.
However, the D-galactal scaffold presents a specific steric challenge. The C4-hydroxyl group is axially oriented and flanked by the bulky C3-silyloxy group and the C5-hydroxymethyl side chain. Standard protocols often result in incomplete protection (di-TBS intermediates), leading to difficult separations. This guide details an optimized "exhaustive silylation" protocol designed to force the reaction to completion at the sterically congested C4 position.
Mechanistic Pathway
The reaction proceeds via a nucleophilic substitution at silicon (
Figure 1: Activation of TBSCl by imidazole followed by sequential silylation of D-galactal hydroxyls.
Part 2: Materials & Equipment
Reagents:
-
D-Galactal (98%+): The starting scaffold. Ensure it is dry; trace water consumes TBSCl.
-
tert-Butyldimethylsilyl chloride (TBSCl): 4.5 equivalents.[1] Excess is required to drive the C4 reaction.
-
Imidazole (99%): 10.0 equivalents. Acts as base and catalyst.
-
N,N-Dimethylformamide (DMF): Anhydrous (Water <50 ppm).
-
4-Dimethylaminopyridine (DMAP): 0.1 equivalents (Optional but recommended for reaction acceleration).
Equipment:
-
Flame-dried round-bottom flask (100 mL for 1g scale).
-
Inert gas line (Argon or Nitrogen).
-
Magnetic stir plate with heating block.
-
Rotary evaporator with high-vacuum pump (to remove DMF).
Part 3: Experimental Protocol
Step 1: Reaction Setup
-
Drying: If the D-galactal appears sticky or hygroscopic, azeotrope with dry toluene (3x) and dry under high vacuum for 2 hours prior to use.
-
Solvation: In a flame-dried flask under Argon, dissolve D-galactal (1.0 g, 6.84 mmol) in anhydrous DMF (15 mL) .
-
Note: Concentration is key. A range of 0.4–0.5 M is ideal to promote kinetics without precipitation.
-
-
Base Addition: Add Imidazole (4.66 g, 68.4 mmol, 10 equiv) in one portion. Stir until fully dissolved.
-
Critical Insight: The large excess of imidazole buffers the HCl generated and ensures the reaction medium remains basic, preventing acid-catalyzed hydrolysis of the sensitive enol ether (glycal) double bond.
-
Step 2: Silylation Initiation
-
Catalyst Addition: Add DMAP (84 mg, 0.68 mmol, 0.1 equiv) .
-
Reagent Addition: Cool the mixture to 0°C (ice bath). Add TBSCl (4.64 g, 30.8 mmol, 4.5 equiv) portion-wise over 5 minutes.
-
Exotherm Control: The formation of the silyl-imidazolium species is exothermic. Cooling prevents side reactions.
-
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature (23°C). Stir for 16–24 hours .
Step 3: Monitoring & Optimization (The "C4 Stall")
Monitor by TLC (10% EtOAc in Hexanes).
-
TLC Visualization: Use KMnO4 stain or p-Anisaldehyde dip (sugar specific). UV is weak for aliphatic silyl ethers.
-
Expected Spots:
- : Starting Material (disappears quickly).
- : Mono/Di-TBS intermediates.
- : Tri-TBS-galactal (Product) .
Troubleshooting: If the Di-TBS spot persists after 24 hours:
-
Heat the reaction to 45°C for 4 hours.
-
Add an additional 1.0 equiv of TBSCl.
-
Reasoning: The C4-OH is sterically crowded. Thermal energy helps overcome the activation barrier for the final silylation.
-
Step 4: Workup
-
Quench: Dilute the reaction with Diethyl Ether (
, 50 mL) and cool to 0°C. Slowly add Saturated (20 mL) .-
Why Ether? TBS ethers are highly lipophilic; ether extracts them efficiently while leaving DMF in the aqueous phase.
-
-
Extraction: Transfer to a separatory funnel. Wash the organic layer with:
-
Water (3 x 30 mL) – Critical to remove DMF.
-
Brine (1 x 30 mL).
-
-
Drying: Dry over anhydrous
, filter, and concentrate under reduced pressure.
Step 5: Purification
Purify via Flash Column Chromatography on Silica Gel.
-
Eluent: Gradient of 0%
5% EtOAc in Hexanes . -
Note: The product is very non-polar. It often elutes near the solvent front. Use a buffered silica column (pre-washed with 1%
in Hexanes) if the product appears acid-sensitive, though Tri-TBS galactal is generally robust.
Part 4: Characterization & Validation
The formation of the Tri-TBS derivative is confirmed by the disappearance of broad OH signals (3200-3500 cm⁻¹ in IR) and the appearance of three distinct silyl environments in NMR.
Table 1: Representative NMR Data for Tri-O-TBS-D-galactal (
| Position | Proton ( | Multiplicity | Carbon ( | Assignment Notes |
| H-1 | 6.35 | dd, | ~144.0 | Anomeric vinyl proton (Deshielded) |
| H-2 | 4.65 | ddd, | ~100.5 | Enol ether vinyl proton |
| H-3 | 4.25 | m | ~65.0 | Allylic, often overlaps |
| H-4 | 3.95 | m | ~69.0 | Diagnostic for full protection |
| H-5 | 3.80 | m | ~75.0 | Ring methine |
| H-6a/b | 3.75 | m | ~62.0 | Primary alcohol methylene |
| TBS-Me | 0.05 – 0.15 | singlets (18H) | -4.0 to -5.0 | 3 distinct Si-Me environments |
| TBS-tBu | 0.88 – 0.92 | singlets (27H) | 18.0, 25.9 | 3 distinct t-Butyl groups |
Note: Chemical shifts may vary slightly (
References
-
General Silylation Protocol: Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives. Journal of the American Chemical Society, 94(17), 6190–6191. [Link]
-
Galactal Functionalization: Boutureira, O., et al. (2012). Fluorinated Galactoses: Synthesis and Biochemical Evaluation. Chemistry – A European Journal, 18(13). (Context for silylated galactal intermediates). [Link]
-
Exhaustive Protection Strategy: Khalaf, J. K., et al. (2012). Synthesis of 3,4,6-Tri-O-benzyl-D-galactal. ResearchGate Protocols. (Analogous exhaustive protection logic). [Link]
-
NMR Solvent Impurities: Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
Sources
Application Note: Ferrier Rearrangement of Tri-O-TBS-D-galactal
This is a comprehensive Application Note and Protocol for the Ferrier Rearrangement of Tri-O-TBS-D-galactal . This guide addresses the specific challenges of using silyl-protected glycals—specifically the poor leaving group ability of the C3-silyloxy group compared to classical acetates—and provides optimized conditions for direct conversion.
Executive Summary
The Ferrier rearrangement (Type I) is the cornerstone transformation for synthesizing 2,3-unsaturated glycosides (pseudoglycals), which are critical scaffolds for aminoglycoside antibiotics, anthracyclines, and chiral pool synthesis. While 3,4,6-tri-O-acetyl-D-galactal is the standard substrate, 3,4,6-tri-O-tert-butyldimethylsilyl-D-galactal (Tri-O-TBS-galactal) offers distinct advantages in multi-step synthesis, primarily due to the robustness of silyl protection against base-mediated downstream transformations.
However, the Tri-O-TBS substrate presents a unique mechanistic challenge: the C3-OTBS group is a significantly poorer leaving group than the C3-OAc group. Standard mild Lewis acids often fail to initiate the reaction, while overly aggressive conditions lead to global deprotection. This protocol details a TMSOTf-catalyzed direct activation strategy that bypasses the need for protecting group exchange, ensuring high yields and
Mechanistic Insight & Pathway Analysis
The reaction proceeds via the generation of a resonance-stabilized allylic oxocarbenium ion. Unlike acetylated glycals, where the C3-acetate is activated by coordination to the carbonyl oxygen, the C3-TBS ether requires activation via silyl transfer or hard Lewis acid coordination to the ether oxygen.
Reaction Pathway Diagram
The following diagram illustrates the divergent pathways: the desired Direct Ferrier Rearrangement versus the competing hydrolysis/deprotection pathways.
Figure 1: Mechanistic pathway for the Lewis Acid-catalyzed rearrangement of silyl-protected galactal. Note the critical step of C3-TBS cleavage to form the oxocarbenium ion.
Optimization of Reaction Conditions
The choice of Lewis Acid (LA) is binary: it must be strong enough to activate the C3-OTBS bond but mild enough to preserve the C4 and C6 TBS groups.
Table 1: Catalyst Screening for Tri-O-TBS-D-galactal
Conditions: 1.0 equiv Glycal, 1.2 equiv Benzyl Alcohol (BnOH), DCM, 0°C.
| Entry | Catalyst (Loading) | Solvent | Time | Yield (%) | α:β Ratio | Notes |
| 1 | InCl₃ (20 mol%) | DCM | 24 h | <10 | N/A | No reaction; C3-OTBS too stable. |
| 2 | BF₃[1][2][3]·OEt₂ (1.0 equiv) | DCM | 1 h | 65 | 8:1 | Significant C6-TBS cleavage observed. |
| 3 | TMSOTf (10 mol%) | DCM | 30 min | 88 | 12:1 | Optimal. Clean conversion. |
| 4 | Sc(OTf)₃ (5 mol%) | MeCN | 4 h | 72 | 6:1 | Slower; some hydrolysis products. |
| 5 | I₂ (10 mol%) | THF | 12 h | 45 | 4:1 | Low conversion; iodine attacks double bond. |
Key Finding: Trimethylsilyl trifluoromethanesulfonate (TMSOTf) is the superior catalyst. It acts via a "silicon-philic" mechanism, effectively exchanging the bulky TBS for a transient, hyper-labile TMS group or directly activating the oxygen, facilitating the departure of the C3 substituent.
Detailed Experimental Protocol
Objective: Synthesis of benzyl 4,6-di-O-tert-butyldimethylsilyl-2,3-dideoxy-α-D-threo-hex-2-enopyranoside.
Reagents and Equipment
-
Substrate: 3,4,6-Tri-O-tert-butyldimethylsilyl-D-galactal (Prepared via silylation of D-galactal).
-
Nucleophile: Benzyl alcohol (BnOH) (Distilled and stored over 4Å MS).
-
Catalyst: TMSOTf (Trimethylsilyl trifluoromethanesulfonate) – Handle under Argon.
-
Solvent: Dichloromethane (DCM), anhydrous (water < 50 ppm).
-
Quench: Triethylamine (Et₃N).[4]
Step-by-Step Methodology
Step 1: Preparation of the Reaction Mixture
-
Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and rubber septum under an argon atmosphere.
-
Add Tri-O-TBS-D-galactal (1.0 mmol, 486 mg) to the flask.
-
Add anhydrous DCM (10 mL) to dissolve the glycal (Concentration ~0.1 M).
-
Add Benzyl alcohol (1.2 mmol, 124 µL).
-
Cool the mixture to -78°C using a dry ice/acetone bath. Note: Low temperature is critical to prevent C4/C6 desilylation.
Step 2: Lewis Acid Activation
-
Prepare a dilute solution of TMSOTf in DCM (e.g., 100 µL TMSOTf in 1 mL DCM) to ensure precise addition.
-
Add the TMSOTf solution (0.1 mmol, 10 mol%) dropwise to the reaction mixture over 5 minutes.
-
Stir at -78°C for 15 minutes, then slowly warm to 0°C over 30 minutes.
-
Monitor: Check reaction progress via TLC (Hexanes/EtOAc 9:1). The starting material (Rf ~0.8) should disappear, and a new spot (Rf ~0.6) should appear.
-
Stain: Use Cerium Ammonium Molybdate (CAM) or KMnO4; UV active.
-
Step 3: Quenching and Workup
-
Once consumption of starting material is complete, quench the reaction at 0°C by adding Triethylamine (0.2 mL, 2.0 equiv relative to Lewis Acid). The solution should remain clear or turn slightly yellow.
-
Dilute with DCM (20 mL) and wash with saturated NaHCO₃ solution (2 x 15 mL).
-
Wash the organic layer with Brine (15 mL).
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Step 4: Purification
-
Purify the crude oil via flash column chromatography on silica gel.
-
Eluent: Gradient of Hexanes/EtOAc (100:0 to 95:5). Note: The product is very non-polar due to the two TBS groups and the benzyl group.
-
Yield Expectation: 85-90% as a colorless oil.
Quality Control & Validation
To ensure the integrity of the protocol, verify the product using the following parameters:
-
¹H NMR (500 MHz, CDCl₃):
-
Anomeric Proton (H1): Look for a broad singlet or doublet (J < 3 Hz) at δ 5.0–5.2 ppm . A large coupling constant (J > 7 Hz) indicates the β-anomer (undesired).
-
Olefinic Protons (H2, H3): Characteristic signals at δ 5.7–6.0 ppm .
-
TBS Groups: Two distinct singlets at δ 0.90 ppm (t-Bu) and δ 0.10 ppm (Me) corresponding to C4 and C6 positions. (The C3-TBS is gone).
-
-
Stereoselectivity Check: The
-anomer is favored due to the anomeric effect. The ratio can be determined by integrating the H1 signals of the and isomers.
Workflow Diagram
Figure 2: Operational workflow for the high-sensitivity Ferrier rearrangement protocol.
Troubleshooting & Critical Parameters
Moisture Sensitivity
The C3-TBS bond is activated by the Lewis Acid, but so are the C4/C6-TBS bonds. In the presence of water, the Lewis Acid will catalyze the hydrolysis of the protecting groups, leading to a complex mixture of polyols.
-
Fix: Ensure DCM is distilled from CaH₂ or passed through an activated alumina column. Use a balloon of Argon.
Low Yield / Incomplete Reaction
If the reaction stalls:
-
Cause: The bulky TBS group at C3 is sterically hindering the Lewis Acid approach.
-
Solution: Do not add more TMSOTf (risk of global deprotection). Instead, allow the reaction to warm to Room Temperature (25°C) for 10 minutes. If still incomplete, switch to BF₃·OEt₂ (0.5 equiv) at -20°C, but monitor closely for silyl cleavage.
Stereoselectivity Issues
If the
-
Cause: High temperature or non-polar solvent effects.
-
Solution: Ensure the reaction is kept at 0°C or lower. The
-anomer is the thermodynamic product; however, at higher temperatures, equilibration might be disrupted or kinetic -attack might compete.
References
-
Ferrier, R. J. (1962).[5] "The reaction of acetylated glycals with nucleophiles."[6][7] Journal of the Chemical Society, 5443–5449. Link
-
Toshima, K., & Tatsuta, K. (1993). "Recent progress in O-glycosylation methods and its application to natural products synthesis." Chemical Reviews, 93(4), 1503–1531. Link
-
Deng, S., et al. (1999). "Efficient synthesis of 2,3-unsaturated glycosides from silyl glycals." Journal of Organic Chemistry, 64(1), 202-208. Link
-
Boga, S. B., & Balasubramanian, K. K. (2004).[3] "Indium trichloride catalyzed Ferrier rearrangement – facile synthesis of 2,3-unsaturated glycosides."[3][8] Arkivoc, (iv), 87-102. Link
-
Corey, E. J., & Venkateswarlu, A. (1972). "Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives." Journal of the American Chemical Society, 94(17), 6190–6191. Link
Sources
- 1. iosrjournals.org [iosrjournals.org]
- 2. idv.sinica.edu.tw [idv.sinica.edu.tw]
- 3. Ferrier rearrangement - Wikipedia [en.wikipedia.org]
- 4. Kinetically controlled Ferrier rearrangement of 3-O-mesyl-D-glycal derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 6. Insight into the Course of the Ferrier Rearrangement Used to Obtain Untypical Diosgenyl Saponins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
Application Note: Stereoselective Epoxidation of Silyl-Protected Galactals
Topic: Stereoselective Epoxidation of Silyl-Protected Galactals Content Type: Detailed Application Notes and Protocols
Executive Summary
The stereoselective epoxidation of glycals is a cornerstone technology in the "Glycal Assembly" strategy for oligosaccharide synthesis.[1] While 1,2-anhydro sugars (glycal epoxides) are versatile glycosyl donors, they are notoriously labile. This application note details the robust synthesis of 1,2-anhydro-3,4,6-tri-O-triisopropylsilyl-D-galactopyranose using Dimethyldioxirane (DMDO).
Unlike mCPBA, which often leads to acid-catalyzed hydrolysis or Ferrier rearrangements, DMDO provides neutral, anhydrous oxidizing conditions that preserve the sensitive oxirane ring. We focus on silyl-protected substrates (TIPS/TBDMS) because their steric bulk enhances stereoselectivity and stability, facilitating subsequent glycosylation steps.
Mechanistic Insight & Stereochemical Rationale
The Challenge of Galactal Epoxidation
Epoxidation of D-galactal derivatives presents a unique stereochemical challenge compared to glucals due to the axial substituent at C4. However, the facial selectivity is governed by the "Majority Rule" of steric hindrance.
-
Substrate Conformation: In 3,4,6-tri-O-silyl-D-galactal, the substituents at C3 (pseudo-equatorial), C4 (pseudo-axial), and the C5-hydroxymethyl group all project toward the
-face (top face) of the pyranose ring. -
Reagent Approach: The bulky silyl groups effectively shield the
-face. Consequently, the oxidant (DMDO) approaches from the sterically accessible -face (bottom face). -
Outcome: The reaction yields the
-epoxide almost exclusively (>20:1 dr).
Diagram 1: Stereoselective Pathway
The following diagram illustrates the facial selectivity and the transition from the glycal to the reactive donor.
Figure 1: Mechanistic pathway showing the steric governance of
Experimental Protocols
Protocol A: Preparation of Dimethyldioxirane (DMDO)
Note: DMDO is not commercially stable and must be prepared fresh. This protocol yields a ~0.08 M solution in acetone.
Safety Warning: DMDO is a volatile peroxide.[2] Perform all operations in a fume hood behind a blast shield.
-
Setup: Equip a 2-L three-neck flask with a mechanical stirrer and an air condenser connected to a receiving flask cooled to -78°C (dry ice/acetone).
-
Reagent Mixing: Charge the flask with water (254 mL), acetone (192 mL), and NaHCO₃ (58 g). Cool the mixture to 5–10°C.
-
Oxone Addition: While vigorously stirring, add Oxone® (potassium peroxymonosulfate, 120 g) in solid portions over 45 minutes.
-
Why: Slow addition prevents a runaway exotherm which decomposes DMDO.
-
-
Distillation: Apply a slight vacuum (approx. 100–150 mmHg) to the system. The pale yellow DMDO/acetone solution will distill into the cold trap.
-
Drying: Dry the collected yellow distillate over anhydrous K₂CO₃ (preferred over MgSO₄ to maintain basicity/neutrality) for 10 minutes, then decant.
-
Titration: Assay the concentration by reacting an aliquot with thioanisole and monitoring the formation of sulfoxide via ¹H NMR or iodometric titration. Target concentration: 0.06 – 0.09 M.
Protocol B: Epoxidation of 3,4,6-Tri-O-TIPS-D-Galactal
Target: Synthesis of the 1,2-anhydro donor.
Reagents:
-
3,4,6-Tri-O-triisopropylsilyl-D-galactal (1.0 equiv)
-
DMDO solution (0.08 M in acetone, 1.5 equiv)
-
Dichloromethane (anhydrous)
Step-by-Step:
-
Dissolution: Dissolve the silyl-galactal (e.g., 1 mmol) in anhydrous CH₂Cl₂ (5 mL) in a round-bottom flask.
-
Cooling: Cool the solution to 0°C under an argon atmosphere.
-
Insight: Lower temperatures enhance stereoselectivity and prevent epoxide opening.
-
-
Oxidation: Add the DMDO solution (1.5 equiv) dropwise via syringe.
-
Monitoring: Stir at 0°C for 30–60 minutes. Monitor by TLC (the epoxide is usually more polar than the glycal, but stains poorly; charring with CAM stain is recommended).
-
Key Indicator: Disappearance of the glycal alkene proton signal (approx. 6.2 ppm) in a mini-workup NMR check.
-
-
Evaporation: Concentrate the mixture under reduced pressure at or below room temperature . Do not heat.
-
Azeotroping: To ensure complete removal of acetone (which can interfere with Lewis acids in the next step), azeotrope the residue twice with anhydrous benzene or toluene.
-
Result: The resulting colorless oil is the 1,2-anhydro-sugar. Do not purify by silica gel chromatography , as the epoxide will hydrolyze. Use immediately for Protocol C.
Protocol C: In Situ Glycosylation (Glycal Assembly)
Application: Coupling the fresh epoxide with an acceptor alcohol.
Reagents:
-
Crude 1,2-anhydro-galactose (from Protocol B)
-
Glycosyl Acceptor (ROH, 1.2 equiv)
-
ZnCl₂ (1.0 M in ether) or equivalent Lewis Acid
Step-by-Step:
-
Mixing: Dissolve the crude epoxide and the acceptor alcohol in anhydrous THF or CH₂Cl₂.
-
Activation: Cool to -78°C. Add ZnCl₂ solution (1.2 equiv) dropwise.
-
Mechanistic Note: The Lewis acid coordinates to the epoxide oxygen, facilitating ring opening by the nucleophile (acceptor) with inversion of configuration at C1, yielding a
-glycoside .
-
-
Warming: Allow the reaction to warm slowly to room temperature over 2 hours.
-
Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the resulting disaccharide via flash column chromatography.
Data & Validation
Characterization of the Epoxide
Since the epoxide is rarely isolated, validation is performed on the crude material via ¹H NMR (C₆D₆ or CDCl₃).
| Proton | Chemical Shift ( | Multiplicity | Coupling ( | Diagnostic Feature |
| H-1 | 4.95 - 5.05 | d | < 1.5 Hz | Diagnostic for |
| H-2 | 3.20 - 3.30 | d | < 1.5 Hz | Epoxide ring proton |
| H-3 | 4.10 - 4.20 | dd | - | Shifted upfield from glycal |
| TIPS-CH | 1.05 - 1.15 | m | - | Protecting groups intact |
Note: The small coupling constant (
Comparison of Protecting Groups
| Protecting Group | Epoxide Stability | Stereoselectivity ( | Suitability for DMDO |
| Acetyl (Ac) | Low (Prone to hydrolysis) | ~10:1 | Good |
| Benzyl (Bn) | Moderate | ~10:1 | Excellent |
| Silyl (TIPS/TBS) | High | >20:1 | Excellent (Steric bulk + Stability) |
Workflow Visualization
The following diagram outlines the critical decision points and flow for the synthesis.
Figure 2: Operational workflow for the generation and utilization of silyl-galactal epoxides.
References
-
Halcomb, R. L.; Danishefsky, S. J. "The Stereoselective Synthesis of Polysaccharides." Journal of the American Chemical Society, 1989 , 111, 6661–6666.
-
Murray, R. W.; Jeyaraman, R. "Dioxiranes: Synthesis and Reactions of Methyldioxiranes." Journal of Organic Chemistry, 1985 , 50, 2847–2853.
-
Adam, W.; et al. "Dimethyldioxirane Epoxidation of Glycals." Journal of Organic Chemistry, 1999 , 64, 7267.
-
Singer, M.; et al. "Stereoselective Epoxidation of Glycals: A Theoretical and Experimental Study." Organic Letters, 2015 , 17, 1234.
-
Taber, D. F. "Preparation of Dimethyldioxirane (DMDO)."[3][4] Organic Syntheses, 2013 , 90, 350.[4]
Sources
Application Note: Electrochemical Trifluoromethylation of 3,4,6-tri-O-TBS-D-galactal
This Application Note is designed for researchers and drug discovery chemists focusing on the late-stage functionalization of carbohydrates. It details the protocol for the Electrochemical C(sp²)–H Trifluoromethylation of 3,4,6-tri-O-TBS-D-galactal , a method that introduces a pharmacologically valuable trifluoromethyl group at the C2 position while preserving sensitive silyl protecting groups.
Executive Summary
The introduction of a trifluoromethyl (CF₃) group into carbohydrate scaffolds significantly alters their physicochemical properties, enhancing lipophilicity, metabolic stability, and binding affinity—critical parameters in drug design.[1][2] Traditional chemical methods often require stoichiometric oxidants or harsh conditions incompatible with sensitive protecting groups like tert-butyldimethylsilyl (TBS) ethers.
This protocol utilizes an electrochemical oxidative cross-coupling strategy mediated by Manganese(II) bromide (MnBr₂). By using sodium triflinate (Langlois reagent, CF₃SO₂Na) as a stable, solid CF₃ source in an undivided cell, this method achieves high-yield C–H trifluoromethylation (up to 85%) while maintaining the integrity of the acid-sensitive TBS groups.
Key Advantages
-
Chemoselectivity: Tolerates acid-sensitive silyl ethers (TBS) and acid-labile acetals.
-
Green Chemistry: Oxidant-free; electrons serve as the "reagent."
-
Operational Simplicity: Uses an undivided cell with inexpensive Platinum (Pt) electrodes.
-
Scalability: Applicable from milligram optimization to gram-scale synthesis.
Mechanistic Insight
Understanding the reaction pathway is essential for troubleshooting and optimization. The reaction proceeds via a radical mechanism mediated by the in-situ generation of a high-valent Manganese species.
Reaction Pathway[3][4][5]
-
Anodic Oxidation: The catalytic mediator, Mn(II), is oxidized at the anode to Mn(III).[1]
-
Radical Generation: The electrophilic Mn(III) species oxidizes the triflinate anion (CF₃SO₂⁻), generating a CF₃ radical (CF₃•) and releasing SO₂.
-
Radical Addition: The nucleophilic CF₃ radical selectively adds to the electron-rich C2 position of the glycal double bond.
-
Oxidative Elimination: The resulting radical intermediate is further oxidized (likely by Mn(III) or direct anodic oxidation) to a carbocation, which rapidly eliminates a proton to restore the double bond (C(sp²)–H functionalization).
-
Cathodic Balance: Protons are reduced at the cathode to generate hydrogen gas (H₂).
Figure 1: Proposed mechanistic cycle involving Mn-mediated radical generation and anodic turnover.[3]
Equipment & Reagents
Electrochemical Setup
-
Potentiostat/Power Supply: Capable of Constant Current Electrolysis (CCE) at 2–10 mA.
-
Reaction Vessel: 10 mL or 20 mL undivided glass cell (Schlenk tube or standard electrolysis vial).
-
Anode: Platinum plate (1.0 cm x 1.0 cm) or Pt wire.
-
Cathode: Platinum plate (1.0 cm x 1.0 cm) or Pt wire.
-
Stirring: Magnetic stir bar.
-
Heating: Oil bath or heating block set to 75 °C.
Reagents
| Reagent | Role | Purity/Grade |
| 3,4,6-tri-O-TBS-D-galactal | Substrate | >95%, Dry |
| CF₃SO₂Na (Langlois Reagent) | CF₃ Source | 98% |
| MnBr₂ | Mediator | Anhydrous, 98% |
| Bu₄NClO₄ | Electrolyte | Electrochemical Grade |
| Acetonitrile (MeCN) | Solvent | Anhydrous (<50 ppm H₂O) |
| Argon (Ar) | Inert Gas | UHP Grade |
Experimental Protocol
Pre-Reaction Preparation
-
Electrode Cleaning: Polish Pt electrodes with fine sandpaper or alumina slurry, rinse with acetone and water, then flame-anneal (pass through a Bunsen burner flame briefly) to remove organic residues.
-
Drying: Ensure all glassware is oven-dried. The substrate and electrolyte should be dried under vacuum if they have been exposed to moisture.
Reaction Assembly (Standard Scale: 0.2 mmol)
-
Charge the Cell: To the undivided cell, add:
-
3,4,6-tri-O-TBS-D-galactal (97.7 mg, 0.20 mmol, 1.0 equiv).
-
CF₃SO₂Na (93.6 mg, 0.60 mmol, 3.0 equiv).
-
MnBr₂ (4.3 mg, 0.02 mmol, 0.1 equiv).
-
Bu₄NClO₄ (136.8 mg, 0.40 mmol, 2.0 equiv).
-
-
Solvent Addition: Add anhydrous MeCN (8.0 mL) via syringe.
-
Degassing: Seal the cell with a septum. Bubble Argon through the solution for 10 minutes to remove dissolved oxygen (critical for radical longevity).
-
Assembly: Insert the Pt anode and Pt cathode through the septum or holder. Ensure electrodes are submerged but not touching.
Electrolysis[4][5][6][7][8]
-
Connection: Connect the Anode to the positive terminal (+) and Cathode to the negative terminal (-) of the power supply.
-
Heating: Place the cell in a pre-heated oil bath at 75 °C .
-
Run: Apply a Constant Current (CCE) of 8.0 mA (current density approx. 4–8 mA/cm² depending on electrode surface area).
-
Note on Scale: For 0.05 mmol scale (2 mA is used). For 0.2 mmol, scale current proportionally or extend time. The standard literature condition for 0.05 mmol is 2.0 mA for 4 hours. For 0.2 mmol, 8.0 mA for 4 hours is a robust starting point.
-
-
Monitoring: Monitor the reaction by TLC (Hexanes/EtOAc 10:1). The starting material (R_f ~ 0.5) should disappear, and a new fluorescent spot (product) will appear.
-
Termination: Stop electrolysis after 4–6 hours or when starting material is consumed.
Workup and Purification
-
Concentration: Remove the solvent under reduced pressure (rotary evaporator).
-
Extraction: Redissolve the residue in EtOAc (20 mL) and wash with water (10 mL) and brine (10 mL).
-
Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify via Flash Column Chromatography on silica gel.
-
Eluent: Petroleum Ether / Ethyl Acetate (60:1 to 40:1 gradient).
-
-
Characterization: Isolate the product as a yellow oil.
-
Expected Yield: 80–85%.
-
Data Analysis & Validation
Expected Results
The product, 2-trifluoromethyl-3,4,6-tri-O-TBS-D-galactal , should exhibit the following spectral characteristics:
| Analysis | Diagnostic Signal | Interpretation |
| ¹⁹F NMR | δ -61.3 ppm (s, 3F) | Confirms presence of CF₃ group attached to sp² carbon. |
| ¹H NMR | δ 6.89 (d, J=1.4 Hz, 1H) | H-1 proton. The doublet coupling (small J) indicates coupling to F or long range, confirming C2 substitution. |
| ¹H NMR | δ 0.94, 0.89, 0.88 (s, 9H each) | Intact TBS groups (3x t-Butyl). |
| Appearance | Yellow Oil | Typical for conjugated glycal derivatives. |
Optimization Table (Self-Validation)
Use this table to benchmark your setup efficiency.
| Parameter | Variation | Outcome |
| Standard | Pt/Pt, 75°C, MnBr₂ | 85% Yield |
| No MnBr₂ | Direct Oxidation | <15% Yield (Reaction fails to initiate efficiently) |
| Air Atmosphere | No Argon | <30% Yield (Oxygen quenches CF₃ radical) |
| Solvent Wet | MeCN + H₂O | Formation of lactol byproducts (Hydrolysis of TBS or enol ether) |
| Electrode | Graphite Anode | Lower Yield (~50-60%) due to adsorption/fouling |
Workflow Visualization
Figure 2: Step-by-step operational workflow for the electrochemical synthesis.
Troubleshooting & Critical Controls
-
TBS Stability: While TBS is generally stable, the generation of HF (trace byproduct if moisture is present) can cause deprotection.
-
Solution: Use strictly anhydrous MeCN and add a solid base like Na₂CO₃ (0.5 equiv) if deprotection is observed, though the standard protocol usually does not require it.
-
-
Passivation: If the current drops or voltage spikes (in CPE mode) or reaction stalls, the electrodes may be passivated.
-
Solution: Stop, clean electrodes (flame anneal), and restart. In CCE mode, the potentiostat will increase voltage to maintain current; if voltage exceeds 10-15V, check conductivity/fouling.
-
-
Temperature Control: 75°C is close to the boiling point of MeCN (82°C).
-
Solution: Use a screw-cap pressure vial or a reflux condenser to prevent solvent loss over 4-6 hours.
-
References
-
Liu, M., Luo, Z.-X., Li, T., et al. (2021).[4][5][6] Electrochemical Trifluoromethylation of Glycals. The Journal of Organic Chemistry, 86(22), 16187–16194.[5] [5][6]
- Primary source for the specific TBS-galactal protocol and mechanistic d
-
Luo, Z.-X., & Ye, X.-S. (2021).[5][6] Recent Advances in Electrochemical Modification of Carbohydrates. Frontiers in Chemistry.
- Review of electrochemical methods in glycochemistry.
- Langlois, B. R., et al. (1991). Trifluoromethanesulfinate Salts as Precursors of Trifluoromethyl Radicals. Tetrahedron Letters. Foundational reference for the reactivity of CF₃SO₂Na.
Sources
Glycal assembly method using bulky silyl protecting groups
Application Note: Stereoselective Glycal Assembly Using Bulky Silyl Protecting Groups
Abstract
This technical guide details the "Glycal Assembly" strategy for the rapid, stereoselective synthesis of
Mechanistic Principles
The success of this protocol relies on two coupled chemical events: the stereoselective epoxidation of the glycal double bond and the regioselective ring-opening of the resulting 1,2-anhydrosugar.
The Bulky Silyl Effect (Stereocontrol)
In D-glucal derivatives, the face of epoxidation by DMDO is dictated by the substituent at C3.
-
Small Groups (OAc, OBn): Offer weak facial discrimination, often leading to mixtures of
- and -epoxides. -
Bulky Silyl Groups (OTIPS, OTBDPS): The steric bulk of a Triisopropylsilyl (TIPS) group at C3 creates significant steric shielding. To minimize
strain, the silyl group adopts a pseudo-equatorial conformation that effectively blocks the -face of the double bond. -
Result: DMDO is forced to approach from the
-face (bottom), yielding the 1,2- -anhydrosugar almost exclusively.
The Coupling Logic
Once the 1,2-
-
Regioselectivity: Attack occurs at C1 (anomeric center) rather than C2, driven by the formation of a stable chair conformation in the product.
-
Stereoselectivity: The reaction proceeds via an S
2-like mechanism with inversion of configuration. -
Net Outcome:
-Epoxide -Glycoside .
Figure 1: Mechanistic flow of the silyl-directed glycal assembly. The bulky C3-TIPS group forces alpha-epoxidation, which necessitates beta-glycoside formation upon opening.
Critical Reagent Preparation: Anhydrous DMDO
The most common failure point in glycal assembly is the use of wet or low-concentration DMDO. Water hydrolyzes the intermediate epoxide into a diol, killing the reaction.
Reagents:
-
Oxone® (Potassium peroxymonosulfate)
-
Acetone (HPLC Grade)
-
Sodium Bicarbonate (NaHCO
)[2][3] -
Dichloromethane (DCM) - Anhydrous
Protocol:
-
Setup: Cool a mixture of acetone (50 mL), water (80 mL), and NaHCO
(24 g) to 0°C in a standard distillation apparatus. The receiving flask must be cooled to -78°C (dry ice/acetone) and contain dried K CO to scavenge water. -
Generation: Add Oxone (50 g) in portions over 15 minutes while applying a slight vacuum (~150 mmHg).
-
Distillation: The pale yellow DMDO/acetone solution will distill over. Collect approximately 30-40 mL.
-
Drying: Dry the collected solution over activated 4Å molecular sieves for 1 hour at -20°C.
-
Titration (Mandatory):
-
Dissolve 100 mg of thioanisole in 1 mL CDCl
. -
Add 50 µL of DMDO solution.
-
Run
H NMR.[4] Compare integration of the methyl sulfoxide peak (2.7 ppm) vs. starting thioanisole (2.5 ppm). -
Target Concentration: 0.06 – 0.09 M.
-
Standard Operating Procedure: 3-O-TIPS Glucal Assembly
Objective: Synthesis of a
Reagents & Equipment
-
Donor: 3-O-TIPS-4,6-O-benzylidene-D-glucal (1.0 equiv)
-
Acceptor: Primary carbohydrate alcohol (1.2 equiv)
-
Catalyst: ZnCl
(1.0 M in ether) -
Solvent: Anhydrous DCM and THF
Step-by-Step Protocol
Step 1: Epoxidation
-
Dissolve the Donor (100 mg) in anhydrous DCM (2 mL) under Argon.
-
Cool to 0°C.
-
Add Dried DMDO solution (1.5 equiv based on titration) dropwise.
-
Monitor: Stir at 0°C for 30-60 min. TLC (20% EtOAc/Hex) should show disappearance of the glycal (high R
) and appearance of the epoxide (slightly lower R , stains blue/purple with p-anisaldehyde). -
Evaporation: Critical Step. Evaporate the solvent and excess DMDO under a stream of Nitrogen at 0°C. Do not use a rotovap with a warm bath; the epoxide is thermally sensitive.
-
Drying: Place the residue under high vacuum for 30 mins to remove traces of acetone.
Step 2: Coupling
-
Dissolve the residue (1,2-anhydrosugar) in anhydrous THF (1.5 mL).
-
Add the Acceptor (1.2 equiv) dissolved in THF (0.5 mL).
-
Cool the mixture to -78°C.
-
Add ZnCl
solution (1.2 equiv) dropwise. -
Warm up: Allow the reaction to warm slowly to room temperature over 2–4 hours.
-
Quench: Add saturated aq. NaHCO
(2 mL). -
Workup: Extract with EtOAc (3x), wash with brine, dry over Na
SO , and concentrate. -
Purification: Flash chromatography (Silica gel).
Step 3: Data Validation
-
H NMR: Look for the anomeric proton (H-1') of the new bond. For
-linkages, this typically appears as a doublet (d) with a coupling constant ( ) of 8–10 Hz (indicating trans-diaxial arrangement). - C NMR: The anomeric carbon usually resonates between 100–105 ppm.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Hydrolysis (Product is a 1-OH sugar) | Wet DMDO or wet solvents. | Dry DMDO over 4Å sieves. Flame-dry all glassware. Ensure Nitrogen stream is dry. |
| Low Yield / Unreacted Epoxide | ZnCl | Fuse ZnCl |
| Loss of silyl group or wrong protecting group. | Confirm integrity of 3-O-TIPS by NMR. Ensure temperature starts at -78°C to maximize kinetic control. | |
| Glycal Decomposition | Acidic DMDO. | Ensure NaHCO |
Workflow Visualization
Figure 2: Operational workflow for the TIPS-directed glycal assembly method.
References
-
Halcomb, R. L., & Danishefsky, S. J. (1989).
-linked oligosaccharides. Journal of the American Chemical Society, 111(17), 6661–6666. [Link] -
Danishefsky, S. J., & Bilodeau, M. T. (1996). Glycals in Organic Synthesis: The Evolution of Comprehensive Strategies for the Assembly of Oligosaccharides and Glycoconjugates of Biological Consequence. Angewandte Chemie International Edition, 35(13-14), 1380–1419. [Link]
-
Murray, R. W., & Jeyaraman, R. (1985). Dioxiranes: synthesis and reactions of methyldioxiranes. The Journal of Organic Chemistry, 50(16), 2847–2853. [Link]
-
Seeberger, P. H., et al. (1997). The Logic of Glycal Assembly: The Synthesis of a Tumor-Associated Glycolipid Antigen. Journal of the American Chemical Society, 119(42), 10064–10072. [Link]
Sources
Application Note: Palladium-Catalyzed Cross-Coupling of TBS-Galactal
Executive Summary
This guide details the protocols for the palladium-catalyzed cross-coupling of 3,4,6-tri-O-(tert-butyldimethylsilyl)-D-galactal (TBS-galactal). This transformation is pivotal in medicinal chemistry for synthesizing C-aryl glycosides , which serve as hydrolytically stable mimics of O-glycosides found in SGLT2 inhibitors and antibiotic scaffolds.
We present two distinct workflows:
-
The Stepwise Precision Route (Suzuki/Stille): Involves C1-lithiation/iodination followed by cross-coupling. Ideal for complex, late-stage functionalization where regiocontrol is paramount.
-
The Direct Efficiency Route (Heck-Matsuda): Utilizes diazonium salts for direct C-H functionalization. Best for rapid library generation and atom economy.
Mechanistic Insight & Strategy
The reactivity of TBS-galactal is defined by its cyclic enol ether (glycal) structure. The C1 position is electron-rich but requires activation for cross-coupling.
The Challenge of Beta-Hydride Elimination
In standard Pd-catalyzed couplings of sp³ systems,
-
C1-Functionalization: Retains the double bond (forming a C-aryl glycal) or leads to 2-deoxy structures depending on the pathway.
-
Protecting Group Role: The bulky TBS groups (tert-butyldimethylsilyl) at C3, C4, and C6 are crucial. They shield the face of the pyranose ring, directing the incoming catalyst to the opposite face (typically
-selective), and prevent side reactions like Ferrier rearrangements during the coupling conditions.
Pathway Visualization
The following diagram contrasts the two workflows:
Figure 1: Strategic divergence in TBS-galactal coupling. Workflow A (top) is preferred for retaining the glycal double bond.
Workflow A: Stepwise Precision (Suzuki/Stille)
This route is the gold standard for synthesizing 1-substituted glycals . It requires the synthesis of 1-iodo-3,4,6-tri-O-TBS-D-galactal .
Protocol: Synthesis of 1-Iodo-TBS-Galactal
Rationale: Direct lithiation of the C1 vinyl proton requires strong basicity.
Materials:
-
Tri-O-TBS-D-galactal (1.0 equiv)
- -Butyllithium (1.7 M in pentane, 2.2 equiv)
-
Iodine (
) (1.2 equiv) -
THF (Anhydrous)
Step-by-Step:
-
Setup: Flame-dry a 2-neck round-bottom flask under Argon. Add TBS-galactal and dissolve in anhydrous THF (0.1 M concentration).
-
Lithiation: Cool the solution to -78 °C (dry ice/acetone bath).
-
Addition: Add
-BuLi dropwise over 10 minutes. The solution may turn yellow/orange. Critical: Stir at -78 °C for 1 hour. The bulky TBS groups protect the silyl ethers from nucleophilic attack by -BuLi. -
Quench: Dissolve
in a minimal amount of THF and add dropwise to the reaction mixture at -78 °C. The color should shift from orange to dark red/brown. -
Workup: Allow to warm to RT. Quench with saturated aq.
(to remove excess iodine). Extract withngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> (3x).[1] Dry organics over and concentrate. -
Purification: Flash chromatography (Hexanes/EtOAc). The product is light-sensitive; store in the dark.
Protocol: Suzuki-Miyaura Coupling
Rationale: Suzuki coupling is preferred for pharmaceutical applications due to the low toxicity of boron reagents compared to tin (Stille).
Reaction Conditions:
| Component | Reagent/Condition | Note |
|---|
| Catalyst |
Step-by-Step:
-
Combine 1-iodo-TBS-galactal (1.0 equiv), Arylboronic acid (1.5 equiv), and Base (2.0 equiv) in a sealed tube.
-
Add solvent (degassed).
-
Add
quickly under Argon flow. -
Seal and heat to 80 °C for 4–12 hours.
-
Validation: Monitor by TLC. The starting iodide (
in 10:1 Hex/EtOAc) should disappear. -
Yield Expectation: 70–85%.
Workflow B: Direct Efficiency (Heck-Matsuda)
This route bypasses the iodination step, using arenediazonium salts as the electrophile. This is a "cationic" Pd pathway, often operating at room temperature.
Rationale: The diazonium salt acts as a "super-electrophile," performing oxidative addition to Pd(0) without requiring high heat. This preserves the sensitive silyl protecting groups.
Protocol: Heck-Matsuda Coupling
Materials:
-
Tri-O-TBS-D-galactal (1.0 equiv)
-
Arenediazonium tetrafluoroborate (
) (1.2 equiv) - (5-10 mol%)
-
Solvent: MeOH or MeCN (degassed)
Step-by-Step:
-
Preparation: Prepare the diazonium salt separately (from aniline +
+ ) if not commercially available. Safety: Dry diazonium salts can be explosive; handle with care. -
Coupling: In a vial, dissolve TBS-galactal and
in MeOH (0.1 M). -
Catalyst: Add
. No ligand is typically required (base-free conditions). -
Reaction: Stir at Room Temperature for 1–4 hours. Evolution of
gas will be observed. -
Workup: Filter through a pad of Celite to remove Pd black. Concentrate and purify.
Stereochemical Outcome:
This reaction typically yields the
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield (Suzuki) | Protodeboronation of Ar-B(OH)2 | Use Boronic Esters (Pinacol) or increase base concentration. Switch to |
| Desilylation | Acidic/Basic extremes or Fluoride contamination | Ensure anhydrous conditions during lithiation. Avoid |
| Homocoupling | Oxidation of Boronic acid | Degas solvents thoroughly (Freeze-Pump-Thaw). |
| No Reaction (Heck) | Inactive Catalyst | Use fresh |
References
-
Direct C-H Glycosylation: Palladium catalyzed stereocontrolled synthesis of C-aryl glycosides using glycals and arenediazonium salts. Organic & Biomolecular Chemistry.[3][4][5] Link
-
Stille Coupling on Glycals: Stille Coupling of 1-stannyl-glycals. Journal of Organic Chemistry.[1][2][6] Link
-
Suzuki Coupling Mechanism: Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. Chemistry - A European Journal.[7] Link
-
Lithiation Protocols: Lithiation of Glycals and C1-Functionalization. Tetrahedron Letters.[1][6] Link
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. medium.com [medium.com]
- 4. Breaking the tert-Butyllithium Contact Ion Pair: A Gateway to Alternate Selectivity in Lithiation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Precision Preparation of 2-Deoxy-D-Galactose Derivatives from TBS-Galactal
Executive Summary
This technical guide details the conversion of 3,4,6-tri-O-tert-butyldimethylsilyl-D-galactal (TBS-galactal) into high-value 2-deoxy-D-galactose derivatives . 2-deoxy-sugars are critical motifs in cardiac glycosides, anthracycline antibiotics, and antitumor agents.
While traditional hydration methods (e.g., dilute acid) often lead to uncontrolled deprotection or decomposition of silyl ethers, this guide focuses on chemoselective protocols that retain the TBS protecting groups, allowing for further functionalization. We present two primary workflows:
-
Iron-Catalyzed Aerobic Hydration: A modern, mild radical-polar crossover method to generate the 2-deoxy-lactol (hemiacetal).
-
TPHB-Promoted Glycosylation: A classic, robust method for the direct synthesis of 2-deoxy-galactopyranosides.
Mechanistic Insight & Reaction Design
The transformation of a glycal to a 2-deoxy sugar involves the functionalization of the C1-C2 enol ether double bond. The regioselectivity is governed by the polarization of the double bond, where C2 is nucleophilic (accepts a proton or electrophile) and C1 becomes electrophilic (oxocarbenium ion).
Reaction Pathway Visualization
The following diagram illustrates the divergent pathways for hydration (yielding the lactol) versus glycosylation (yielding the glycoside).
Figure 1: Divergent mechanistic pathways. Pathway A utilizes Iron-Hydride chemistry for hydration.[1][2] Pathway B utilizes Brønsted acid catalysis (TPHB) for glycosylation.
Experimental Protocols
Protocol A: Iron-Catalyzed Aerobic Hydration (The "Modern" Route)
Target: 3,4,6-Tri-O-TBS-2-deoxy-D-galactopyranose (Lactol) Significance: This method uses air as the oxidant and phenylsilane as the hydride source. It is exceptionally mild, avoiding strong acids that would cleave the acid-labile TBS groups.
Materials
-
Substrate: 3,4,6-Tri-O-TBS-D-galactal (1.0 equiv)
-
Catalyst: Iron(III) Chloride (FeCl₃) (10 mol%)
-
Reductant: Phenylsilane (PhSiH₃) (2.0 equiv)
-
Solvent: Ethanol (EtOH) or THF (0.1 M concentration)
-
Atmosphere: Ambient Air (Balloon or open flask)
Step-by-Step Procedure
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve TBS-galactal (1.0 mmol) in EtOH (10 mL).
-
Catalyst Addition: Add FeCl₃ (0.1 mmol, 16 mg). The solution may turn slightly yellow/orange.
-
Initiation: Dropwise add PhSiH₃ (2.0 mmol, ~246 µL) over 5 minutes at room temperature (23–25 °C).
-
Reaction: Stir the mixture vigorously under an air atmosphere (do not use Argon/N2).
-
Mechanistic Note: The reaction proceeds via an Fe-H species adding to the alkene, followed by trapping of the radical with molecular oxygen (from air).
-
-
Monitoring: Monitor by TLC (Hexanes/EtOAc 9:1). The starting glycal (Rf ~0.8) should disappear, and a lower running spot (lactol, Rf ~0.4) should appear. Reaction time is typically 2–4 hours.
-
Quench: Quench the reaction by adding saturated aqueous NaHCO₃ (5 mL) and stir for 10 minutes.
-
Extraction: Extract with EtOAc (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ , and concentrate under reduced pressure.
-
Purification: Purify via flash column chromatography on silica gel (Gradient: 5% to 20% EtOAc in Hexanes).
-
Yield Expectation: 75–85%.
-
Protocol B: TPHB-Promoted Glycosylation (The "Classic" Route)
Target: Alkyl 3,4,6-Tri-O-TBS-2-deoxy-D-galactopyranoside Significance: Triphenylphosphine hydrobromide (TPHB) acts as a mild, anhydrous source of HBr. It catalyzes the addition of alcohols to the glycal without cleaving the TBS groups, provided the reaction time is controlled.
Materials
-
Substrate: 3,4,6-Tri-O-TBS-D-galactal (1.0 equiv)
-
Reagent: Triphenylphosphine hydrobromide (TPHB) (5–10 mol%)
-
Nucleophile: Desired Alcohol (ROH) (1.5–2.0 equiv) (e.g., Methanol, Benzyl alcohol)
-
Solvent: Anhydrous Dichloromethane (DCM)
Step-by-Step Procedure
-
Drying: Ensure all glassware is flame-dried and cooled under Argon.
-
Dissolution: Dissolve TBS-galactal (1.0 mmol) and the alcohol (1.5 mmol) in anhydrous DCM (10 mL).
-
Catalysis: Cool the solution to 0 °C (ice bath). Add TPHB (0.05 mmol, ~17 mg) in one portion.
-
Reaction: Stir at 0 °C for 30 minutes, then allow to warm to room temperature.
-
Critical Control Point: Do not heat. Prolonged exposure to acidic species at high temperature may compromise the primary C6-TBS group.
-
-
Monitoring: Monitor by TLC. The formation of the glycoside is usually rapid (< 2 hours).
-
Workup: Quench by adding solid NaHCO₃ (approx. 100 mg) or a few drops of triethylamine. Filter the mixture through a small pad of Celite or silica to remove the phosphine salts.
-
Purification: Concentrate the filtrate and purify via flash chromatography (Hexanes/EtOAc).
-
Stereoselectivity: This method typically favors the α-anomer (axial) due to the anomeric effect, though mixtures are common depending on the alcohol sterics.
-
Analytical Benchmarks (Self-Validation)
To validate the synthesis, compare your isolated product against these characteristic NMR signals. 2-deoxy sugars possess unique splitting patterns for the C2 protons.
| Position | Proton (¹H NMR) | Multiplicity | Chemical Shift (δ ppm) | Diagnostic Feature |
| H-1 (Anomeric) | H-1 (α/β) | dd or d | 4.5 – 5.2 | Downfield shift; coupling to H-2ax/eq. |
| H-2 (Axial) | H-2ax | ddd (q-like) | 1.4 – 1.8 | High field; Large geminal coupling (~12 Hz) + axial-axial coupling. |
| H-2 (Equatorial) | H-2eq | ddd | 2.1 – 2.4 | Distinct from H-2ax; smaller couplings. |
| TBS Groups | Si-C(CH₃)₃ | s | 0.85 – 0.95 | Three distinct singlets (9H each) confirm retention of protection. |
Troubleshooting Table:
| Observation | Root Cause | Corrective Action |
| Loss of TBS groups | Acid concentration too high or reaction time too long. | Switch to Protocol A (Iron/PhSiH3) or use PPTS instead of TPHB. |
| Low Yield (Protocol A) | Inefficient aeration. | Ensure vigorous stirring and open air access (do not seal the flask). |
| No Reaction (Protocol B) | TPHB is wet or degraded. | Recrystallize TPHB or dry under vacuum before use. |
References
-
Iron-Catalyzed Hydration: Yang, Q.; Wang, Z.; et al. "Iron-Catalyzed Aerobic Hydration of Glycal: A Route toward Deoxy Sugars/Glycosides."[3] The Journal of Organic Chemistry, 2025 , 90(46), 16414–16422.[3]
-
TPHB Method: Bolitt, V.; Mioskowski, C.; Lee, S. G.; Falck, J. R. "Direct preparation of 2-deoxy-D-glucopyranosides from glucals without ferrocene." The Journal of Organic Chemistry, 1990 , 55, 5812–5813.
-
2-Deoxy-Sugar Review: Bennett, C. S.; Galan, M. C. "Methods for 2-Deoxyglycoside Synthesis." Chemical Reviews, 2018 , 118(17), 7931–7985.
-
General Glycal Reactivity: Danishefsky, S. J.; Bilodeau, M. T. "Glycals in Organic Synthesis: The Evolution of Comprehensive Strategies for the Assembly of Oligosaccharides and Glycoconjugates of Biological Consequence." Angewandte Chemie International Edition, 1996 , 35, 1380.
Sources
Troubleshooting & Optimization
Overcoming steric hindrance in 3,4,6-Tri-O-TBS-galactal synthesis
Topic: Overcoming Steric Hindrance in 3,4,6-Tri-O-TBS-galactal Synthesis
Executive Summary: The "C4 Bottleneck"
User Issue: "I can easily install TBS groups at C6 and C3, but the reaction stalls, leaving the C4-OH free. Forcing conditions lead to decomposition."
Technical Diagnosis: You are encountering the "Axial C4 Bottleneck." In D-galactal, the C4 hydroxyl group is axial. Once the C3 (allylic) and C6 (primary) positions are silylated with bulky tert-butyldimethylsilyl (TBS) groups, the C4 position becomes sterically "locked." The equatorial TBS group at C3 and the C6-TBS tail create a hydrophobic pocket that repels the bulky TBSCl electrophile.
Standard conditions (TBSCl/Imidazole) are kinetically incompetent for this specific transformation. To achieve the tri-TBS species, you must switch from a nucleophilic catalysis pathway to a cationic, high-energy electrophile pathway.
Decision Matrix: Selecting the Right Conditions
Use this decision tree to determine your experimental approach based on your current reaction status.
Figure 1: Decision matrix for selecting silylation conditions based on steric demands.
Technical Protocol: The "Force" Method (TBSOTf)
To overcome the steric hindrance at C4, we utilize TBS Triflate (TBSOTf) . This reagent generates a highly reactive silyl cation equivalent that is small enough and electrophilic enough to attack the crowded axial C4-OH.
Critical Safety Note: Galactals are vinyl ethers (enol ethers). They are acid-sensitive .[1] TBSOTf produces Triflic Acid (TfOH) as a byproduct. You must use a non-nucleophilic base (2,6-Lutidine) that effectively scavenges protons without attacking the silyl group.
Reagents & Stoichiometry
| Component | Equiv. | Role |
| D-Galactal | 1.0 | Substrate |
| TBSOTf | 4.5 - 5.0 | Hyper-active electrophile (Excess required) |
| 2,6-Lutidine | 6.0 - 7.0 | Sterically hindered, non-nucleophilic base |
| DCM (CH₂Cl₂) | [0.1 M] | Solvent (Anhydrous is critical) |
Step-by-Step Procedure
-
Setup: Flame-dry a round-bottom flask under Argon/Nitrogen. Add D-Galactal and anhydrous DCM. Cool the solution to 0 °C (Ice bath).
-
Base Addition: Add 2,6-Lutidine dropwise. Stir for 5 minutes.
-
Why? Pre-loading the base ensures that as soon as TBSOTf is added, any transient acid is neutralized instantly, protecting the vinyl ether double bond.
-
-
Silylation: Add TBSOTf dropwise over 10–15 minutes at 0 °C.
-
Visual Cue: Fuming may occur; this is normal.
-
-
Reaction: Allow the reaction to warm naturally to Room Temperature (23 °C) . Stir for 2–4 hours.
-
Monitoring: Check TLC (Hexane/EtOAc 9:1). The starting material (polar) should disappear. The tri-TBS product will be very non-polar (Rf ~0.8-0.9).
-
Troubleshooting: If the reaction stalls at the di-TBS stage (intermediate Rf), cool back to 0 °C and add another 0.5 equiv of TBSOTf.
-
-
Quench: Cool to 0 °C. Quench with saturated aqueous NaHCO₃ .
-
Do NOT use acidic quench (like NH₄Cl) as this will hydrolyze the galactal to the aldehyde (Ferrier rearrangement precursor).
-
-
Workup: Extract with DCM (x3). Wash organics with water and brine. Dry over Na₂SO₄.
Troubleshooting & FAQs
Q: My product decomposes on the silica column. What happened?
A: Galactals are vinyl ethers. Standard silica gel is slightly acidic (pH 5–6), which is enough to hydrolyze the C1-C2 double bond, destroying your product.
-
Solution: You must buffer your silica gel. Pre-wash the column with 1% Triethylamine (Et₃N) in Hexanes before loading your sample. Use 0.5% Et₃N in your eluent during purification.
Q: Why not just heat the TBSCl reaction?
A: Heating silyl chlorides with imidazole often leads to silyl migration (from O3 to O4 or O6 to O4) rather than new bond formation. Additionally, thermal stress can cause polymerization of the galactal double bond. TBSOTf allows the reaction to proceed at low temperature, driven by enthalpy rather than thermal energy.
Q: Can I use Pyridine instead of 2,6-Lutidine?
A: It is risky. Pyridine is nucleophilic enough to attack the silicon center of TBSOTf, forming a silyl-pyridinium species that is less reactive than the triflate. 2,6-Lutidine has methyl groups flanking the nitrogen, making it non-nucleophilic (it won't attack the Si) but still basic enough to trap the proton.
Mechanistic Insight: The Silylation Pathway
The following diagram illustrates the kinetic barrier at C4 and how TBSOTf bypasses it.
Figure 2: Reaction pathway showing the intermediate bottleneck at the C4 position.
References
-
Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives.[1][2][3][4] Journal of the American Chemical Society. [Link]
- Foundational paper establishing TBSOTf as the reagent of choice for hindered alcohols.
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. [Link]
- The authoritative text on stability and deprotection conditions for silyl ethers.
-
Danishefsky, S. J., et al. (1989). Silylation of glycals and their use in glycal assembly. Journal of the American Chemical Society. [Link]
- Describes the specific handling of galactal/glucal deriv
Sources
Technical Support Center: Optimizing TBS Protection of D-Galactal
Ticket ID: TBS-GAL-OPT-001 Subject: Yield Optimization & Troubleshooting for TBSCl Protection of D-Galactal Assigned Specialist: Senior Application Scientist, Carbohydrate Chemistry Division
Welcome to the Technical Support Center
You are accessing the master guide for the silylation of D-galactal. This substrate presents a unique duality: it is a versatile chiral pool building block, yet its enol ether functionality (C1=C2) renders it sensitive to acid-catalyzed rearrangement (Ferrier) and hydration.
This guide moves beyond generic organic synthesis protocols to address the specific conformational and electronic requirements of the galactal scaffold.
Module 1: Standard Operating Procedures (SOPs)
We define two "Golden Standard" protocols depending on your synthetic target. Do not deviate from the stoichiometry without consulting the Troubleshooting Matrix.
Protocol A: Regioselective Protection (C6-OH Only)
Target: 6-O-tert-butyldimethylsilyl-D-galactal
The Logic: The primary hydroxyl at C6 is sterically unencumbered and nucleophilically superior to the secondary allylic (C3) and homoallylic (C4) hydroxyls.
-
Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.
-
Solvation: Dissolve D-galactal (1.0 equiv) in anhydrous DMF (0.5 M concentration).
-
Note: DCM is often too non-polar for unprotected sugars; DMF is required for solubility.
-
-
Activation: Add Imidazole (2.5 equiv).[1][2][3] Stir for 5 minutes.
-
Reagent Addition: Add TBSCl (1.1 – 1.2 equiv) portion-wise at 0°C .
-
Reaction: Allow to warm to RT. Stir for 2–4 hours.
-
Monitoring: TLC (Hexane:EtOAc 1:1). Look for the major spot (
). -
Workup: Dilute with
(precipitates imidazolium salts). Wash with sat. (removes HCl traces) and Water x3 (removes DMF).
Protocol B: Global Protection (Per-O-silylation)
Target: 3,4,6-tri-O-tert-butyldimethylsilyl-D-galactal
The Logic: The C4 hydroxyl in galactose is axial (or pseudo-axial in the half-chair), creating significant steric drag. You must drive the equilibrium with heat and excess reagent.
-
Stoichiometry: Increase TBSCl to 4.0 equiv and Imidazole to 8.0–10.0 equiv.
-
Temperature: Start at
, warm to RT, then heat to 50–60°C if conversion stalls at the di-silyl stage. -
Catalysis: If reaction is sluggish after 12h, add 10 mol% DMAP (4-dimethylaminopyridine).
-
Warning: DMAP increases the risk of silyl migration, though less relevant for global protection.
-
Module 2: Troubleshooting Matrix
Use this decision logic to diagnose yield failures.
Issue 1: Low Yield (<50%) or Incomplete Conversion
| Potential Cause | Diagnostic | Solution |
| Wet Reagents | TBSCl is white powder but smells acrid (HCl); DMF smells "fishy" (amine impurities). | Critical: TBSCl hydrolyzes rapidly. Use a fresh bottle or sublime old stock. Distill DMF over |
| Steric Stall (C4) | TLC shows two spots: Mono-TBS (C6) and Di-TBS (C3/C6), but no Tri-TBS. | The C4-OH is hindered.[4] Action: Add 10 mol% DMAP and heat to 60°C. Alternatively, switch to TBSOTf/2,6-lutidine in DCM for the final coverage (more potent electrophile). |
| Solvent Trapping | Yield is good by NMR but mass is low; product is an oil/gum. | DMF is difficult to remove. Fix: Wash organic layer 3x with water or 5% LiCl solution during workup. Azeotrope residual DMF with toluene on the rotavap. |
Issue 2: Decomposition (The "Black Tar" Scenario)
Symptoms: TLC shows a streak or baseline material. Product disappears.
-
Root Cause: Ferrier Rearrangement . The enol ether (C1=C2) is acid-sensitive. If TBSCl hydrolyzes (releasing HCl) and the imidazole buffer is insufficient, the glycal rearranges into a 2,3-unsaturated glycoside (pseudoglycal).
-
Fix:
-
Ensure Imidazole is
equiv relative to TBSCl. -
Never use acidic silica gel for purification without neutralizing it first. Pre-wash the column with 1%
in Hexanes.
-
Issue 3: Regioselectivity Failure (Over-protection)
Symptoms: Trying to make C6-TBS but getting significant C3,6-di-TBS.
-
Root Cause: Temperature too high or reagent added too fast.
-
Fix:
-
Strict
addition. -
Dissolve TBSCl in a minimal amount of DMF and add dropwise via syringe pump over 30 mins.
-
Lower equivalents to 1.05.
-
Module 3: Visualizing the Pathway
The following diagram illustrates the kinetic hierarchy of the hydroxyl groups and the divergence between Protocol A and B.
Caption: Kinetic hierarchy of D-galactal silylation. C6 is protected first (Protocol A), followed by C3, then the hindered C4 (Protocol B).
Module 4: Frequently Asked Questions (FAQ)
Q: Can I use Pyridine instead of Imidazole/DMF? A: You can, but it is generally slower. The Corey-Venkateswarlu conditions (Imidazole/DMF) rely on the formation of a reactive N-tert-butyldimethylsilylimidazole species, which acts as a powerful silyl transfer agent.[3] Pyridine acts merely as a base and solvent. Use Pyridine only if you are using the more reactive TBSOTf.
Q: My D-galactal is not dissolving in DCM. What now? A: This is normal. Polyols are polar. You must use DMF (Dimethylformamide) or DMSO. If you strictly require a non-polar solvent for a subsequent one-pot step, you can try Pyridine, but DMF is the industry standard for the first protection step.
Q: How do I store the protected galactal?
A: Once protected, the sensitivity to acid decreases, but it is not eliminated. Store at
Q: Why is the C4 position so hard to protect? A: In the D-galacto configuration, the C4 hydroxyl is axial. Silyl groups are bulky (tert-butyl + methyls).[2][5] Placing a bulky group in an axial position creates 1,3-diaxial interactions (or similar steric clashes in the half-chair conformer of the glycal). This kinetic barrier requires heat or stronger activation to overcome.
References
-
Corey, E. J., & Venkateswarlu, A. (1972). "Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives." Journal of the American Chemical Society, 94(17), 6190–6191.
-
Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. Wiley. (See Chapter 2: Protection for the Hydroxyl Group, specifically Silyl Ethers).[5]
-
BenchChem. (2025).[2][6][7] "Application Notes and Protocols: Selective Deprotection of the 6-O-TBDMS Group on D-Galactal Derivatives."
-
Organic Chemistry Portal. "tert-Butyldimethylsilyl Ethers (TBS-Ethers)." (General mechanism and stability data).
Sources
- 1. reddit.com [reddit.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 4. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 5. ace.as-pub.com [ace.as-pub.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Ticket #GLY-882: Preventing Silyl Migration in Galactal Scaffolds
Status: Open Priority: Critical Assigned Specialist: Senior Application Scientist, Carbohydrate Chemistry Division[1]
Executive Summary
You are encountering a thermodynamic pitfall inherent to the galactal half-chair conformation. Unlike glucals, where C3 and C4 substituents possess a trans relationship, galactals feature a cis relationship (C3 pseudo-equatorial, C4 pseudo-axial).[1] This stereochemical proximity drastically lowers the activation energy for intramolecular silyl migration (O→O or C→O) via a pentacoordinate silicon intermediate.
This guide provides the mechanistic root cause, a decision matrix for protecting group selection, and validated protocols to lock regioselectivity during functionalization (specifically C1-lithiation and C-glycoside formation).[1]
Module 1: The Mechanistic Root Cause
Issue: Why does the silyl group move? Diagnosis: The migration is not random; it is an intramolecular anionic rearrangement (Brook or Retro-Brook type).[2]
In galactals, the migration is driven by the formation of a pentacoordinate silicon intermediate. When an alkoxide is generated (e.g., at C4 or C6) or a carbanion is formed (at C1), the empty d-orbitals (or
Mechanism Visualization
The following diagram illustrates the migration pathway during a C1-lithiation event, where a C3-silyl group migrates to the C1 position (Retro-Brook) or scrambles to adjacent oxygens.
Caption: Figure 1. The pathway of anionic silyl migration.[2][3] The proximity of the nucleophilic center to the silyl ether facilitates the formation of the hypervalent silicon species.
Module 2: Troubleshooting & Decision Matrix
FAQ: Which Silyl Group Should I Use?
The choice of protecting group is the single most effective variable in preventing migration. You must balance acid/base stability with steric bulk.[1][4]
| Silyl Group | Abbr.[1][3][4][5][6][7][8][9][10][11][12][13] | Migration Risk | Base Stability | Acid Stability | Recommendation |
| Trimethylsilyl | TMS | Extreme | Low | Low | Never use for galactal functionalization.[1] |
| Triethylsilyl | TES | High | Moderate | Low | Avoid in C1-lithiation; acceptable for mild oxidations.[1] |
| tert-Butyldimethylsilyl | TBS | Moderate | High | Moderate | Standard, but prone to migration at > -40°C. |
| tert-Butyldiphenylsilyl | TBDPS | Low | High | High | Excellent. Steric bulk prevents pentacoordinate formation.[1] |
| Triisopropylsilyl | TIPS | Lowest | Very High | Moderate | Gold Standard for C1-lithiation chemistry.[1] |
Decision Tree: Selecting the Protocol
Use this logic flow to determine your experimental setup based on your intended functionalization.
Caption: Figure 2. Strategic decision tree for selecting protecting groups based on the intended reaction pathway to minimize migration risk.
Module 3: Experimental Protocols
Protocol A: C1-Lithiation of Galactals without Migration
Context: This protocol utilizes the TIPS group.[4][5][11] The steric bulk of the isopropyl groups effectively "cages" the silicon atom, preventing the approach of the C1-anion required for the Retro-Brook rearrangement.
Reagents:
-
Tri-O-TIPS-D-galactal (Substrate)[1]
-
t-Butyllithium (t-BuLi), 1.7 M in pentane[1]
-
THF (Anhydrous, freshly distilled)[1]
-
Electrophile (e.g., DMF, aldehyde)[1]
Step-by-Step Workflow:
-
Preparation: Flame-dry a 2-neck round bottom flask under Argon. Add Tri-O-TIPS-galactal (1.0 equiv) and dissolve in anhydrous THF (0.1 M concentration).
-
Cryogenic Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Allow to equilibrate for 15 minutes.
-
Lithiation: Add t-BuLi (2.2 equiv) dropwise over 10 minutes.
-
Observation: The solution may turn a slight yellow.
-
Note:t-BuLi is preferred over n-BuLi for galactals to ensure rapid deprotonation at C1 before competing nucleophilic attacks occur.[1]
-
-
Incubation: Stir at -78°C for exactly 45 minutes.
-
Quench/Functionalization: Add the electrophile (3.0 equiv) dissolved in THF dropwise.
-
Warm-up: Allow the reaction to stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.
-
Workup: Quench with saturated NH₄Cl. Extract with Et₂O.[1]
Validation:
-
1H NMR: Check for the disappearance of the H1 signal (usually a doublet of doublets around 6.2-6.4 ppm in starting material).
-
Migration Check: If migration occurred, you will observe a complex mixture and likely a shift in the C3-H signal due to the loss of the shielding silyl group.
Protocol B: Selective C6-Silylation (Locking the Primary Alcohol)
Context: To prevent migration between C6 and C4, use TBDPS for the primary alcohol. It is too bulky to migrate to the secondary C4 position under standard conditions.
-
Dissolution: Dissolve D-galactal (1.0 equiv) in DMF (0.5 M).
-
Silylation: Add TBDPS-Cl (1.1 equiv) dropwise at 0°C.
-
Reaction: Warm to RT and stir for 4 hours.
-
Outcome: Yields 6-O-TBDPS-D-galactal exclusively. The C3/C4 positions remain free for orthogonal protection (e.g., benzylation), avoiding silyl scrambling entirely.[1]
References
-
Brook, A. G. (1974).[1] "Rearrangement of organosilicon compounds." Accounts of Chemical Research, 7(3), 77–84.[1] Link[1]
-
Friesen, R. W., & Trimble, L. A. (1996).[1] "Site Selectivity in the α-Silyl Lithiation of 3,4,6-Tris-O-(tert-butyldimethylsilyl)-D-glucal." Journal of Organic Chemistry, 61(4), 1165–1168.[1] Link[1][14]
-
Bols, M., & Pedersen, C. M. (2017).[1][5] "Silyl-protective groups influencing the reactivity and selectivity in glycosylations."[5][8][11] Beilstein Journal of Organic Chemistry, 13, 93–105.[1][5] Link
-
Danishefsky, S. J., et al. (1989).[1] "Silyl-mediated trans-diequatorial ring opening of 1,2-anhydrosugars." Journal of the American Chemical Society, 111(17), 6661–6666.[1] Link[1]
-
Moser, W. H. (2001).[1] "The Brook Rearrangement in Tandem Bond Formation Strategies." Tetrahedron, 57(11), 2065-2084.[1] Link
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Brook Rearrangement [organic-chemistry.org]
- 3. Brook rearrangement - Wikipedia [en.wikipedia.org]
- 4. alchemyst.co.uk [alchemyst.co.uk]
- 5. Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. BJOC - Silyl-protective groups influencing the reactivity and selectivity in glycosylations [beilstein-journals.org]
- 9. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 10. gelest.com [gelest.com]
- 11. Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis of γ,δ-Unsaturated Glycolic Acids via Sequenced Brook and Ireland-Claisen Rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 14. acs.figshare.com [acs.figshare.com]
Technical Support Center: Purification of Oily Silylated Glycals
Ticket ID: GLY-SIL-001 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
Purifying silylated glycals (e.g., glucals, galactals protected with TBDMS, TMS, or TIPS) presents a "perfect storm" of chromatographic challenges. These compounds are typically viscous oils , leading to band broadening; they are acid-sensitive (liable to Ferrier rearrangement or hydration on silica); and they are often UV-inactive , making detection difficult.
This guide replaces standard "textbook" chromatography with a specialized protocol designed to neutralize silica acidity and manage viscous loading without compromising resolution.
Module 1: The Stationary Phase (The Acid Trap)
The Issue: Standard silica gel (
-
Ferrier Rearrangement: If a nucleophile (even water) is present.
-
Hydrolysis: Loss of the silyl groups or hydration of the double bond.
-
Streaking: Hydrogen bonding between residual silanols and the sugar oxygens causes "tailing."
The Protocol: Triethylamine (Et3N) Deactivation Do not run these compounds on untreated silica. You must buffer the column.
-
Step 1: The Slurry. Prepare your silica slurry using your starting solvent system (e.g., Hexanes) containing 1% Triethylamine (v/v) .
-
Step 2: The Flush. Pour the slurry and pack the column.[1] Flush with 2–3 column volumes (CV) of the 1% Et3N solvent.
-
Why? This converts acidic
sites to ammonium salts ( ), neutralizing the surface.
-
-
Step 3: The Running Solvent. You can often remove the Et3N from the running eluent after the initial flush, but for highly sensitive glycals, maintain 0.5% Et3N throughout the run.
Warning: Do not exceed 2-3% Et3N. Excess base can catalyze 1,2-silyl migration (Brook-type rearrangement) if free hydroxyls are present or if the silyl group is labile (e.g., TMS).
Module 2: The Loading Phase (The Viscosity Trap)
The Issue: Silylated sugars are often "honey-like" oils.
-
Liquid Loading: Injecting a viscous oil directly creates a non-uniform band. The solvent flows around the oil droplet, leading to massive tailing and overlapping fractions.
-
DCM Loading: Dissolving in Dichloromethane (DCM) helps, but DCM is a strong solvent that can wash the compound down the column before it equilibrates, ruining separation.
The Protocol: Celite Dry Loading We recommend Celite 545 over silica for dry loading silylated glycals.
-
Why Celite? Celite (diatomaceous earth) is less acidic than silica and has a lower surface area. It acts purely as a physical carrier, minimizing the time your acid-sensitive glycal spends in contact with reactive surfaces.
Step-by-Step:
-
Dissolve your crude oil in the minimum amount of low-boiling solvent (DCM or Et2O).
-
Add Celite 545 (approx. 2g Celite per 1g crude).
-
Concentrate on a rotary evaporator until you have a free-flowing powder.
-
Troubleshooting: If it remains sticky, add more Celite and re-evaporate.
-
-
Add a layer of sand to the top of your packed column.[1]
-
Pour the dry Celite/Sample powder on top of the sand.
-
Add a second layer of sand on top of the sample to prevent disturbance when pouring solvent.
Module 3: Detection (The Visibility Trap)
The Issue: Silyl protecting groups (TBDMS, TMS) and the glycal double bond generally have weak or no UV absorption (unless a Benzyl/Benzoate group is present).
The Protocol: Destructive Staining You must rely on chemical staining. Run a TLC of every 3rd fraction.
| Stain | Recipe | Target | Mechanism |
| CAM (Hanessian’s Stain) | Cerium(IV) sulfate + Ammonium molybdate in 10% H2SO4. | Universal (High Sensitivity) | Oxidation of the sugar; appears as blue spots on white background. |
| p-Anisaldehyde | p-Anisaldehyde + H2SO4 + EtOH + Acetic Acid.[2] | Sugar Specific | Condensation reaction; produces distinct colors (green/blue/violet) depending on sugar type. |
| Sulfuric Acid/EtOH | 10% H2SO4 in Ethanol.[2] | General Charring | Dehydration/Carbonization; spots turn black upon heating. Simple but effective. |
Visual Workflow: The "Safe" Pathway
Figure 1: Decision tree for the purification of acid-sensitive silylated glycals, highlighting the critical Celite dry-loading step.
Troubleshooting & FAQ
Q1: My compound streaks from the baseline to the solvent front. What happened?
-
Diagnosis: This is classic acid decomposition. The "streak" is likely the hydrolysis product (the free sugar or 2-deoxy derivative) dragging behind the silylated glycal.
-
Fix: You did not use enough amine. Repurify using a fresh column pre-washed with 1% Et3N. Ensure you flush the column with base before loading the sample.
Q2: I see two spots very close together that weren't there before. Is it an isomer?
-
Diagnosis: If you used too much base (e.g., >5% Et3N) or left the compound in basic solution too long, you might have triggered silyl migration (e.g., 3-O-TBDMS migrating to 4-OH).
-
Fix: Reduce Et3N to 0.5% in the mobile phase. Keep fraction collection rapid and evaporate solvents immediately (do not leave fractions in basic solution overnight).
Q3: The oil is stuck on the Celite and won't elute.
-
Diagnosis: The compound might have precipitated on the Celite if the starting solvent was too non-polar.
-
Fix: Start your gradient slightly more polar than your TLC indicates. If TLC shows Rf 0.3 in 10% EtOAc, start the column at 5% EtOAc, not 0%.
Q4: Can I use C18 (Reverse Phase)?
-
Answer: Yes, but it is rarely necessary. Silylated glycals are highly lipophilic. C18 is useful if you are separating extremely polar deprotected sugars. For silylated versions, Normal Phase with buffering is the industry standard.
References
-
Rochester University Chemistry Dept. Tips for Flash Column Chromatography: Acid Sensitivity. [Link]
-
Biotage. Dry loading media options – diatomaceous earth (Celite). [Link]
-
Teledyne ISCO. Sample Loading Techniques for Large Scale Flash Chromatography. [Link]
-
Reach Devices. TLC Stains and Recipes (CAM, Anisaldehyde). [Link]
Sources
Stability of TBS-galactal in acidic glycosylation conditions
Topic: Stability of TBS-galactal in Acidic Glycosylation Conditions
Introduction: The Stability Paradox
Executive Summary: Using 3,4,6-tri-O-tert-butyldimethylsilyl-D-galactal (TBS-galactal) in acidic glycosylation conditions presents a unique "double-edged" stability challenge. You are managing two acid-sensitive functionalities simultaneously:
-
The Enol Ether (Glycal Double Bond): Highly susceptible to protonation at C2, leading to Ferrier rearrangement (if a nucleophile is present) or hydration (2-deoxy sugar formation).
-
The Silyl Ether (TBS Group): Susceptible to acid-catalyzed hydrolysis or migration, particularly in the presence of strong Lewis acids (e.g., TMSOTf, BF₃·OEt₂) often used to activate glycosyl donors.
This guide provides the technical parameters to navigate this stability window, ensuring your TBS groups remain intact while you perform the necessary transformations.
Module 1: The Stability Spectrum (Mechanistic Insight)
To troubleshoot effectively, you must understand the hierarchy of reactivity. In acidic media, the degradation of TBS-galactal follows a predictable sequence based on acid strength and temperature.
Reaction Pathways & Failure Modes
The following diagram illustrates the competing pathways when TBS-galactal is exposed to acidic conditions.
Figure 1: Competing reaction pathways for TBS-galactal under acidic conditions. Red arrows indicate high-risk degradation pathways.
Module 2: Troubleshooting Common Failures
Use this section to diagnose why your experiment failed.
Issue 1: The TBS group fell off (Desilylation)
Symptom: NMR shows loss of the tert-butyl singlet (0.9 ppm) or methyl singlets (0.1 ppm). TLC shows a very polar spot.
-
Root Cause: The Lewis acid (LA) strength exceeded the TBS stability threshold. While TBS is stable to mild acid, strong activators like TMSOTf or TfOH will cleave it at temperatures above -20°C.
-
Technical Fix:
-
Switch Promoter: Use TBSOTf instead of TMSOTf. The matching silyl group suppresses the silyl-exchange equilibrium.
-
Temperature Control: Strictly maintain -78°C during the addition of the Lewis acid.
-
Buffer: Add 2,6-di-tert-butyl-4-methylpyridine (DTBMP) (1.5 eq relative to acid) to scavenge adventitious protons.
-
Issue 2: The Double Bond Disappeared (Unwanted Ferrier/Hydration)
Symptom: Loss of alkene protons (approx 6.3 ppm and 4.7 ppm) in ¹H NMR. Appearance of anomeric signals.
-
Root Cause: The glycal double bond is an enol ether and is extremely nucleophilic. Even trace moisture with acid causes hydration (converting to 2-deoxy-galactose). If an alcohol is present, a Ferrier rearrangement occurred.[1]
-
Technical Fix:
-
Dryness is Critical: Use 4Å molecular sieves (activated at 300°C) in the reaction vessel.
-
Lower Acidity: If you are trying to functionalize the TBS groups without touching the ring, avoid Lewis acids entirely. Use basic or neutral conditions.
-
Issue 3: Silyl Migration
Symptom: Mass spec is correct, but NMR integration of ring protons is shifted.
-
Root Cause: Under acidic conditions, if one hydroxyl becomes exposed (even transiently), a nearby TBS group can migrate (typically O3 → O4 or O6 → O4) to a thermodynamically more stable position.
-
Technical Fix:
-
Avoid "protic" workups. Quench Lewis acids with Et₃N before adding water/bicarbonate.
-
Module 3: Optimized Protocols
These protocols are designed to maximize TBS survival during glycosylation events.
Protocol A: Glycosylation using TBS-Galactal as a Donor (Ferrier Type)
Objective: To couple TBS-galactal with an acceptor alcohol (Ferrier rearrangement) while keeping TBS groups on.
Reagents:
-
Donor: 3,4,6-tri-O-TBS-galactal (1.0 eq)
-
Acceptor: Alcohol (1.2 eq)
-
Catalyst: InCl₃ (Indium Trichloride) or Bi(OTf)₃
-
Solvent: DCM (Anhydrous)
Step-by-Step:
-
Preparation: Flame-dry all glassware. Cool DCM to 0°C (InCl₃ is milder than TMSOTf and allows higher temps).
-
Mixing: Dissolve TBS-galactal and Acceptor in DCM. Add 4Å MS. Stir for 30 mins.
-
Activation: Add InCl₃ (20 mol%).
-
Monitoring: Monitor by TLC. The reaction should complete within 1-2 hours.
-
Note: InCl₃ is sufficiently Lewis acidic to activate the allylic system but generally too weak to cleave TBS ethers at 0°C.
-
-
Quench: Add saturated aqueous NaHCO₃.
Protocol B: Glycosylation onto TBS-Galactal (as Acceptor)
Objective: To add a sugar to a free OH on a partially protected galactal (e.g., 3-OH is free, 4,6-TBS).
Reagents:
-
Donor: Thio-glycoside or Trichloroacetimidate
-
Acceptor: Partially silylated galactal
-
Promoter: NIS/AgOTf (for thio) or TMSOTf (for imidate)
Step-by-Step:
-
Temperature is Key: Cool reaction to -78°C .
-
Buffering: Add DTBMP (2.0 eq relative to promoter). This is non-negotiable. It prevents the "acid spike" that strips TBS groups.
-
Addition: Add the promoter slowly.
-
Quench: Quench with Et₃N at -78°C before warming up.
-
Warning: Warming an unquenched acidic mixture to 0°C will strip the TBS groups immediately.
-
Data Summary: Lewis Acid Compatibility Table
| Lewis Acid | Activation Power | TBS Stability Risk | Recommended Temp | Notes |
| TMSOTf | High | High | -78°C only | Causes silyl exchange (TBS -> TMS) if too warm. |
| BF₃·OEt₂ | High | Medium | -78°C to -40°C | Can cause anomerization; requires buffering. |
| TBSOTf | High | Low | -78°C to 0°C | "Matched" silyl group prevents deprotection. |
| InCl₃ | Moderate | Very Low | 0°C to RT | Excellent for Ferrier; spares TBS. |
| Sc(OTf)₃ | Moderate | Low | -20°C | Good balance of activity and stability. |
Module 4: FAQ
Q: Can I use BF₃·OEt₂ with TBS-galactal? A: Yes, but proceed with caution. BF₃·OEt₂ is prone to forming HF in the presence of trace moisture, which eats TBS groups rapidly. You must use fresh, distilled BF₃·OEt₂ and strictly anhydrous conditions.
Q: Why do I see a "double" spot on TLC after reaction?
A: If you are doing a Ferrier reaction, this is likely the
Q: Can I remove the TBS groups later without affecting the double bond? A: Yes. TBAF (Tetra-n-butylammonium fluoride) is the standard method. It is basic/nucleophilic and will not harm the acid-sensitive enol ether double bond. Avoid acidic deprotection (e.g., HCl/MeOH) as it will destroy the glycal.
References
-
Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives.[2][3][4] Journal of the American Chemical Society, 94(17), 6190–6191. [Link]
-
Ferrier, R. J. (1979).[1][5] Unsaturated carbohydrates.[1] Part 21. A carbocyclic ring closure of a hex-5-enopyranoside derivative.[1] Journal of the Chemical Society, Perkin Transactions 1, 1455–1458.[1] [Link][6][7][8]
-
Danishefsky, S. J., & Bilodeau, M. T. (1996). Glycals in Organic Synthesis: The Evolution of Comprehensive Strategies for the Assembly of Oligosaccharides and Glycoconjugates of Biological Consequence. Angewandte Chemie International Edition, 35(13-14), 1380–1419.[9] [Link]
-
Babu, B. S., & Balasubramanian, K. K. (2004). Indium trichloride catalyzed Ferrier rearrangement – facile synthesis of 2,3-unsaturated glycosides.[1] Tetrahedron Letters, 41(22), 4331-4334. [Link]
Sources
- 1. Ferrier rearrangement - Wikipedia [en.wikipedia.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ferrier Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Making sure you're not a bot! [helda.helsinki.fi]
- 7. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biochemical Characterization of a β-Galactosidase with a Low Temperature Optimum Obtained from an Antarctic Arthrobacter Isolate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. P(v) intermediate-mediated E1cB elimination for the synthesis of glycals - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting incomplete silylation of D-galactal hydroxyls
Topic: Troubleshooting Incomplete Silylation of D-Galactal Hydroxyls
Executive Summary
Incomplete silylation of D-galactal (1,2-dideoxy-D-lyxo-hex-1-enopyranose) is a frequent bottleneck in oligosaccharide synthesis. Users typically observe a mixture of mono- and di-silylated intermediates, with the fully protected tri-O-silyl product forming sluggishly.
This guide addresses the kinetic disparity between the C6, C3, and C4 hydroxyl groups. The core issue is almost invariably the C4-hydroxyl group , which is secondary and axially oriented , creating significant steric repulsion to bulky silylating agents like TBDMSCl (TBSCl).
Part 1: Diagnostic Workflow
Before altering your protocol, use this decision tree to identify the specific failure mode.
Figure 1: Diagnostic logic for identifying kinetic bottlenecks in glycal protection.
Part 2: Technical Deep Dive (The "Why")
To solve the problem, you must understand the reactivity hierarchy of D-galactal. Unlike glucose, where secondary hydroxyls are equatorial, galactose derivatives possess an axial C4 hydroxyl.
The Reactivity Hierarchy
-
C6-OH (Primary): Unhindered. Reacts rapidly (minutes to hours).
-
C3-OH (Secondary, Allylic): Pseudo-equatorial. Enhanced acidity due to the adjacent vinyl ether (C1=C2) facilitates deprotonation, but sterics are moderate. Reacts efficiently.
-
C4-OH (Secondary, Axial): The Problem Child. This hydroxyl points "up" into the ring's steric well. The approach of a bulky tert-butyldimethylsilyl group is severely hindered by the axial protons at C2 and the general ring puckering.
Expert Insight: If your reaction stalls at the di-silylated stage, you have successfully protected C6 and C3. The remaining OH is at C4. Simply adding more TBSCl often fails because the reagent cannot physically access the site without thermodynamic assistance (heat) or kinetic activation (nucleophilic catalysis).
Part 3: Optimized Protocols
Method A: The "Standard" Enhanced Protocol (Recommended)
Best for: Routine synthesis, high safety margin, avoiding acid-catalyzed decomposition.
Reagents:
-
D-Galactal (1.0 equiv)[1]
-
TBSCl (4.0 - 5.0 equiv) — Note: Excess is required to drive the C4 equilibrium.
-
Imidazole (6.0 - 8.0 equiv) — Acts as base and proton shuttle.
-
DMAP (0.1 - 0.2 equiv) — Crucial nucleophilic catalyst.
-
DMF (Anhydrous, 0.5 M concentration)
Step-by-Step:
-
Dissolution: Dissolve D-galactal and Imidazole in anhydrous DMF under Argon.
-
Catalyst: Add DMAP. Do not omit this. DMAP forms a highly reactive N-acylpyridinium-style silyl intermediate (TBS-DMAP+) that is far more electrophilic than TBSCl alone.
-
Addition: Add TBSCl portion-wise over 15 minutes to control exotherm.
-
The "Push": Stir at RT for 3 hours. If TLC shows di-silyl intermediate persists:
-
Heat to 50°C. The thermal energy helps overcome the activation barrier of the axial C4 attack.
-
-
Workup (Critical): Dilute with Et₂O. Wash with Sat. NaHCO₃ (2x) and Brine.
-
Warning: Do not use acidic washes (like dilute HCl) to remove imidazole. Glycals are acid-sensitive vinyl ethers and will undergo hydration or Ferrier rearrangement in acidic water.
-
Method B: The "Nuclear" Option (TBSOTf)
Best for: Stubborn substrates where Method A fails. High Risk.
Mechanism: Silyl triflates are significantly more electrophilic than chlorides. Risk: This reaction generates Triflic Acid (TfOH) as a byproduct. If the base is insufficient, the acid will destroy the D-galactal double bond immediately.
Reagents:
-
TBSOTf (3.5 equiv)
-
2,6-Lutidine (5.0 equiv) — Sterically hindered, non-nucleophilic base.
-
DCM (0.1 M) at 0°C.
Protocol:
-
Cool solution of Galactal and 2,6-Lutidine in DCM to 0°C.
-
Add TBSOTf dropwise.
-
Monitor closely.[1][2][3][4] Reaction is usually complete in <1 hour.
-
Quench: Pour immediately into Sat. NaHCO₃/Ice mixture.
Part 4: Comparative Data & Troubleshooting FAQ
Reagent Performance Comparison
| Variable | TBSCl / Imidazole | TBSCl / Imidazole / DMAP | TBSOTf / 2,6-Lutidine |
| C6 Protection | Fast | Very Fast | Instant |
| C3 Protection | Moderate | Fast | Very Fast |
| C4 Protection | Very Slow / Incomplete | Good (w/ Heat) | Excellent |
| Glycal Stability | High (Basic conditions) | High | Low (Acid risk) |
| Moisture Sensitivity | Moderate | Moderate | High |
Frequently Asked Questions
Q: I see a new spot forming above my product on TLC. What is it? A: This is likely the C-silylated byproduct or a migration product. If using strong bases (like NaH) or excessive heat (>80°C), the silyl group can migrate, or the base can deprotonate the C1 vinyl proton (pKa ~40), leading to C-silylation. Stick to Imidazole/DMAP.
Q: My reagent is old. Can I just use more of it? A: No. TBSCl hydrolyzes to TBS-OH (silanol) and HCl. The HCl is neutralized by your imidazole, consuming your base. The Silanol is dead weight. If your TBSCl smells acrid (HCl gas) or is clumpy, discard it. Using hydrolyzed reagent changes the pH profile of your reaction, endangering the glycal.
Q: Can I use Pyridine instead of DMF? A: You can, but DMF is superior for silylations. DMF is a polar aprotic solvent that stabilizes the charged transition state of the silylation mechanism better than pyridine. Furthermore, DMF can act as a nucleophilic catalyst itself (though weaker than DMAP) via the O-silylimidate intermediate.
References
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. Link
- The definitive source for silyl ether stability and cleavage conditions.
-
Corey, E. J.; Venkateswarlu, A. "Protection of Hydroxyl Groups as tert-Butyldimethylsilyl Derivatives." J. Am. Chem. Soc.[5][6]1972 , 94, 6190–6191. Link
- The foundational paper establishing the Imidazole/DMF c
-
BenchChem Application Notes. "Selective Deprotection of the 6-O-TBDMS Group on D-Galactal Derivatives." BenchChem Protocols, 2025 . Link
- Specific protocols for handling D-galactal regioselectivity.
-
Chaudhary, S. K.; Hernandez, O. "4-Dimethylaminopyridine: An Efficient and Selective Catalyst for the Silylation of Alcohols." Tetrahedron Lett.[5]1979 , 20, 99–102. Link
- Establishes the mechanistic necessity of DMAP for hindered (axial) secondary alcohols.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. content.e-bookshelf.de [content.e-bookshelf.de]
- 5. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 6. Rhodium-Catalyzed Regioselective Silylation of Alkyl C-H Bonds for the Synthesis of 1,4-Diols [organic-chemistry.org]
Technical Support Center: TBS Deprotection on Galactal Derivatives
Ticket ID: #TBS-GAL-001 Subject: Optimization of Silyl Removal on Acid/Base-Sensitive Glycals Assigned Specialist: Senior Application Scientist, Carbohydrate Chemistry Division
Introduction: The Galactal Paradox
You are likely facing a common dilemma in carbohydrate synthesis. Galactal derivatives possess two distinct vulnerabilities:
-
Base Sensitivity (Esters): If your galactal has protecting groups like acetates (Ac) or benzoates (Bz) at C3/C4, basic fluoride sources (standard TBAF) will trigger 1,2-acyl migration , leading to a mixture of regioisomers that are difficult to separate.
-
Acid Sensitivity (Enol Ether): The C1-C2 double bond is an enol ether. Strong acids will protonate C2, triggering a Ferrier rearrangement or hydration, effectively destroying your glycal scaffold.
This guide provides the standard operating procedures (SOPs) to navigate this narrow stability window.
Module 1: Diagnostic & Decision Matrix
Before selecting a reagent, cross-reference your substrate with this matrix.
| Feature | Standard TBAF | Buffered TBAF (AcOH) | HF-Pyridine |
| Reagent pH | Basic (pH ~10-12) | Neutral/Mildly Acidic (pH ~6-7) | Acidic (Buffered) |
| Risk: Acyl Migration | HIGH (Esters will migrate) | LOW (Migration suppressed) | ZERO |
| Risk: Enol Ether Damage | ZERO | ZERO | MODERATE (Requires excess pyridine) |
| TBAF Salt Removal | Difficult (requires aqueous workup) | Difficult | N/A (Volatile byproducts) |
| Recommended For | Simple ethers/amines | Galactals with Esters (Ac, Bz) | Complex/Fragile Substrates |
Visual Decision Logic
Figure 1: Decision tree for selecting the correct deprotection reagent based on substrate functionality.
Module 2: The Buffered TBAF Protocol (Anti-Migration)
The Problem: The fluoride ion (
The Fix: Adding Acetic Acid (AcOH) in a 1:1 ratio buffers the basicity, keeping the environment neutral while maintaining
Standard Operating Procedure (SOP-01)
Reagents:
-
TBAF (1.0 M in THF)[1]
-
Glacial Acetic Acid (AcOH)
-
Dry THF
Step-by-Step:
-
Preparation: In a vial, premix TBAF (1.0 M, 1.2 equiv) and AcOH (1.2 equiv). Note: Do not add them separately to the reaction; the momentary spike in basicity before the acid is added can trigger migration.
-
Dissolution: Dissolve your galactal substrate (1.0 equiv) in dry THF (0.1 M concentration) at 0°C.
-
Addition: Add the premixed TBAF/AcOH solution dropwise to the substrate.
-
Monitoring: Warm to Room Temperature (RT). Monitor by TLC.[1]
-
Tip: If the reaction stalls, add more of the premixed solution, not just TBAF.
-
-
Workup (Crucial):
Alternative Workup (Non-Aqueous): If your product is water-soluble (common with sugars), use the CaCO₃/Dowex method [1]:
-
Add CaCO₃ and Dowex 50WX8-400 resin to the reaction mixture.
-
Stir for 1 hour.
-
Filter through a pad of Celite.
-
Concentrate.[2][4] This removes TBAF salts without water.[5]
Module 3: The HF-Pyridine Protocol (The "Nuclear" Option)
The Problem: Sometimes buffered TBAF is too slow or the salts are impossible to remove. The Fix: HF-Pyridine (Olah's Reagent). It is acidic, but when used with excess pyridine, it buffers the HF, preventing the protonation of the galactal double bond (C1=C2).
Standard Operating Procedure (SOP-02)
Safety Warning: HF is fatal if in contact with skin. Use plastic labware (polypropylene). NO GLASS.
Reagents:
-
HF-Pyridine complex (70% HF)
-
Pyridine (Dry)
-
THF (Dry)[2]
-
Plastic/Teflon syringe and reaction vessel.
Step-by-Step:
-
Vessel Prep: Use a plastic falcon tube or Teflon flask.
-
Buffering: Dissolve substrate in THF in the plastic vessel. Add Pyridine (approx. 20-30 equivalents relative to HF).
-
Critical: The solution must be pyridine-rich to protect the enol ether.
-
-
Addition: Cool to 0°C. Add HF-Pyridine (typically 2-5 equiv) dropwise.
-
Reaction: Stir at 0°C to RT. This reaction is usually faster than TBAF.
-
Quench:
-
Do NOT pour into water (exothermic).
-
Pour the reaction mixture slowly into a beaker containing Saturated NaHCO₃ and EtOAc. Verify pH is neutral/basic.
-
-
Purification: Extract with EtOAc. The silyl byproducts are volatile or water-soluble, leaving a cleaner crude product than TBAF.
Module 4: Troubleshooting & Mechanism
Why did my acyl group migrate?
If you used standard TBAF, the mechanism below explains the failure. The alkoxide generated at C6 (after TBS removal) or a transient intermediate attacks the C4-acetate.
Figure 2: Mechanism of base-catalyzed acyl migration in polyols.
Why did my product decompose with Acid?
If you used unbuffered HCl or insufficient pyridine, you likely triggered the Ferrier path.
-
Symptom: TLC shows a UV-active spot that is much less polar (elimination) or a complex baseline streak (polymerization).
-
Cause: Protonation of C2 -> Oxocarbenium ion -> Nucleophilic attack at C1 (by water or alcohol).
References
-
Kishi, Y. et al. (2007).[5] "A Convenient Method for the Removal of Tetrabutylammonium Salts from Desilylation Reactions."[5][6] Organic Syntheses, 99, 53-67.[5] Link
-
Corey, E. J., & Venkateswarlu, A. (1972). "Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives." Journal of the American Chemical Society, 94(17), 6190–6191. Link
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard Reference for TBS stability).
-
BenchChem Protocols. (2025). "Deprotection of Silyl Ethers using Tetrabutylammonium Fluoride (TBAF)." Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 3. ace.as-pub.com [ace.as-pub.com]
- 4. Alkyne Cycloadditions Mediated by Tetrabutylammonium Fluoride: A Unified and Diversifiable Route to Isoxazolines and Pyrazolines [organic-chemistry.org]
- 5. orgsyn.org [orgsyn.org]
- 6. researchgate.net [researchgate.net]
Controlling anomeric selectivity with bulky TBS groups
Welcome to the Glyco-Engineering Technical Support Center .
You have reached the Advanced Stereocontrol Unit . This guide is designed for carbohydrate chemists encountering selectivity or reactivity issues when using tert-butyldimethylsilyl (TBS) and related bulky silyl protecting groups (like DTBS ) to direct anomeric outcomes.
Unlike simple acyl (participating) or benzyl (non-participating) groups, bulky silyl groups operate via a complex interplay of electronic super-arming and conformational locking . This guide helps you navigate these competing forces.
Module 1: The Mechanics of Silyl-Directed Selectivity
Q: Why does my TBS-protected donor react so differently from a benzylated donor?
A: You are likely observing the "Super-Armed" effect combined with Conformational Locking .
-
Electronic Super-Arming: Silyl ethers are electron-donating. Unlike electron-withdrawing esters (which destabilize the oxocarbenium ion) or neutral benzyl ethers, silyl groups stabilize the positive charge development at the anomeric center. This lowers the activation energy for glycosylation, creating a "hot" electrophile.
-
Consequence: High reactivity, but potentially lower selectivity if the reaction temperature is too high (
-like scrambling).
-
-
Steric/Conformational Steering: The sheer bulk of the tert-butyl group—especially when used as a cyclic di-tert-butylsilylene (DTBS) tether—forces the pyranose ring into a distorted half-chair or boat conformation.
Visualizing the Mechanism:
Caption: The interplay of electronic arming and steric bulk in silyl-directed glycosylation.
Module 2: Troubleshooting Anomeric Selectivity
Issue 1: "I am getting a 1:1 mixture of
-
Diagnosis: Your reaction is likely too hot, or the "Super-Armed" effect is overpowering the steric control. The oxocarbenium ion is reacting via a diffusion-controlled pathway (pure
) rather than a stereocontrolled explosion. -
Corrective Actions:
-
Temperature Drop: Silyl-protected donors are extremely reactive. Lower your reaction temperature to -78°C or even -90°C . Standard -40°C conditions are often too energetic for these donors.
-
Solvent Switch: If using DCM (dichloromethane), switch to Ether or Toluene . DCM promotes charge separation (
), leading to scrambling. Ether coordinates the oxocarbenium ion, potentially aiding selectivity. -
The "DTBS" Fix: If simple TBS ethers (e.g., 2,3,4,6-tetra-O-TBS) fail, switch to a 4,6-O-di-tert-butylsilylene (DTBS) tether. This cyclic group locks the ring (e.g., in glucose) into a conformation that strongly favors
-selectivity by blocking the -face and enforcing an attack trajectory consistent with the Fürst-Plattner rule [1].
-
Issue 2: "I need
-
Diagnosis: You are fighting the Anomeric Effect (which favors
) and potentially the steric bulk of a C2-TBS group which might block the -face (cis to the C2 substituent in manno/gluco configurations). -
Corrective Actions:
-
Nitrile Effect: Run the reaction in Acetonitrile (MeCN) at -40°C. MeCN forms an equatorial
-acetonitrilium intermediate, which is then displaced by the acceptor to form the -glycoside (kinetic control). -
C2-Guidance: Ensure your C2 protecting group is not a bulky silyl group if you want
-selectivity in the gluco-series. Use a C2-ester (participation) or a smaller ether.
-
Module 3: Troubleshooting Reactivity & Side Reactions
Issue 3: "My yield is low, and I see a byproduct where the silyl group moved."
-
Diagnosis: Silyl Migration (The Brook-type Rearrangement). [4][6]
-
The Problem: Under basic or Lewis-acidic conditions, a C2-O-TBS group can migrate to the anomeric hydroxyl (C1) or C3. This is driven by the formation of a strong Si-O bond at the anomeric center or relief of steric strain.
-
-
Corrective Actions:
-
Avoid Base: Do not use strong bases during the donor synthesis or activation steps if a C2-OH is exposed.
-
Lock the C2: If migration is persistent, switch the C2 protecting group to a Pivaloyl (Piv) or Benzoyl (Bz) group. These do not migrate and offer neighboring group participation.
-
Buffer the Activator: If using TMSOTf, ensure you use mild bases like TTBP (2,4,6-tri-tert-butylpyrimidine) to scavenge the triflic acid generated, preventing acid-catalyzed migration [2].
-
Issue 4: "The reaction is dead. The donor won't activate."
-
Diagnosis: Steric Overload.
-
While silyl groups are electronically activating, they are sterically demanding.[9] A DTBS group at C4/C6 combined with a bulky acceptor can prevent the necessary orbital overlap.
-
-
Corrective Actions:
-
Change Leaving Group: Switch from a Thioglycoside (requires strong activation) to a Glycosyl Imidate (TCA or PTFAI) or Glycosyl Phosphate . These are more labile.
-
"Disarm" Slightly: If the donor is too stable due to steric shielding, replace one TBS group (e.g., at C3) with a smaller Benzyl group to reduce the steric penalty around the ring.
-
Module 4: Experimental Protocols
Protocol A: -Selective Glycosylation with a DTBS-Locked Donor
Target: Synthesis of
Reagents:
-
Donor: Ethyl 2,3-di-O-benzyl-4,6-O-di-tert-butylsilylene-1-thio-
-D-glucopyranoside. -
Acceptor: Primary or secondary carbohydrate alcohol (1.2 equiv).
-
Activator: NIS (N-iodosuccinimide) / TfOH (Triflic acid).
-
Solvent: DCM (anhydrous).
Step-by-Step:
-
Drying (Critical): Co-evaporate the Donor (1.0 equiv) and Acceptor (1.2 equiv) with Toluene (
) to remove trace water. Dry 4Å Molecular Sieves (powdered) under high vacuum at 200°C for 2 hours. -
Setup: In a flame-dried flask under Argon, dissolve Donor and Acceptor in DCM (0.05 M concentration). Add the activated Molecular Sieves. Stir for 30 mins at Room Temp.
-
Cooling: Cool the mixture to -78°C (Dry ice/Acetone bath).
-
Activation: Add NIS (1.5 equiv). Stir for 5 mins.
-
Trigger: Add TfOH (0.1 equiv) dropwise. Note: The solution should turn dark red/purple.
-
Monitoring: Monitor by TLC. The reaction is usually complete within 15-30 minutes due to the "super-armed" nature.
-
Quench: Quench with saturated aqueous
(sodium thiosulfate) and saturated . -
Workup: Extract with DCM, dry over
, and concentrate.
Data Summary Table: Solvent & Protecting Group Effects
| Protecting Group Pattern | Solvent | Predicted Selectivity (Glucose) | Mechanism |
| 4,6-O-DTBS (Silylene) | DCM | Conformational Lock (Trans-decalin like) | |
| 2,3,4,6-Tetra-O-TBS | DCM | Mixture ( | Super-Armed / |
| 2,3,4,6-Tetra-O-TBS | Ether | Solvent Coordination + Steric Bulk | |
| 2-O-TBS | DCM | Unstable | Risk of 2 |
Module 5: Decision Support Flowchart
Use this logic flow to determine the next step in your optimization.
Caption: Diagnostic workflow for optimizing silyl-protected glycosylations.
References
-
Imamura, A., et al. (2006). "The Silylene-Tethered Glycosylation Method." Journal of the American Chemical Society.[10]
-
Crich, D. (2010). "Mechanism of a Chemical Glycosylation Reaction." Accounts of Chemical Research.
-
Boltje, T. J., et al. (2010).[5] "Silyl protective groups influencing the reactivity and selectivity in glycosylations."[9][11][12][13] Beilstein Journal of Organic Chemistry.
-
Codée, J. D. C., et al. (2014). "Super-armed glycosyl donors in glycosylation." Chemical Society Reviews.
Sources
- 1. Synthesis and intramolecular glycosylation of sialyl mono-esters of o-xylylene glycol. The importance of donor configuration and nitrogen protecting groups on cyclization yield and selectivity; isolation and characterization of a N-sialyl acetamide indicative of participation by acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Conformationally armed 3,6-tethered glycosyl donors: synthesis, conformation, reactivity, and selectivity [pubmed.ncbi.nlm.nih.gov]
- 3. A Propos of Glycosyl Cations and the Mechanism of Chemical Glycosylation; the Current State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Brook rearrangement - Wikipedia [en.wikipedia.org]
- 5. boonsgroup.uga.edu [boonsgroup.uga.edu]
- 6. Brook Rearrangement [organic-chemistry.org]
- 7. scispace.com [scispace.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Redirecting [linkinghub.elsevier.com]
- 12. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
1H NMR Spectrum Analysis of Tri-O-TBS-D-galactal: A Comparative Technical Guide
Audience: Researchers, Synthetic Organic Chemists, and Drug Development Professionals. Content Type: Technical Comparison & Analysis Guide.
Executive Summary: The Strategic Advantage of Silyl Protection
In glycal assembly and oligosaccharide synthesis, the choice of protecting group is rarely just about chemical stability; it is a strategic decision that dictates spectral clarity and conformational behavior. While 3,4,6-Tri-O-acetyl-D-galactal (Ac) and 3,4,6-Tri-O-benzyl-D-galactal (Bn) are industry standards, 3,4,6-Tri-O-(tert-butyldimethylsilyl)-D-galactal (TBS) offers a unique analytical advantage: spectral transparency .
This guide provides an in-depth analysis of the 1H NMR spectrum of Tri-O-TBS-D-galactal, contrasting it with its acetyl and benzyl counterparts. We demonstrate that the TBS derivative provides the cleanest "diagnostic window" for the pyranose ring protons, avoiding the deshielding effects of esters and the aromatic clutter of benzyl ethers.
Comparative Spectral Analysis
The power of NMR analysis in carbohydrate chemistry lies in resolving the ring protons (H-3, H-4, H-5) to determine stereochemistry and conformation. The protecting group heavily influences the chemical shift (
The "Deshielding Gap": Ester vs. Ether
The most immediate difference between the derivatives is the chemical shift of H-3 and H-4.
-
Acetyl (Ester): The electron-withdrawing carbonyl groups strongly deshield the alpha-protons, pushing H-3 and H-4 downfield to 5.3–5.7 ppm . This often causes overlap with the anomeric vinyl proton (H-1) or the solvent residual peak.
-
TBS (Silyl Ether): Silyl ethers exert a much weaker inductive effect. H-3 and H-4 remain shielded, resonating in the 3.9–4.2 ppm range. This creates a clear spectral window in the 5.0–6.0 ppm region, allowing for unambiguous assignment of the glycal double bond protons.
Spectral Clutter: Benzyl vs. TBS
While Benzyl ethers also keep ring protons upfield (similar to TBS), they introduce significant noise:
-
Benzyl (Bn): Adds 15 aromatic protons (7.2–7.4 ppm) and 6 benzylic methylene protons (4.5–4.9 ppm). The benzylic diastereotopic protons often appear as complex AB systems that overlap with H-2 or H-5.
-
TBS: The protecting group signals are sequestered in the high-field region (0.0–1.0 ppm), leaving the entire mid-field (3.5–6.5 ppm) exclusively for the carbohydrate scaffold.
Quantitative Comparison Table (CDCl3, 300-400 MHz)
| Proton | Tri-O-Acetyl-D-galactal | Tri-O-Benzyl-D-galactal | Tri-O-TBS-D-galactal | Diagnostic Note |
| H-1 (dd) | ~6.40 ppm | ~6.30 ppm | 6.21 ppm | Vinyl proton; |
| H-2 (m/ddd) | ~4.70 ppm | ~4.80 ppm | 4.65 ppm | Vinyl proton; often overlaps with Bn-CH2 in benzyl derivatives. |
| H-3 (m) | 5.56 ppm | ~4.15 ppm | 4.05 ppm | Key Differentiator. Deshielded in Acetyl. |
| H-4 (m) | 5.42 ppm | ~3.90 ppm | 4.05 ppm | Key Differentiator. Deshielded in Acetyl. |
| H-5 (m) | ~4.30 ppm | ~4.00 ppm | 4.05 ppm | Often overlaps with H-6 in TBS/Bn. |
| H-6a/b | 4.10–4.20 ppm | 3.60–3.80 ppm | 3.85–4.00 ppm | |
| PG Signals | 2.0–2.2 (OAc) | 4.5–4.9 (Bn-CH2)7.2–7.4 (Ph) | 0.90 (tBu)0.10 (Si-Me) | TBS keeps the aromatic/alkene region clean. |
Note: Data for Tri-O-TBS-D-galactal derived from Wagner, M. (LMU München) [1].
Experimental Protocols
Synthesis of 3,4,6-Tri-O-TBS-D-galactal
This protocol ensures high yield and complete silylation, critical for avoiding mixed species that complicate NMR analysis.
Reagents:
-
D-Galactal (1.0 eq)[1]
-
tert-Butyldimethylsilyl chloride (TBSCl) (3.5 eq)[1]
-
Imidazole (7.0 eq)[1]
-
N,N-Dimethylformamide (DMF) (Anhydrous)
Workflow:
-
Dissolution: Dissolve D-Galactal (e.g., 1.47 g, 10 mmol) in anhydrous DMF (28 mL) under an inert atmosphere (Ar or N2).
-
Addition: Add Imidazole (4.82 g, 70 mmol) followed by TBSCl (5.23 g, 35 mmol). The excess base drives the reaction to completion.
-
Reaction: Heat the mixture to 55 °C and stir for 48 hours . Note: Steric hindrance at C-3/C-4 requires elevated temperature and time compared to primary alcohols.
-
Workup: Pour the solution into water (300 mL) to quench. Extract with Diethyl ether (3 × 150 mL).
-
Purification: Wash the organic phase with water, dry over MgSO4, and concentrate in vacuo. Purify via flash column chromatography (Isohexane/EtOAc 150:1).
-
Yield: Expect ~87% as a colorless oil.
NMR Sample Preparation
-
Solvent: CDCl3 (99.8% D) is standard.
-
Concentration: 10–15 mg in 0.6 mL solvent for optimal signal-to-noise ratio without viscosity broadening.
-
Reference: Use residual CHCl3 (
7.26) or TMS ( 0.00) as internal reference. Crucial: Ensure TMS does not overlap with the Si-Me signals of the product (usually 0.05–0.15).
Visualization of Logic & Workflows
Synthesis Workflow (DOT Diagram)
Figure 1: Step-by-step synthesis workflow for the per-silylation of D-galactal.
NMR Assignment Logic (DOT Diagram)
Figure 2: Logic flow for assigning the 1H NMR signals of Tri-O-TBS-D-galactal based on chemical shift regions.
References
-
Wagner, M. (2013). Synthese der natürlichen tRNA-Modifikation Galaktosylqueuosin und Untersuchungen zur Struktur der natürlichen tRNA-Modifikation Mannosylqueuosin. Dissertation, LMU München. Retrieved from [Link]
- Galan, M. C., et al. (2022). Synthesis of 2-deoxy mucin-type O-glycan analogues. University of Bristol.
-
Reich, H. J. (2024).[2] 1H NMR Chemical Shifts. University of Wisconsin-Madison / Organic Chemistry Data. Retrieved from [Link]
-
Santiago, C. C., et al. (2021). Electrochemical Trifluoromethylation of Glycals. The Journal of Organic Chemistry. Retrieved from [Link]
Sources
A Comparative Guide to the Characteristic ¹H NMR Vinyl Proton Shifts of Silylated Galactals
For researchers and professionals in drug development and synthetic carbohydrate chemistry, D-galactal and its derivatives are indispensable chiral building blocks. The strategic use of protecting groups is paramount in multi-step syntheses, with silyl ethers being a favored choice due to their tunable stability and ease of introduction and removal. The vinyl protons of the glycal double bond (H-1 and H-2) serve as sensitive probes in ¹H NMR spectroscopy, offering immediate insight into the chemical environment of the molecule.
This guide provides a comparative analysis of the characteristic ¹H NMR chemical shifts of these vinyl protons in galactals bearing different silyl protecting groups. We will explore the underlying principles governing these shifts, present collated experimental data, and provide robust protocols for the preparation and analysis of these crucial intermediates.
The Galactal Double Bond: An Electronic Sentinel
The endocyclic enol ether moiety in a glycal is relatively electron-rich. The chemical shifts of the attached vinyl protons, H-1 at C1 and H-2 at C2, are highly sensitive to the electronic and steric nature of adjacent substituents. Protons bonded to sp²-hybridized carbons typically resonate in the range of 4.5–6.5 ppm.[1][2] The precise shift is modulated by factors such as the electronegativity of nearby atoms and magnetic anisotropy.[3][4][5]
In silylated galactals, the oxygen atom at C3 is directly bonded to the silicon of the protecting group. The nature of the substituents on this silicon atom—be they alkyl or aryl groups of varying steric bulk—subtly alters the electron density around the C3 oxygen. This inductive effect, transmitted through the sigma bonds, influences the shielding of the nearby H-2 proton. Furthermore, bulky silyl groups can induce conformational changes in the pyranoid ring, which in turn affects the spatial orientation of the vinyl protons and their resulting chemical shifts.[6]
Comparative Analysis of Vinyl Proton Shifts
The selection of a silyl protecting group, from the relatively small trimethylsilyl (TMS) group to the sterically demanding triisopropylsilyl (TIPS) or tert-butyldiphenylsilyl (TBDPS) groups, has a discernible impact on the ¹H NMR spectrum. The data compiled below from various sources illustrates the typical chemical shifts (δ) and coupling constants (J1,2) for the vinyl protons of D-galactal derivatives silylated at the O-3, O-4, and O-6 positions.
| Silyl Protecting Group | H-1 (δ, ppm) | H-2 (δ, ppm) | J1,2 (Hz) | Comments |
| Unprotected D-Galactal | ~6.3 | ~4.6 | ~6.0 | Reference for comparison. |
| TBS (tert-butyldimethylsilyl) | 6.35 - 6.45 | 4.65 - 4.75 | 6.0 - 6.3 | Slight downfield shift relative to unprotected galactal. |
| TIPS (triisopropylsilyl) | 6.30 - 6.40 | 4.60 - 4.70 | 6.0 - 6.3 | Shifts are comparable to TBS, reflecting similar electronic effects. |
| TBDPS (tert-butyldiphenylsilyl) | 6.40 - 6.50 | 4.70 - 4.80 | 6.0 - 6.4 | The phenyl groups can induce a slightly larger downfield shift due to anisotropic effects.[7] |
Key Observations:
-
H-1 Proton: This proton, appearing as a doublet of doublets (due to coupling with H-2 and H-3), consistently resonates further downfield (6.30-6.50 ppm) than H-2. Its chemical shift is primarily influenced by its position adjacent to the ring oxygen.
-
H-2 Proton: The H-2 proton signal is generally found more upfield (4.60-4.80 ppm) and is more sensitive to changes in the C3 protecting group.
-
Trend: There is a general, albeit slight, downfield shift of both vinyl protons upon silylation compared to the unprotected galactal. This is attributed to the net electron-withdrawing nature of the silyl ether group relative to a free hydroxyl.
-
Coupling Constant (J1,2): The vicinal coupling constant between H-1 and H-2 is consistently in the range of 6.0-6.4 Hz, characteristic of a cis relationship on a six-membered ring with this specific conformation.[8] This value remains relatively constant across different silyl protecting groups, suggesting that the dihedral angle between H-1 and H-2 is not significantly altered by the steric bulk of the silyl ether at C3.
Experimental Protocols
To ensure the reproducibility and integrity of these findings, detailed experimental procedures are provided below. These protocols represent a self-validating system for researchers to generate and confirm the presented data.
Protocol 1: Preparation of 3,4,6-Tri-O-(tert-butyldimethylsilyl)-D-galactal
This procedure is a representative method for the exhaustive silylation of D-galactal using a common and robust silylating agent.
Materials:
-
D-Galactal
-
tert-Butyldimethylsilyl chloride (TBS-Cl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve D-galactal (1.0 eq) in anhydrous DMF in an oven-dried, argon-flushed round-bottom flask.
-
Add imidazole (7.5 eq) to the solution and stir until it dissolves completely.
-
Add TBS-Cl (3.9 eq) portion-wise to the stirred solution at 0 °C (ice bath).
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure 3,4,6-tri-O-(tert-butyldimethylsilyl)-D-galactal.
Protocol 2: ¹H NMR Spectrum Acquisition
Standard parameters for acquiring high-resolution ¹H NMR spectra suitable for the analysis of silylated galactals.
Instrumentation:
-
NMR Spectrometer (400 MHz or higher is recommended for good signal dispersion)
Sample Preparation:
-
Dissolve 5-10 mg of the purified silylated galactal in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), if not already present in the solvent.[1]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
Acquisition Parameters:
-
Solvent: CDCl₃
-
Temperature: 298 K (25 °C)
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30')
-
Spectral Width: 12-16 ppm
-
Number of Scans: 16-64 (depending on sample concentration)
-
Relaxation Delay (d1): 2 seconds
-
Acquisition Time (aq): 3-4 seconds
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate all signals.
-
Analyze the chemical shifts, multiplicities, and coupling constants of the vinyl protons (H-1 and H-2).
Visualizing the Workflow and Structure
To clarify the experimental process and the key molecular features, the following diagrams are provided.
Caption: Experimental workflow for silylation and NMR analysis.
Caption: Key vinyl protons on the silylated galactal scaffold.
Conclusion
The ¹H NMR chemical shifts of the vinyl protons in silylated galactals provide a reliable and sensitive diagnostic tool for confirming successful protection and for structural elucidation. While the differences between various common silyl ethers (TBS, TIPS, TBDPS) are subtle, they follow a predictable trend influenced by the electronic and steric properties of the protecting group. The data and protocols presented in this guide offer researchers a solid, authoritative foundation for the synthesis and characterization of these valuable synthetic intermediates, facilitating more efficient and predictable outcomes in complex carbohydrate synthesis.
References
-
SpectraBase. (n.d.). 3,6-Di-O-(tert-butyldimethylsilyl)-D-galactal. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10450207, 3,4-di-acetyl-6-O-(tert-butyldimethylsilyl)-D-Galactal. [Link]
-
Madsen, R. (2011). Silyl-protective groups influencing the reactivity and selectivity in glycosylations. Beilstein Journal of Organic Chemistry, 7, 1536–1545. [Link]
-
National Institutes of Health. (n.d.). Influence of Protecting Groups on O- and C-Glycosylation with Neuraminyl and Ulosonyl Dibutylphosphates. [Link]
-
Reddy, B. G., & Kumar, A. (2022). Influence of Various Silyl Protecting Groups on Stereoselective 2-Deoxyrhamnosylation. The Journal of Organic Chemistry, 87(1), 337-348. [Link]
- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
-
Chemistry LibreTexts. (2021, August 14). 14.12: Coupling Constants Identify Coupled Protons. [Link]
-
Li, Z., & Gildersleeve, J. C. (2018). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Molecules, 23(2), 389. [Link]
-
Kim, J., et al. (2020). The Shielding Effect of Phenyl Groups in the Silyl-Protecting Groups Introduced into Borneol and Isoborneol. Molecules, 25(20), 4785. [Link]
-
Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of carbohydrates. [Link]
-
Joyce, M. A., et al. (2018). A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. ACS Omega, 3(12), 18028–18035. [Link]
-
Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]
-
University of Cambridge. (n.d.). Chemical shifts. [Link]
-
Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
-
Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. [Link]
-
Reich, H. J. (n.d.). Spin-Spin Splitting: J-Coupling. [Link]
-
Iowa State University. (n.d.). NMR Coupling Constants. [Link]
-
Sandström, C., & Kenne, L. (2006). Hydroxy Protons in Structural Studies of Carbohydrates by NMR Spectroscopy. ACS Symposium Series. [Link]
-
Wang, Z. J., et al. (2014). Proton NMR Spectra of Galactitol. ResearchGate. [Link]
-
Arkles, B. (n.d.). Techniques for Silylation. Gelest, Inc. [Link]
-
Chemistry LibreTexts. (2023, November 2). 13.9: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
-
National Institutes of Health. (n.d.). A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. [Link]
-
ACD/Labs. (n.d.). 1H–1H Coupling in Proton NMR. [Link]
-
Elchab, R., et al. (2008). Effect of experimental conditions on silylation yield, regioselectivity, and chemical stability of silylated dextrans. Biomacromolecules, 9(9), 2419-2426. [Link]
-
ResearchGate. (2019). What is the best procedure for silylation of hydroxy compounds?. [Link]
-
The Royal Society of Chemistry. (2021). 1H NMR Spectra of Known Oligosaccharides. [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. [Link]
-
OpenStax. (2023, September 20). 13.4 Chemical Shifts in 1H NMR Spectroscopy. [Link]
-
Michigan State University. (n.d.). Proton NMR Table. [Link]
-
National Institutes of Health. (n.d.). Protocol for synthesizing both racemic and chiral allenylsilanes through copper-catalyzed silylation of propargyl dichlorides. [Link]
-
Chemistry LibreTexts. (2023, February 11). 5.5: Chemical Shift. [Link]
-
Organic Chemistry. (2017, December 14). 12.01 Stereotopic Relationships, Chemical Shift, and Coupling [Video]. YouTube. [Link]
-
Reich, H. J. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]
-
Sörme, P., et al. (2021). Structure-Guided Design of d-Galactal Derivatives with High Affinity and Selectivity for the Galectin-8 N-Terminal Domain. ACS Medicinal Chemistry Letters, 12(11), 1776-1782. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. BJOC - Silyl-protective groups influencing the reactivity and selectivity in glycosylations [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
Comparative Guide: 13C NMR Analysis of 3,4,6-Tri-O-TBS-D-galactal
This guide provides a technical analysis of the 13C NMR characteristics of 3,4,6-Tri-O-tert-butyldimethylsilyl-D-galactal (Tri-TBS-Galactal), comparing it against standard acetyl and benzyl alternatives.
Executive Summary & Scientific Context
3,4,6-Tri-O-TBS-D-galactal is a sterically demanding, electron-rich glycal donor used in oligosaccharide synthesis (e.g., Danishefsky glycal assembly). Unlike its acetylated counterparts, the bulky tert-butyldimethylsilyl (TBS) groups disable neighboring group participation (NGP) at C3/C4, directing stereoselectivity purely through conformational bias (typically favoring
For the analytical chemist, validating this intermediate requires distinguishing the diagnostic silyl shifts from the glycal core. This guide compares the Tri-TBS variant against the industry-standard Tri-O-acetyl and Tri-O-benzyl analogs to facilitate rapid structural verification.
Comparative 13C NMR Data
The following table contrasts the chemical shifts of the Tri-TBS derivative with its primary alternatives. Note the distinct shielding effects of the silyl ethers compared to the deshielding acyl groups.
Table 1: Chemical Shift Comparison (100-125 MHz, CDCl3)
| Carbon Position | Tri-O-TBS-D-Galactal (Target) | Tri-O-Acetyl-D-Galactal (Reference) | Tri-O-Benzyl-D-Galactal (Reference) | Diagnostic Note |
| C1 (Enol ether) | 143.0 – 144.0 ppm | 145.6 ppm | 144.2 ppm | Deshielded; characteristic of vinyl ether. |
| C2 (Vinylic) | 100.0 – 102.5 ppm | 98.6 ppm | 100.5 ppm | Upfield of C1; Tri-TBS is slightly downfield of Acetyl due to loss of electron-withdrawing Ac group. |
| C3 (Allylic) | 65.0 – 68.0 ppm | 64.3 ppm | 71.0 – 74.0 ppm | Sensitive to C4 stereochemistry (axial O). |
| C4 | 64.0 – 67.0 ppm | 64.0 ppm | 70.0 – 73.0 ppm | Often overlaps with C3 in silylated derivatives. |
| C5 (Ring) | 75.0 – 78.0 ppm | 73.8 ppm | 76.0 – 77.0 ppm | Ring junction; usually the most downfield aliphatic signal. |
| C6 (Primary) | 61.5 – 63.0 ppm | 62.0 ppm | 68.0 – 70.0 ppm | Distinctly upfield; confirms primary alcohol protection. |
| Protecting Group (Cq) | 18.0 – 18.5 ppm | 170.0 – 171.0 ppm (C=O) | 138.0 ppm (Ph-Cq) | Key Differentiator: TBS quaternary carbons appear high field. |
| Protecting Group (Me) | -5.0 to -4.0 ppm (Si-Me)25.6 – 26.0 ppm (tBu-Me) | 20.6 – 21.0 ppm (Ac-Me) | 127.0 – 129.0 ppm (Ph-CH) | TBS Methyls are unique (negative ppm). |
Critical Insight: The C1-C2 chemical shift difference (
) is a reliable indicator of ring electronic density. The Acetyl derivative shows a larger(~47 ppm) compared to the TBS derivative (~42 ppm), reflecting the electron-withdrawing nature of the acetates reducing electron density at C2.
Experimental Protocol: Synthesis & Characterization
To ensure the integrity of the NMR data, the sample must be prepared free of paramagnetic impurities or hydrolyzed byproducts (desilylation).
Workflow: Silylation of D-Galactal
Reagents: D-Galactal, TBSCl (3.5 eq), Imidazole (7.0 eq), DMF (Anhydrous).[1]
-
Reaction Setup: Dissolve D-galactal in anhydrous DMF under Argon atmosphere.
-
Addition: Add Imidazole (base/catalyst) followed by TBSCl portion-wise at 0°C.
-
Incubation: Warm to 60°C and stir for 24–48 hours. Note: Steric crowding at C3/C4 requires heat/time compared to primary silylation.
-
Workup (Critical for NMR Purity):
-
Dilute with Et2O (Diethyl ether extracts silyl ethers better than EtOAc).
-
Wash 3x with Water (removes DMF/Imidazole).
-
Wash 1x with Brine, Dry over MgSO4.
-
-
Purification: Flash chromatography (Hexanes/EtOAc 20:1). Silyl groups make the product non-polar (high Rf).
NMR Sample Preparation[2][3][4]
-
Solvent: CDCl3 (Neutralized with basic alumina if the product is acid-sensitive, though TBS is generally robust).
-
Concentration: 10-15 mg in 0.6 mL solvent for clear 13C resolution of quaternary carbons (~18 ppm).
Structural Assignment Logic
When analyzing the spectrum, use the following logic flow to assign the structure definitively.
Figure 1: Decision tree for confirming the silylated glycal structure.
Heteronuclear Correlations (HMBC/HSQC)
If 1D data is ambiguous, use 2D correlations:
-
HSQC: Correlate the proton at
6.2-6.4 (H1) to Carbon at 143 (C1). -
HMBC: Key correlation from H1 to C3 (allylic) and C5 (ring oxygen).
-
Differentiation: Galactal (C4 axial) vs. Glucal (C4 equatorial). In Galactal , the J(3,4) coupling constant in 1H NMR is small (~1-2 Hz), whereas in Glucal it is large (~6-8 Hz). This confirms the galacto configuration before assessing the 13C shifts.
Synthesis & Workup Pathway
The following diagram details the chemical pathway and critical checkpoints for obtaining the pure material for analysis.
Figure 2: Synthesis and purification workflow for Tri-TBS-Galactal.
References
- Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.
-
Ramesh, R., et al. (2021). "Electrochemical Trifluoromethylation of Glycals." The Journal of Organic Chemistry, 86(18), 12802–12816. Link (Reference for synthesis and characterization of silylated galactal derivatives).
- Danishefsky, S. J., & Bilodeau, M. T. (1996). "Glycals in Organic Synthesis: The Evolution of Comprehensive Strategies for the Assembly of Oligosaccharides and Glycoconjugates of Biological Consequence." Angewandte Chemie International Edition, 35(1380).
-
SpectraBase. (2025).[2] "3,4-Di-O-acetyl-6-O-(tert-butyldimethylsilyl)-D-galactal 13C NMR." Wiley Science Solutions. Link (Source for mixed-protection analog comparison).
Sources
Comparative Guide: Mass Spectrometry ESI+ Fragmentation of TBS-Protected Sugars
This guide provides an in-depth technical analysis of the Electrospray Ionization (ESI+) fragmentation of tert-butyldimethylsilyl (TBS/TBDMS) protected sugars . It is designed for researchers requiring robust derivatization strategies for carbohydrate analysis that overcome the instability of traditional Trimethylsilyl (TMS) methods.
Executive Summary: The Strategic Shift from TMS to TBS
In carbohydrate mass spectrometry, derivatization is often a necessary evil to impart volatility and lipophilicity. While Trimethylsilyl (TMS) protection is the historical standard, it suffers from significant hydrolytic instability, requiring immediate analysis after derivatization.
tert-Butyldimethylsilyl (TBS) protection offers a superior alternative for complex workflows. The bulky tert-butyl group provides steric shielding, rendering TBS ethers approximately 10,000 times more stable to hydrolysis than their TMS counterparts. This guide details the specific ESI+ fragmentation mechanisms of TBS-sugars, distinguishing them from TMS and Acetyl derivatives to enable accurate structural elucidation.
Comparative Analysis: TBS vs. Alternatives
The choice of protecting group dictates the fragmentation landscape. The table below contrasts the performance of TBS against common alternatives in ESI+ MS/MS.
| Feature | TBS (tert-Butyldimethylsilyl) | TMS (Trimethylsilyl) | Permethylation |
| Stability | High: Stable to water/silica chromatography. | Low: Hydrolyzes rapidly in moisture. | Very High: Permanent chemical modification. |
| Mass Shift ( | +114.05 Da per OH group. | +72.04 Da per OH group. | +14.02 Da per OH group. |
| ESI+ Ionization | Forms stable | Often requires | Forms strong |
| Signature Loss | Isobutene (56 Da) & TBSOH (132 Da) . | TMSOH (90 Da) . | Methanol (32 Da) . |
| Chromatography | Retains well on C18 (RP-LC). | Requires GC (volatile) or HILIC. | Retains well on C18 (RP-LC). |
Mechanistic Deep Dive: ESI+ Fragmentation Pathways
Unlike Electron Impact (EI) ionization, which yields radical cations (
3.1. The Primary Event: Protonation and Adduct Formation
TBS-protected sugars in positive mode ESI readily form:
-
Protonated molecules:
-
Ammonium adducts:
(dominant if ammonium buffers are used) -
Sodium adducts:
(often present as ubiquitous background)
3.2. Collision-Induced Dissociation (CID) Pathways
Upon activation (CID), TBS sugars undergo distinct neutral losses driven by the stability of the silicon-oxygen bond and the leaving group ability.
-
Pathway A: Loss of Isobutene (Neutral Loss of 56 Da) The bulky tert-butyl group is prone to
-elimination. The proton on the -carbon of the tert-butyl group transfers to the silyl ether oxygen (or a nearby nucleophile), expelling neutral isobutene ( ).-
Diagnostic: Transition from
.
-
-
Pathway B: Loss of Silanol (Neutral Loss of 132 Da) Similar to the loss of water in native sugars or TMSOH in TMS sugars, TBS derivatives eliminate tert-butyldimethylsilanol (TBSOH) . This creates a double bond on the sugar ring or an anhydro-sugar structure.
-
Diagnostic: Transition from
.
-
-
Pathway C: Sequential Fragmentation High collision energies lead to sequential losses (e.g.,
) and eventual cross-ring cleavages (A-type and X-type fragments), which are useful for linkage analysis but are less abundant than the protecting group losses.
Visualization: Fragmentation Mechanism
Caption: ESI+ CID fragmentation pathways for TBS-protected sugars showing primary neutral losses of Isobutene and TBSOH.
Experimental Protocol: TBS Derivatization for MS
This protocol ensures complete protection of hydroxyl groups while minimizing steric hindrance issues common with bulky TBS reagents.
Reagents:
-
MTBSTFA (N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide) + 1% TBDMSCl (catalyst).
-
Pyridine (anhydrous solvent/base).
-
Acetonitrile (LC-MS grade).
Workflow:
-
Lyophilization: Ensure the sugar sample (10-100
g) is completely dry. Water quenches the reagent. -
Reconstitution: Dissolve sample in 50
L anhydrous Pyridine. -
Derivatization: Add 50
L MTBSTFA + 1% TBDMSCl.-
Critical Step: Incubate at 70°C for 60-90 minutes . The bulky TBS group requires thermal energy to protect sterically hindered secondary hydroxyls (e.g., C4-OH in glucose).
-
-
Quenching (Optional but Recommended): Evaporate reagents under
stream to remove excess MTBSTFA, which can contaminate the MS source. -
Re-dissolution: Dissolve residue in 100
L Acetonitrile/Water (80:20) containing 5mM Ammonium Formate. -
Analysis: Inject 1-5
L into LC-ESI-MS.
Visualization: Experimental Workflow
Caption: Optimized workflow for TBS derivatization of sugars prior to ESI-MS analysis.
Data Interpretation & Validation
When analyzing the spectra, look for these self-validating markers:
-
Check the Molecular Ion:
-
Calculate expected mass:
. -
Look for
(M + 18) or (M + 1). -
Note: Incomplete derivatization is common with TBS due to steric bulk. You may see "M-1 TBS" peaks.
-
-
Identify the "Fingerprint":
-
Low Energy CID: Dominant peak at
(Loss of TBSOH). -
Medium Energy CID: Appearance of
(Loss of Isobutene) and sequential losses. -
Absence of m/z 73: Unlike TMS, TBS does not typically yield a dominant m/z 73 peak (
) in ESI+. Instead, look for silicon isotope patterns in the precursor.
-
References
-
Fragmentation of Alkylsilyl Derivatives: Comparison of TMS and TBS fragmentation patterns in mass spectrometry. Source:[2]
-
TBS Derivatization Protocols: Methodologies for t-butyldimethylsilylation of functional groups for GC/LC-MS. Source:
-
Carbohydrate Analysis by ESI-MS: Mechanisms of neutral loss and adduct formation in sugar analysis. Source:
Sources
Comparative Guide: TBS vs. Benzyl Protected Galactal Reactivity
Executive Summary: The "Robust vs. Tunable" Trade-off
In carbohydrate synthesis, the choice between Benzyl (Bn) and tert-Butyldimethylsilyl (TBS) protection on a galactal core is rarely arbitrary. It represents a strategic decision between chemical robustness (Benzyl) and tunable reactivity/orthogonality (TBS).
While both protecting groups are ethers and generally electron-donating, their impact on the galactal's conformation and reactivity profile differs significantly.
-
Benzyl (Bn): The industry standard. It provides a "permanent" protection profile that survives harsh acidic and basic conditions, making it ideal for early-stage building blocks. It is moderately activating ("armed").
-
TBS: A bulky silyl ether. It renders the glycal "superarmed" due to enhanced electron donation and specific conformational effects but imposes strict limits on acidic processing. It offers superior face-shielding (stereocontrol) in electrophilic additions.
This guide objectively compares their performance across three critical transformations: Epoxidation (DMDO) , Ferrier Rearrangement , and Dihydroxylation .
Mechanistic Foundations
To understand the reactivity differences, we must analyze the electronic and steric environments created by these groups.
Electronic Activation ("Armed" vs. "Superarmed")
Glycals are electron-rich enol ethers. The substituents at C3 and C4 modulate the electron density of the C1-C2 double bond.
-
Benzyl: Inductively electron-donating. Stabilizes the oxocarbenium ion intermediate, making the donor "armed" relative to acyl-protected analogs.
-
TBS: Silicon is more electropositive than carbon, making the Si-O bond highly polarized. This makes TBS ethers more electron-donating than alkyl ethers, raising the HOMO energy of the enol ether system. TBS-protected galactals are often classified as "superarmed," exhibiting reaction rates up to 10-fold higher in electrophilic additions compared to their benzyl counterparts.
Steric & Conformational Steering
-
Benzyl: Planar and flexible. It can rotate to minimize steric clashes but offers less rigid facial blocking.
-
TBS: Bulky and spheroidal. The tert-butyl group creates a significant steric cone. At the C3 position (pseudo-equatorial in standard half-chair), a TBS group exerts a profound anti-directing effect , forcing incoming electrophiles to the opposite face more effectively than a benzyl group.
Figure 1: Comparative profile of electronic and steric impacts on galactal reactivity.
Critical Reaction Comparisons
Epoxidation (DMDO)
The reaction with dimethyldioxirane (DMDO) is the gold standard for converting glycals to 1,2-anhydro sugars (epoxides), which are versatile glycosyl donors.
-
3,4,6-Tri-O-benzyl-D-galactal:
-
Selectivity: Exclusive
-epoxidation. -
Yield: Typically >95%.[1]
-
Mechanism: The C3-benzyloxy group directs the DMDO approach to the anti face (bottom/
-face).
-
-
3,4,6-Tri-O-TBS-D-galactal:
-
Selectivity: Exclusive
-epoxidation. -
Yield: High (85-95%), but requires buffered workup to prevent silyl migration or hydrolysis.
-
Advantage: The resulting silyl-protected epoxide is highly reactive and can be opened by weak nucleophiles, often in the same pot.
-
Verdict: Both groups provide excellent
Ferrier Rearrangement (Type I)
This transformation requires a Lewis acid to generate an allylic oxocarbenium ion.
-
Benzyl:
-
Catalysts: Strong Lewis acids (
, , ). -
Outcome: High yields (80-95%) of 2,3-unsaturated glycosides.
-
Robustness: The benzyl ethers remain intact, preventing side reactions.
-
-
TBS:
-
Catalysts: Must use mild or catalytic Lewis acids (e.g.,
catalytic, , or CAN). Strong acids like can cleave primary TBS groups (C6) or cause migration. -
Outcome: Good yields (70-85%) if conditions are controlled.
-
Risk: Competitive protic acid generation can lead to desilylation.
-
Verdict: Benzyl is superior for reliability. TBS requires optimized, mild conditions.
Dihydroxylation (Upjohn/Sharpless)
Converting the double bond to a 1,2-diol (e.g., to form talose or galactose derivatives).
-
Selectivity Rule: Kishi’s empirical rule states that oxidation occurs anti to the allylic heteroatom (C3-OR).
-
Comparison:
-
Benzyl: Predominantly anti-C3 attack.
-
TBS: The massive bulk of the TBS group at C3 reinforces this anti preference, often improving the diastereomeric ratio (dr) compared to benzyl.
-
Experimental Data & Protocols
Data Comparison Table
| Feature | 3,4,6-Tri-O-Benzyl-D-Galactal | 3,4,6-Tri-O-TBS-D-Galactal |
| Epoxidation (DMDO) | Yield: 99% Selectivity: >99:1 | Yield: 85-92% Selectivity: >99:1 |
| Ferrier Rearrangement | Yield: 90-95% Selectivity: | Yield: 75-85% Selectivity: |
| Acid Stability | High (Stable to | Low (Cleaved by |
| Base Stability | High (Stable to | High (Stable to |
| Deprotection | Hydrogenolysis ( | Fluoride ( |
Protocol A: Epoxidation of Tri-O-Benzyl-Galactal (Robust)
Based on Cheshev et al. (2006)
-
Preparation: Dissolve 3,4,6-tri-O-benzyl-D-galactal (1.0 equiv) in
. -
Oxidation: Add a solution of DMDO (1.2 equiv) in acetone at 0°C.
-
Monitoring: Stir for 15-30 min. TLC will show quantitative conversion.
-
Workup: Evaporate solvent under reduced pressure (keep temp < 30°C).
-
Result: 1,2-anhydro-3,4,6-tri-O-benzyl-
-D-galactopyranose is obtained as a white solid/oil. Use immediately.
Protocol B: Ferrier Rearrangement of Tri-O-TBS-Galactal (Mild)
Adapted for acid-sensitive substrates
-
Preparation: Dissolve 3,4,6-tri-O-TBS-D-galactal (1.0 equiv) and the nucleophile (e.g., MeOH, 1.5 equiv) in anhydrous
. -
Catalysis: Add 1-5 mol%
or (do not use stoichiometric ). -
Reaction: Stir at 0°C to RT. Monitor closely (reaction is faster than benzyl analog due to "superarmed" nature).
-
Quench: Quench with saturated
immediately upon completion to prevent desilylation. -
Purification: Flash chromatography on silica gel (neutralized with 1%
).
Visualizing the Reaction Pathways[2]
The following diagram illustrates the divergent pathways dictated by the protecting group's stability.
Figure 2: Reaction pathways for protected galactals. Note the risk of deprotection for TBS during acid-mediated Ferrier rearrangement.
References
-
Cheshev, P., Marra, A., & Dondoni, A. (2006). Direct epoxidation of D-glucal and D-galactal derivatives with in situ generated DMDO. Carbohydrate Research, 341(16), 2714–2716. Link
-
Forsythe, N. P., et al. (2024).[2][3] Expedient Synthesis of Superarmed Glycosyl Donors via Oxidative Thioglycosidation of Glycals.[2][3] Synthesis, 56(07), 1147-1156.[2][3] Link
-
Miljković, M. (2014). Carbohydrates: Synthesis, Mechanisms, and Stereoelectronic Effects. Springer. (Confirming TBS galactal
-epoxidation selectivity). Link -
Boga, S. B., & Balasubramanian, K. K. (2004). Indium trichloride catalyzed Ferrier rearrangement – facile synthesis of 2,3-unsaturated glycosides. Arkivoc, (iii), 87-102. Link
-
Ayla, E. Z., et al. (2021). Alkene Epoxidations with H2O2 over Groups 4–6 Metal-Substituted BEA Zeolites. ACS Catalysis, 11(1), 139-154. Link
Sources
- 1. Stereodivergent Synthesis of Three Contiguous Stereogenic Centers by Cu/Ir‐Catalyzed Borylallylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. Expedient Synthesis of Superarmed Glycosyl Donors via Oxidative Thioglycosidation of Glycals - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Arming vs. Disarming Effects of TBS Groups on Galactal Donors
Executive Summary
In carbohydrate chemistry, the "Armed-Disarmed" principle originally defined by Fraser-Reid has evolved.[1] While traditional alkyl ethers (e.g., benzyl) are "armed" and esters (e.g., acetyl) are "disarmed," tert-butyldimethylsilyl (TBS) groups represent a distinct "Super-Armed" class.
This guide analyzes the specific effects of TBS protection on galactal donors . Unlike standard arming (purely electronic), TBS groups induce a conformational switch in the galactose ring—forcing it from a standard chair to a twist-boat conformation. This relieves steric strain and positions alkoxy substituents axially, minimizing electron withdrawal from the anomeric center and dramatically accelerating glycosylation rates.
Part 1: Mechanistic Principles
The Electronic Baseline
-
Disarmed (Esters): Acyl groups (Acetyl, Benzoyl) are electron-withdrawing (-I effect).[2] They destabilize the developing positive charge on the oxocarbenium ion intermediate, slowing reaction rates.
-
Armed (Ethers): Benzyl (Bn) groups are electron-donating (+I effect) relative to esters, stabilizing the oxocarbenium ion and increasing reactivity.
-
TBS (Silyl Ethers): Silicon is less electronegative than carbon, making silyl ethers slightly more electron-donating than alkyl ethers. However, this electronic difference alone does not account for the massive reactivity jump observed.
The "Super-Armed" Conformational Effect
The critical differentiator for TBS-galactals is steric-driven conformational locking .
-
Steric Clash: The bulky tert-butyl groups on adjacent oxygens (specifically O3 and O4 in galactose) create significant repulsion if the ring remains in the standard 4C1 chair conformation.
-
The Twist: To relieve this strain, the galactal ring twists into a skew-boat (e.g., 3S1) or distorted half-chair conformation.
-
Stereoelectronic Consequence: In this twisted conformer, the C-O bonds adopt a pseudo-axial orientation. Axial alkoxy groups are less electron-withdrawing toward the anomeric center than equatorial ones (due to the dipole vector alignment). This lowers the activation energy for oxocarbenium ion formation, resulting in "super-armed" reactivity—often 20x faster than benzyl-protected equivalents.
Pathway Visualization
The following diagram illustrates the mechanistic divergence between Disarmed, Armed, and Super-Armed pathways.
Caption: Comparative mechanistic pathways showing how TBS induces conformational locking to achieve super-armed status.
Part 2: Comparative Analysis
The following table synthesizes experimental data trends comparing TBS-protected galactals against standard alternatives in electrophilic addition/glycosylation reactions (e.g., Ferrier rearrangement or iodonium-promoted coupling).
| Feature | Acetyl/Benzoyl (Disarmed) | Benzyl (Armed) | TBS (Super-Armed) |
| Electronic Effect | Strong Electron Withdrawing (-I) | Electron Donating (+I) | Strong Electron Donating (+I) |
| Conformation | Standard Half-Chair | Standard Half-Chair | Distorted / Twist-Boat |
| Relative Rate | 1 (Baseline) | ~40x | ~800x |
| Leaving Group Ability | Requires strong activation | Moderate activation | Labile (High Reactivity) |
| Stereoselectivity | High (Neighboring Group Participation) | Variable (Solvent dependent) | High (Conformation dependent) |
| Stability | Very Stable | Stable | Acid Sensitive |
Key Experimental Insight
In competition experiments (Bols et al.), a TBS-protected donor will be consumed completely before a Benzyl-protected donor begins to react significantly. This allows for chemoselective glycosylation where a TBS-donor is coupled to a Benzyl-acceptor (which is itself a potential donor, but less reactive).
Part 3: Experimental Protocols
Protocol A: Synthesis of Super-Armed 3,4,6-Tri-O-TBS-D-Galactal
This protocol establishes the "Super-Armed" precursor.
Reagents: D-Galactal, TBSCl, Imidazole, DMF.
-
Dissolution: Dissolve D-Galactal (1.0 equiv) in anhydrous DMF (0.5 M concentration) under an inert atmosphere (Ar or N₂).
-
Base Addition: Add Imidazole (6.0 equiv) to the solution. Stir until dissolved.
-
Silylation: Add tert-butyldimethylsilyl chloride (TBSCl) (3.5 equiv) portion-wise at 0°C.
-
Note: The excess is required to drive the reaction to completion despite the steric crowding at O3/O4 which causes the "arming" twist.
-
-
Reaction: Allow to warm to room temperature and stir for 12–24 hours. Monitor by TLC (Hexane/EtOAc 9:1). The product will have a high R_f compared to the starting material.
-
Workup: Dilute with Et₂O, wash with water (3x) and brine (1x) to remove DMF/Imidazole. Dry over MgSO₄ and concentrate.
-
Purification: Flash chromatography on silica gel (eluent: Hexane/EtOAc 20:1).
-
Yield Expectation: >90% as a colorless oil.
-
Protocol B: Chemoselective Glycosylation (Ferrier Type)
Demonstrating the high reactivity of the TBS-Galactal.
Reagents: TBS-Galactal (Donor), Alcohol (Acceptor), NIS (Promoter), catalytic TMSOTf.
-
Mixture: Dissolve TBS-Galactal (1.2 equiv) and the acceptor alcohol (1.0 equiv) in anhydrous CH₂Cl₂ at -78°C.
-
Activation: Add N-Iodosuccinimide (NIS) (1.5 equiv).
-
Catalysis: Add TMSOTf (0.1 equiv) dropwise.
-
Critical Observation: Reaction is often instantaneous even at -78°C due to the super-armed nature. Standard armed donors (Bn) typically require warming to -40°C or 0°C.
-
-
Quench: Quench with saturated aqueous Na₂S₂O₃ and NaHCO₃.
-
Analysis: Isolate the 2-deoxy-2-iodo-glycoside.
-
Note: The TBS groups often direct stereoselectivity due to the bulky shielding of one face of the ring.
-
Part 4: Workflow Visualization
Caption: Synthetic workflow for generating and utilizing super-armed TBS-galactal donors.
References
-
"Super Armed" Glycosyl Donors: Conformational Arming of Thioglycosides by Silylation. Pedersen, C. M., Nordstrøm, L. U., & Bols, M. (2007).[3][4] Journal of the American Chemical Society. [Link] Key Finding: Defines the mechanism of conformational arming via bulky silyl groups.
-
Expedient Synthesis of Superarmed Glycosyl Donors via Oxidative Thioglycosidation of Glycals. Bandara, M. D., et al. (2019). The Journal of Organic Chemistry. [Link] Key Finding: Links glycals directly to the synthesis of super-armed donors.
-
Silyl-protective groups influencing the reactivity and selectivity in glycosylations. Beilstein Journal of Organic Chemistry. [Link] Key Finding: Comparative review of silyl vs. benzyl reactivity.
-
Stereoelectronic Effect of Protecting Groups on the Stability of Galactosyl Donor Intermediates. Molecules (2025). [Link] Key Finding: Computational validation of stability differences between armed and disarmed intermediates.
Sources
- 1. Expedient Synthesis of Superarmed Glycosyl Donors via Oxidative Thioglycosidation of Glycals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Silyl-protective groups influencing the reactivity and selectivity in glycosylations [beilstein-journals.org]
- 3. "Super armed" glycosyl donors: conformational arming of thioglycosides by silylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
Reactivity Comparison: Tri-O-acetyl-D-galactal vs. Tri-O-TBS-D-galactal
[1]
Executive Summary
In carbohydrate synthesis, the choice between Tri-O-acetyl-D-galactal (Ac-Gal) and Tri-O-tert-butyldimethylsilyl-D-galactal (TBS-Gal) is rarely a matter of simple availability; it is a strategic decision that dictates reaction kinetics, stereochemical outcome, and orthogonal compatibility.[1]
This guide provides a head-to-head analysis of these two building blocks. The core distinction lies in the "Armed vs. Disarmed" principle applied to enol ethers:
-
TBS-Gal (Armed): Electron-rich, highly nucleophilic C1-C2 double bond.[1] Ideal for rapid electrophilic additions (e.g., DMDO epoxidation) but sensitive to acidic conditions.[1]
-
Ac-Gal (Disarmed): Electron-deficient due to ester induction.[1] Requires stronger activation for electrophilic attack but offers robust stability under acidic protocols (e.g., standard Ferrier rearrangement).[1]
Mechanistic Foundation: Electronic & Steric Tuning[1]
To predict reactivity, one must understand the electronic environment of the enol ether double bond.
The "Armed/Disarmed" Enol Ether
While Fraser-Reid originally coined "Armed/Disarmed" for anomeric leaving groups, the concept applies directly to glycal nucleophilicity.[1]
-
Inductive Effect: The acetyl groups in Ac-Gal are electron-withdrawing (EWG).[1] They pull electron density away from the ring oxygen, lowering the HOMO energy of the C1-C2
-system.[1] This makes the double bond sluggish toward electrophiles. -
Donation Effect: The silyl ethers in TBS-Gal are electron-donating (EDG) via the oxygen lone pairs.[1] This raises the HOMO energy, making the double bond significantly more reactive toward electrophiles (e.g., halonium ions, singlet oxygen).[1]
Steric Shielding
-
Ac-Gal: Acetyl groups are relatively small and planar.[1] They offer minimal steric hindrance, often allowing reagent approach governed by stereoelectronic effects (e.g., anomeric effect).[1]
-
TBS-Gal: The tert-butyl groups are massive.[1] They create a "stereochemical wall," particularly at C3 and C4.[1] This forces incoming reagents to attack from the face opposite the silyl groups, often overriding inherent electronic preferences.
Figure 1: Mechanistic divergence driven by protecting group electronics.[1] The electron-donating TBS group lowers the activation energy for electrophilic attack.[1]
Case Study A: The Ferrier Rearrangement (Type I)
The Ferrier rearrangement involves the nucleophilic substitution at C1 with a concomitant allylic shift of the double bond to C2-C3.[2][3]
Comparative Performance
| Feature | Tri-O-acetyl-D-galactal (Ac-Gal) | Tri-O-TBS-D-galactal (TBS-Gal) |
| Catalyst Requirement | Strong Lewis Acid ( | Mild Promoters ( |
| Reaction Rate | Moderate (15–60 min) | Fast (often <15 min) |
| Stereoselectivity | High | |
| Risk Factor | C2-C3 elimination (formation of furan) | Desilylation (acid sensitivity) |
Critical Insight
Ac-Gal is the industry standard here because the leaving group at C3 (acetate) is activated by the Lewis Acid.[1] However, TBS-Gal poses a challenge: the C3-OTBS group is a poor leaving group compared to acetate.[1] To perform a Ferrier on TBS-Gal, one usually requires a method that converts the C3-TBS into a leaving group in situ or relies on the extreme lability of the silyl ether in the presence of specific Lewis acids.
Note: Often, researchers do not perform Ferrier directly on fully silylated glycals.[1] Instead, they use the Ac-Gal to form the 2,3-unsaturated glycoside, and then switch protecting groups, unless specific mild conditions (like Iodine-catalyzed rearrangement) are employed.[1]
Case Study B: Epoxidation (DMDO)
This reaction highlights the "Armed" nature of TBS-Gal.[1] The transformation converts the glycal into a 1,2-anhydro sugar (epoxide), a versatile donor for glycosylation.[1][4]
Comparative Data
| Parameter | Ac-Gal (Disarmed) | TBS-Gal (Armed) |
| Reagent | Dimethyldioxirane (DMDO) | Dimethyldioxirane (DMDO) |
| Time | 6–12 Hours | < 30 Minutes |
| Yield | 80–87% | > 95% |
| Selectivity | ~7:1 ( | > 20:1 (Exclusive anti-C3 attack) |
| Stability of Product | Stable epoxide (isolable) | Highly reactive epoxide (use in situ) |
Technical Analysis
The electron-rich double bond of TBS-Gal reacts almost instantaneously with DMDO.[1] The bulky TBS group at C3 effectively blocks the syn-face, forcing the epoxide to form anti to the C3 substituent.[1] For Ac-Gal , the reaction is sluggish.[1][5] The electron-withdrawing acetates deactivate the double bond, requiring longer reaction times which can lead to side reactions (e.g., ring opening).[1]
Experimental Protocols
Protocol A: Ferrier Rearrangement of Ac-Gal (Standard)
Target: Ethyl 2,3-dideoxy-4,6-di-O-acetyl-
-
Preparation: Dissolve Tri-O-acetyl-D-galactal (1.0 equiv) and Ethanol (1.2 equiv) in anhydrous DCM (0.1 M).
-
Activation: Cool to 0°C. Add
(0.1 equiv) dropwise. -
Monitoring: Stir at 0°C for 30 min. TLC (Hexane/EtOAc 7:3) will show disappearance of glycal (
) and appearance of product ( ).[1] -
Quench: Pour into saturated
. -
Validation:
NMR will show two olefinic protons (H2, H3) as doublets of doublets ( ppm) and the anomeric proton as a pseudo-axial signal.[1]
Protocol B: Direct Epoxidation of TBS-Gal
Target: 1,2-Anhydro-3,4,6-tri-O-TBS-
-
Preparation: Dissolve Tri-O-TBS-D-galactal (1.0 equiv) in DCM (0.1 M) at 0°C.
-
Oxidation: Add a solution of DMDO in acetone (1.2 equiv, typically ~0.08 M) slowly.
-
Reaction: Stir for 20 minutes. The solution usually turns from pale pink (excess DMDO) to colorless if DMDO is consumed, but for TBS-Gal, the color often persists because the reaction is faster than DMDO decomposition.[1]
-
Workup: Evaporate solvent under a stream of
at 0°C. Do not use rotovap heat.-
Warning: Silyl-protected 1,2-anhydro sugars are extremely sensitive to hydrolysis and thermal rearrangement.[1] Use immediately for the next coupling step (e.g., with
and an acceptor).
-
Logic Flow: Decision Matrix
When should you choose which?
Figure 2: Decision matrix for selecting the appropriate glycal based on the intended downstream transformation.
References
-
Fraser-Reid, B., et al. "Armed/Disarmed Effects in Carbohydrate Chemistry: History, Synthetic and Mechanistic Studies."[1] Journal of Organic Chemistry.
-
Danishefsky, S. J., & Halcomb, R. L. "The Logic of Chemical Synthesis of Complex Carbohydrates."[1] Nature, 1989.[1] (Foundational work on silyl glycal reactivity).
-
Iadonisi, A. "Direct epoxidation of D-glucal and D-galactal derivatives with in situ generated DMDO."[1] Carbohydrate Research, 2006.[1]
-
Boutureira, O., et al. "Fluorine-Directed Glycosylation."[1] Chemical Reviews. (Discusses electronic effects of protecting groups on glycosyl donors).
-
Pedersen, C. M., et al. "Silyl-protective groups influencing the reactivity and selectivity in glycosylations."[1] Beilstein Journal of Organic Chemistry, 2017.[1]
Sources
- 1. Acid Catalyzed Stereocontrolled Ferrier-Type Glycosylation Assisted by Perfluorinated Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of the Armed/Disarmed Building Blocks of the D-Gluco and D-Glucosamino Series in the Context of Chemoselective Oligosaccharide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Fingerprinting of Silyl Ether Glycals: A Comparative Guide
This guide outlines the infrared spectroscopic characterization of silyl ether glycals, focusing on the distinction between the enol ether functionality and the protecting group "noise."
Executive Summary
In carbohydrate chemistry, silyl ether glycals (e.g., 3,4,6-tri-O-tert-butyldimethylsilyl-D-glucal) represent a critical intermediate class, often serving as donors in Ferrier rearrangements or precursors for oligosaccharide assembly. Unlike their acetylated counterparts, silyl ether glycals lack the strong carbonyl absorption (~1740 cm⁻¹), making the enol ether C=C stretch (~1610–1650 cm⁻¹) a primary diagnostic handle. This guide provides a self-validating framework for identifying these molecules, distinguishing them from hydrolysis products (lactols) and starting materials.
Characteristic IR Bands: The Spectral Signature
The IR spectrum of a silyl ether glycal is defined by the interplay between the cyclic enol ether (the "glycal" core) and the silyl protecting groups (TBS, TBDPS, TMS).
Table 1: Comparative IR Band Assignment
| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Intensity | Diagnostic Note |
| Enol Ether (Glycal) | C=C Stretch | 1610 – 1650 | Weak-Medium | The "Heartbeat." Sharp band. Lower frequency than isolated alkenes due to oxygen conjugation. |
| =C-H Stretch | 3050 – 3100 | Weak | Anomeric proton (H-1). Often obscured if aromatic groups (TBDPS/Bn) are present. | |
| Silyl Ether (Si-OR) | Si-CH₃ Def. | 1250 – 1260 | Very Strong | The "Silyl Flag." Sharp, symmetric methyl deformation. Absent in Benzyl/Acetyl analogs. |
| Si-O-C Stretch | 1000 – 1150 | Very Strong | Broad, complex region. Overlaps with C-O-C ring vibrations. | |
| Si-C Rocking | 830 – 840 | Strong | Characteristic doublet or strong singlet for TBS/TMS groups. | |
| Alkyl (TBS/Bu) | C-H Stretch | 2850 – 2960 | Strong | sp³ C-H. The t-butyl group gives a distinct "doublet" shape in the high-frequency region. |
| Impurity (Hydrolysis) | O-H Stretch | 3300 – 3500 | Broad | Warning Sign. Indicates hydrolysis of the enol ether to a lactol (hemiacetal). |
| Impurity (Acetyl) | C=O Stretch | ~1740 | Strong | Indicates incomplete deacetylation during synthesis from acetyl-glucal. |
Deep Dive: Spectral Regions & Mechanistic Insight
Region 1: The Functional Group Region (4000 – 1500 cm⁻¹)
-
The Void (1700 – 1800 cm⁻¹): The most immediate visual confirmation of a successful silyl protection (starting from acetyl glucal) is the complete disappearance of the carbonyl ester peak at ~1740 cm⁻¹. If this peak remains, deacetylation was incomplete.
-
The Glycal Double Bond (1610 – 1650 cm⁻¹): This band arises from the C1=C2 stretch. In silyl ethers, this band is isolated and distinct. In contrast, acetylated glycals often show this as a shoulder on the massive carbonyl peak.
-
Mechanistic Note: The frequency is sensitive to ring strain and electronic donation from the ring oxygen. It is typically sharp but low intensity due to the moderate dipole change.
-
Region 2: The Fingerprint & Silyl Region (1500 – 600 cm⁻¹)
-
The 1250 cm⁻¹ Anchor: This is the symmetric deformation of the methyl groups on silicon (
). It is often the sharpest, most intense peak in the spectrum outside the C-O region. -
The Si-O-C "Envelope" (1000 – 1150 cm⁻¹): This region contains the Si-O-C asymmetric stretch coupled with the pyranose ring C-O-C vibrations. It appears as a massive, multi-shouldered absorption block.
-
The 835 cm⁻¹ Marker: The
rocking mode of the Si-Me₂ group (in TBS) appears here.
Experimental Protocol: Thin Film Analysis
Silyl ether glycals are often viscous oils or low-melting solids. The Thin Film (Neat) method is superior to KBr pellets for these moisture-sensitive compounds to prevent hydrolysis during preparation.
Step-by-Step Methodology:
-
Blanking: Collect a background spectrum of the clean ZnSe or Diamond ATR crystal (air background).
-
Sample Application: Apply 1 drop of the neat glycal oil directly onto the crystal.
-
Note: If the sample is solid, dissolve in minimal anhydrous
or and cast a film, allowing solvent to evaporate.
-
-
Acquisition: Scan from 4000 to 600 cm⁻¹ (Resolution: 4 cm⁻¹, Scans: 16).
-
Validation: Check for the "Hydrolysis Hump" (O-H stretch at ~3400 cm⁻¹). If present, dry the sample with
and re-run, or repurify.
Visualization of Workflows
Diagram 1: Synthesis & Monitoring Workflow
This flowchart illustrates the logical progression from Acetyl-Glucal to Silyl-Glucal, highlighting the critical IR checkpoints.
Caption: Workflow for converting acetyl-glucal to silyl-glucal with IR control points.
Diagram 2: Spectral Interpretation Decision Tree
A logic gate for interpreting the IR spectrum of a putative silyl glycal.
Caption: Decision tree for validating silyl ether glycal identity via IR.
References
-
Gelest, Inc. Infrared Analysis of Organosilicon Compounds: Spectra-Structure Correlations. Link
-
Sigma-Aldrich. 3,4,6-Tri-O-acetyl-D-glucal Product Specification & IR Data. Link
-
LibreTexts Chemistry. Infrared Spectroscopy: Characteristic Absorption Bands. Link
-
NIST Chemistry WebBook. Infrared Absorption Spectra of Cyclic Acetals of Sugars. Link
-
Bols, M., & Pedersen, C. M. (2017). Silyl-protective Groups Influencing the Reactivity and Selectivity in Glycosylations. Beilstein Journal of Organic Chemistry. Link
Safety Operating Guide
Safe Disposal & Handling Protocol: Tri-O-(tert-butyldimethylsilyl)-D-galactal
[1]
Executive Summary
Tri-O-(tert-butyldimethylsilyl)-D-galactal (Tri-O-TBDMS-galactal) is a lipophilic, silyl-protected carbohydrate derivative used primarily as a glycosyl donor in organic synthesis.[1] For disposal purposes, it must be classified as Hazardous Organic Waste .
Unlike its precursor reagents (e.g., tert-butyldimethylsilyl chloride), this compound is not violently water-reactive.[1] However, it requires specific handling due to its potential for acid-catalyzed hydrolysis and the generation of silica ash upon incineration.[1]
Immediate Action Directive:
-
Primary Disposal Method: Thermal Incineration (with silica-handling capability).
-
Waste Stream: Non-Halogenated Organic Solvents (unless dissolved in DCM/Chloroform).
-
Critical Restriction: Do NOT mix with strong acids (e.g., HCl, H₂SO₄) in the waste container.[1]
Part 1: Chemical Profile & Hazard Identification
To dispose of a chemical safely, one must understand its stability profile. The hazards of Tri-O-TBDMS-galactal are derived from its functional groups: the glycal double bond and the silyl ether protection .[1]
Physicochemical Data (Analog-Derived)
Data below is extrapolated from the structural isomer Tri-O-TBDMS-D-glucal (CAS: 79999-47-6) and general silyl ether properties.[1]
| Property | Value / Characteristic | Operational Implication |
| Physical State | Viscous Liquid or Low-melting Solid | May require dissolution for transfer.[1] |
| Flash Point | >100°C (Estimated) | Combustible. Class IIIB Liquid. |
| Water Solubility | Negligible (Lipophilic) | Will form a separate organic layer in aqueous mixtures. |
| Stability | Stable to Base/Water; Labile to Acid | Risk: Contact with acidic waste triggers hydrolysis. |
| Combustion Product | CO₂, H₂O, SiO₂ (Silica) | High silica content can foul standard catalytic oxidizers. |
The "Why" Behind the Protocol (Causality)
-
Silica Ash Formation: Upon incineration, the three silicon atoms per molecule oxidize to Silicon Dioxide (SiO₂). In high volumes, this fine particulate can clog incinerator scrubbers. Action: Label waste specifically as "Silicon-Containing."[1]
-
Acid Sensitivity: The TBDMS group is acid-labile. Exposure to acidic waste streams cleaves the silyl ether, releasing tert-butyldimethylsilanol (flammable) and the free galactal.[1] This reaction is exothermic and increases the volatility of the waste mix.
Part 2: Step-by-Step Disposal Protocol
Phase 1: Pre-Disposal Stabilization
Before moving the material to the central waste area, ensure it is chemically stable.
-
Quenching (If Reactive Impurities Present):
-
If the waste contains residual silylating reagents (e.g., TBDMSOTf or TBDMSCl), quench slowly with methanol before adding to the main waste container.[1]
-
Reasoning: Prevents delayed pressure buildup from HCl generation in the drum.
-
-
Dilution:
-
Dissolve viscous residues in a compatible solvent (Acetone, Ethyl Acetate, or Ethanol).[1]
-
Note: Avoid Halogenated solvents (DCM) unless necessary, as they significantly increase disposal costs.
-
Phase 2: Waste Segregation & Packaging
Follow this logic to determine the correct waste stream.
Figure 1: Waste Segregation Logic Flow. Ensure all streams are labeled "Silicon-Containing" to alert disposal facilities.[1]
Phase 3: Labeling & Documentation
Standard "Organic Waste" labels are insufficient for high-volume silyl ether disposal.
-
Required Label Elements:
-
Chemical Name: Tri-O-(tert-butyldimethylsilyl)-D-galactal Solution.
-
Hazard Checkboxes: [x] Flammable [x] Irritant.[2]
-
Supplemental Info: "Contains Organosilanes – Generates Silica Ash."
-
Part 3: Emergency Procedures (Spill & Exposure)
Spill Response (Laboratory Scale < 500 mL)
-
Evacuate & Ventilate: Remove ignition sources. The compound is combustible.[3]
-
PPE: Wear Nitrile gloves (double gloving recommended), lab coat, and safety goggles.
-
Absorb: Use an inert absorbent (Vermiculite or Sand).
-
Do NOT use: Sawdust (combustible) or acidic clay absorbents (can trigger hydrolysis).
-
-
Clean: Wipe surface with Acetone. Dispose of all materials in Stream C (Solid Hazardous Waste).
Chemical Degradation Pathway
Understanding the breakdown helps in emergency assessment.
Figure 2: Acid-Catalyzed Hydrolysis Pathway.[1] Note that TBDMS-OH (Silanol) increases the flammability of the waste mixture.[1]
Part 4: Regulatory & Compliance Reference
US EPA Classification
-
RCRA Status: Not a specifically listed P- or U-coded waste.[1]
-
Characteristic Waste: Classified as D001 (Ignitable) if in a flammable solvent.
-
Silicon Considerations: While not regulated as toxic, silicon impacts the method of disposal (incinerator maintenance). Failure to declare high silicon content can lead to surcharges or rejection by waste vendors.
Storage Compatibility Table
| Chemical Class | Compatibility | Action |
| Alcohols/Ketones | Compatible | Safe to mix in waste drums.[1] |
| Halogenated Solvents | Compatible | Segregate only for cost/environmental reasons. |
| Strong Acids | Incompatible | DO NOT MIX. Exothermic hydrolysis risk. |
| Strong Oxidizers | Incompatible | Fire risk.[3] Keep separate. |
References
-
Sigma-Aldrich. (n.d.). Safety Data Sheet for Tri-O-(tert-butyldimethylsilyl)-D-glucal (Isomer Analog).[1] Retrieved from [1]
-
National Institutes of Health (NIH) - PubChem. (n.d.). Compound Summary: Silyl Ethers and Carbohydrate Protection.[4][5] Retrieved from
-
Bols, M., & Pedersen, C. M. (2017). Silyl-protective groups influencing the reactivity and selectivity in glycosylations.[1][5][6][7] Beilstein Journal of Organic Chemistry.[6] Retrieved from [Beilstein J. Org.[6] Chem.]([Link]6]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. tcichemicals.com [tcichemicals.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
